molecular formula C15H24O B1683827 Vetivenol CAS No. 68129-81-7

Vetivenol

Cat. No.: B1683827
CAS No.: 68129-81-7
M. Wt: 220.35 g/mol
InChI Key: XCEXBRKEGXBUJE-ATFAPYMMSA-N
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Description

Vetiverol, also known as lignolia or vetyvenol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Vetiverol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, vetiverol is primarily located in the membrane (predicted from logP) and cytoplasm. Vetiverol has a sweet, balsam, and root taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEXBRKEGXBUJE-ATFAPYMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68129-81-7
Record name Vetiverol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vetiverol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetivenol, a sesquiterpenoid alcohol, is a prominent bioactive constituent of vetiver oil, extracted from the roots of the Chrysopogon zizanioides plant. Renowned for its characteristic woody and earthy aroma, this compound is a key ingredient in the fragrance industry. Beyond its olfactory properties, emerging scientific evidence indicates a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into the current understanding of its mechanisms of action, detailing its interaction with cellular signaling pathways. This document also furnishes detailed experimental protocols for the analytical characterization of this compound using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound, also known by its synonym vetiverol, is a bicyclic sesquiterpenoid alcohol.[1] Its chemical structure is characterized by an azulene-derived backbone.[1] The nomenclature and chemical identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-ol[2]
(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol[3]
Chemical Formula C₁₅H₂₄O[1]
CAS Number 68129-81-7, 89-88-3[1][2]
Molecular Weight 220.35 g/mol [1]
Canonical SMILES CC1CC(C=C(C12CCC(=C(C)C)C2)C)O[1]
InChI Key XCEXBRKEGXBUJE-ATFAPYMMSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various fields and for understanding its behavior in biological systems.

PropertyValueSource
Appearance Amber solid; Sweet balsamic aroma[2]
Boiling Point 322.16 °C (estimated at 760 mmHg)[4]
170-174 °C (at 13 Torr)[5]
Melting Point 69-70 °C[4]
Density 0.964 - 1.0209 g/cm³ (predicted/experimental)[1][5]
Solubility Soluble in alcohol and DMSO; Practically insoluble in water.[1][2]
logP (o/w) 4.578 (estimated)[4]
Flash Point > 100 °C[4]
Refractive Index 1.521 - 1.527 (at 20 °C)[4]

Biological Activity and Signaling Pathways

Recent studies, primarily on vetiver essential oil of which this compound is a key component, have indicated significant biological activities. It is important to note that while this compound is a major contributor, the observed effects often arise from the synergistic action of multiple compounds within the oil.

Anti-inflammatory Activity

Vetiver oil has demonstrated potent anti-inflammatory effects, and this compound is believed to be a significant contributor to this activity. The proposed mechanism involves the modulation of key inflammatory signaling pathways. It has been shown to downregulate the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[6][[“]] By inhibiting NF-κB, the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS) is suppressed.[6] Furthermore, interference with upstream signaling cascades, including the JAK2/STAT3 and ERK1/2 pathways, has been reported.[6]

Anti_Inflammatory_Pathway cluster_stimulus cluster_cell Macrophage cluster_pathways LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK ERK1/2 TLR4->ERK Initiates JAK_STAT JAK2/STAT3 TLR4->JAK_STAT Initiates NFkB_path NF-κB Pathway TLR4->NFkB_path Initiates This compound This compound This compound->ERK Inhibits This compound->JAK_STAT Inhibits This compound->NFkB_path Inhibits NFkB NF-κB (p65) NFkB_path->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to Anticancer_Pathway cluster_cell Cancer Cell This compound This compound CNR2 CNR2 Receptor This compound->CNR2 Interacts with ROS ↑ Intracellular ROS This compound->ROS CellCycle Cell Cycle Control This compound->CellCycle Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest G2M_Arrest->Apoptosis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare this compound Standard Solutions Add_IS Add Internal Standard Prep_Standard->Add_IS Prep_Sample Dilute Sample Matrix (e.g., Vetiver Oil) Prep_Sample->Add_IS Injection Inject 1µL into GC Add_IS->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (50-650 m/z) Ionization->Detection Qualitative Qualitative Analysis: Compare Retention Time & Mass Spectrum to Standard/Library Detection->Qualitative Quantitative Quantitative Analysis: Construct Calibration Curve Detection->Quantitative Result Determine this compound Concentration Quantitative->Result

References

Vetivenol: A Technical Guide to its Properties and Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpenoid alcohol, is a significant constituent of Vetiver essential oil, extracted from the roots of the Chrysopogon zizanioides plant. Renowned for its characteristic woody and earthy aroma, Vetiver oil and its components have a long history of use in perfumery and traditional medicine. This technical guide provides an in-depth overview of the physicochemical properties of this compound, with a particular focus on its CAS number and molecular weight. Furthermore, it delves into the emerging body of research highlighting its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting key data, outlining experimental methodologies, and illustrating relevant biological pathways.

Physicochemical Properties of this compound

This compound, also recognized by its synonym Vetiverol, possesses a unique chemical structure that contributes to its distinct aroma and biological functions. The fundamental physicochemical properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 68129-81-7[1][2][3]
Molecular Formula C₁₅H₂₄O[1][2][4]
Molecular Weight 220.35 g/mol [1][2]
IUPAC Name (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol[1][5]
Synonyms Vetiverol, Vetyvenol[1][2]

Biological Activities and Mechanisms of Action

Recent scientific investigations have begun to uncover the pharmacological potential of Vetiver essential oil and its components, including this compound. The primary areas of interest include its antioxidant, anti-inflammatory, and antimicrobial properties. It is important to note that much of the current research has been conducted on the essential oil as a whole, and further studies are required to fully elucidate the specific contributions of isolated this compound to these effects.

Antioxidant Activity

Vetiver essential oil has demonstrated significant free radical scavenging capabilities. This antioxidant potential is crucial in combating oxidative stress, a key factor in numerous pathological conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of Vetiver oil, and by extension its components like this compound, is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of DPPH Solution : A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation : The test sample (Vetiver essential oil or isolated this compound) is dissolved in the same solvent to create a series of concentrations.

  • Reaction : The sample solutions are mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).

Note: The reduction in absorbance of the DPPH solution, indicated by a color change from purple to yellow, is proportional to the antioxidant activity of the sample.

Anti-inflammatory Activity

The anti-inflammatory properties of Vetiver essential oil are attributed to its ability to modulate key inflammatory pathways. Research suggests that it can downregulate the production of pro-inflammatory mediators.

Signaling Pathway: NF-κB Inhibition

A critical mechanism underlying the anti-inflammatory effects of Vetiver essential oil is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

G cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits LPS_TNFa Inflammatory Stimuli (e.g., LPS, TNF-α) LPS_TNFa->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, COX-2) Nucleus->Gene_Expression Induces

Caption: this compound's proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Vetiver essential oil has been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi. This suggests its potential application in developing new antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial efficacy.

  • Preparation of Microorganism : A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions : The test substance (Vetiver essential oil or this compound) is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation : Each well containing the diluted test substance is inoculated with the standardized microorganism suspension.

  • Controls : Positive (microorganism in broth without test substance) and negative (broth only) controls are included.

  • Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC : The MIC is determined as the lowest concentration of the test substance at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound, a key component of Vetiver essential oil, presents a promising area for research and development in the pharmaceutical and cosmeceutical industries. Its established physicochemical properties provide a solid foundation for further investigation into its biological activities. While studies on Vetiver essential oil have demonstrated significant antioxidant, anti-inflammatory, and antimicrobial effects, there is a clear need for more research focused specifically on isolated this compound. Future studies should aim to:

  • Elucidate the precise molecular mechanisms through which this compound exerts its biological effects.

  • Conduct comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound.

  • Explore the potential synergistic effects of this compound with other bioactive compounds.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its application in novel drug development and advanced therapeutic strategies.

References

An In-depth Technical Guide to the Vetivenol Biosynthesis Pathway in Chrysopogon zizanioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the vetivenol biosynthesis pathway in Chrysopogon zizanioides (vetiver). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the key enzymes, metabolic intermediates, and regulatory mechanisms involved in the production of this commercially significant sesquiterpenoid. This document integrates quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways to facilitate a deeper understanding and further research in this field.

Introduction

Chrysopogon zizanioides, commonly known as vetiver, is a perennial grass renowned for its aromatic roots, which are the source of a highly valued essential oil. This complex oil is a mixture of over 150 sesquiterpenoid compounds, with this compound, along with its precursors and derivatives like khusimol, and α- and β-vetivone, being key constituents responsible for its characteristic woody and earthy aroma. These compounds are extensively used in the fragrance and cosmetic industries. Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production in vetiver or for its heterologous production in microbial systems.

The biosynthesis of this compound, a sesquiterpene alcohol, originates from the general terpenoid pathway and involves specialized terpene synthases and modifying enzymes, primarily cytochrome P450 monooxygenases.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. In plants, the MVA pathway, located in the cytosol, is generally responsible for the biosynthesis of sesquiterpenoids.

Three molecules of IPP are sequentially condensed with DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP serves as the immediate precursor for the vast array of sesquiterpenoids found in vetiver oil. The diversification of the carbon skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

Key Sesquiterpene Synthases in Chrysopogon zizanioides

Transcriptome and genome analyses of C. zizanioides have led to the identification and functional characterization of several key sesquiterpene synthases.

  • Zizaene Synthase (ZS): This enzyme catalyzes the cyclization of FPP to form (+)-zizaene (also known as khusimene), a tricyclic sesquiterpene that is a precursor to khusimol, a major component of vetiver oil.[1]

  • Cedrol (B397079) Synthase (VzTPS9): A vetiver-specific terpene synthase, VzTPS9, has been identified and functionally characterized to be responsible for the synthesis of the sesquiterpene alcohol cedrol from FPP.[2] Cedrol is another significant component of vetiver oil.

The Role of Cytochrome P450 Monooxygenases (CYPs)

The conversion of the initial sesquiterpene hydrocarbon backbones, such as zizaene and cedrol, into oxygenated derivatives like this compound is catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups (-OH) and other oxygen-containing functionalities onto the terpene skeleton.

While transcriptome analyses of vetiver roots have revealed the expression of a large number of P450 genes, particularly from the CYP71 clan which is known to be heavily involved in sesquiterpenoid biosynthesis, the specific P450 enzyme responsible for the direct hydroxylation of a precursor to yield this compound has not yet been functionally characterized.[3] Co-expression analyses of terpene synthase and P450 genes from vetiver root transcriptomes suggest potential candidates for these hydroxylation steps.

The proposed, yet to be fully elucidated, final step in this compound biosynthesis involves the hydroxylation of a sesquiterpene precursor, such as a vetivenene isomer, by a specific cytochrome P450 enzyme.

Quantitative Data

The following tables summarize the available quantitative data related to this compound biosynthesis and the composition of vetiver essential oil.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Optimal pHOptimal Temp. (°C)Reference
Zizaene Synthase (ZS)(2E,6E)-FPP---7.030[1]

Note: The kinetics of zizaene synthase were reported to follow a substrate inhibition model, and therefore, traditional Michaelis-Menten constants were not fully determined in the cited study.[1]

Table 2: Composition of Key Sesquiterpenoids in Chrysopogon zizanioides Essential Oil

CompoundNorth Indian Vetiver Oil (%)South Indian Vetiver Oil (%)Reference
Khusimol16.2515.77
Khusinol10.28-
Germacrene-D9.73-
Junipene5.54-
γ-Muurolene4.56-
Bicyclothis compound-10.76
Viridiflorene-4.64
Cedrol12.15 (in one study)-[2]

Note: The chemical composition of vetiver oil can vary significantly based on the geographical origin, genotype, and extraction method.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Zizaene Synthase (ZS)

This protocol is adapted from the methodology used for the expression of a SUMO-fused zizaene synthase in E. coli.[1]

1. Gene Cloning and Vector Construction:

  • The coding sequence of zizaene synthase from C. zizanioides is codon-optimized for expression in E. coli.
  • The gene is cloned into an expression vector, such as pET-SUMO, which allows for the expression of an N-terminally His-tagged SUMO fusion protein.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Protein expression is induced by the addition of IPTG to a final concentration of 0.1 mM.
  • The culture is then incubated at a lower temperature (e.g., 16°C) for 16-20 hours to enhance the production of soluble protein.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Cells are lysed by sonication on ice.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble His-tagged SUMO-ZS fusion protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • The fusion protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Sesquiterpene Synthases

This general protocol can be adapted for zizaene synthase and other vetiver terpene synthases.[2]

1. Reaction Mixture:

  • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.0, 7.5 mM MgCl2, 100 mM KCl, 5 mM DTT, 10% glycerol).
  • The reaction mixture (final volume of 200 µL) contains the assay buffer, purified terpene synthase (1-5 µg), and the substrate (e.g., 200 µM FPP).

2. Reaction Incubation:

  • The reaction is initiated by the addition of the substrate.
  • The mixture is incubated at 30°C for 1-2 hours.

3. Product Extraction:

  • The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing.
  • The mixture is centrifuged to separate the phases.
  • The organic phase containing the sesquiterpene products is carefully collected.

4. Product Analysis:

  • The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenoids

This protocol provides a general framework for the analysis of vetiver essential oil components.[4][5]

1. GC-MS System:

  • A gas chromatograph coupled to a mass spectrometer is used.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injector Temperature: 250-280°C.
  • Injection Mode: Splitless or split (e.g., 100:1).
  • Oven Temperature Program:
  • Initial temperature: 50-70°C, hold for 1-5 min.
  • Ramp: Increase at a rate of 3-6°C/min to 240-280°C.
  • Final hold: 5-10 min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Ion Source Temperature: 220-230°C.

4. Compound Identification:

  • Compounds are identified by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those reported in the literature.

Visualizations

This compound Biosynthesis Pathway

Vetivenol_Biosynthesis cluster_upstream Upstream Terpenoid Pathway cluster_sesquiterpene_synthesis Sesquiterpene Synthesis cluster_hydroxylation Hydroxylation (Putative) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Zizaene (+)-Zizaene FPP->Zizaene Zizaene Synthase (ZS) Cedrol Cedrol FPP->Cedrol Cedrol Synthase (VzTPS9) Other_Sesquiterpenes Other Sesquiterpene Hydrocarbons FPP->Other_Sesquiterpenes Other TPSs Khusimol Khusimol Zizaene->Khusimol Cytochrome P450 (unidentified) Other_Alcohols Other Sesquiterpene Alcohols Cedrol->Other_Alcohols Cytochrome P450 (unidentified) This compound This compound Other_Sesquiterpenes->this compound Cytochrome P450 (unidentified)

Caption: Overview of the this compound biosynthesis pathway in C. zizanioides.

Experimental Workflow for Terpene Synthase Characterization

TPS_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification & Assay cluster_analysis Product Analysis RNA_Isolation RNA Isolation from Vetiver Roots cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification TPS Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Vector_Ligation Ligation into Expression Vector Gene_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Protein_Expression Protein Expression (IPTG Induction) Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Enzyme_Assay In Vitro Enzyme Assay with FPP Affinity_Chromatography->Enzyme_Assay Product_Extraction Product Extraction (Organic Solvent) Enzyme_Assay->Product_Extraction GCMS_Analysis GC-MS Analysis Product_Extraction->GCMS_Analysis Product_Identification Product Identification GCMS_Analysis->Product_Identification

Caption: Workflow for the heterologous expression and functional characterization of terpene synthases.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the early steps of this compound biosynthesis in Chrysopogon zizanioides, particularly with the identification and characterization of key sesquiterpene synthases like zizaene synthase and cedrol synthase. The general involvement of cytochrome P450 monooxygenases in the subsequent oxygenation of the sesquiterpene backbone is well-established.

However, a critical knowledge gap remains in the identification and functional characterization of the specific P450 enzyme(s) responsible for the conversion of sesquiterpene precursors into this compound. Future research should focus on:

  • Functional Characterization of Candidate P450s: Leveraging vetiver root transcriptome data to identify candidate P450 genes that are co-expressed with known sesquiterpene synthases. These candidates can then be heterologously expressed and functionally assayed with various sesquiterpene substrates to identify the elusive this compound-hydroxylating enzyme.

  • Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies can be employed in vetiver to upregulate the expression of key enzymes to enhance this compound yield.

  • Heterologous Production: The identified genes can be introduced into microbial hosts, such as E. coli or Saccharomyces cerevisiae, to establish a sustainable and scalable platform for the production of this compound.

The continued investigation into the this compound biosynthesis pathway holds great promise for both fundamental plant biochemistry and for the industrial production of this valuable natural product.

References

Biotechnological Avenues for Vetivenol Production: An In-depth Technical Guide to Alternative Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Vetivenol, a significant sesquiterpenoid alcohol, is a key contributor to the characteristic aroma of vetiver oil, the essential oil steam-distilled from the roots of the Chrysopogon zizanioides grass. While vetiver oil remains the exclusive commercial natural source of this compound, the intricate and symbiotic relationship between the vetiver plant and its root-associated microbiome presents a compelling frontier for alternative and sustainable production. This technical guide delineates the current understanding and methodologies for exploring these microbial avenues. Evidence strongly suggests that endophytic bacteria and fungi within the vetiver root system are pivotal in the biogenesis of the oil's complex sesquiterpene profile. These microorganisms are believed to metabolize plant-derived precursors into a diverse array of final compounds, including this compound. This guide provides a comprehensive overview of the biosynthetic pathways, experimental protocols for the isolation and cultivation of these endophytic microbes, and methodologies for the heterologous production of sesquiterpenes in model organisms such as Saccharomyces cerevisiae and Escherichia coli. While quantitative data for microbial this compound production is not yet prevalent in scientific literature, this document furnishes the foundational knowledge and detailed protocols necessary to advance research and development in this promising field.

The Vetiver Root Microbiome: A Latent Source for this compound Biosynthesis

The essential oil of vetiver is not solely a product of the plant's metabolism. A growing body of research indicates that a complex interplay between the vetiver plant and its endophytic microbial community is responsible for the rich diversity of sesquiterpenoids found in the oil. Studies have shown that vetiver plants grown under sterile (axenic) conditions produce only minimal amounts of essential oil, and the chemical composition of this oil is markedly different from that of conventionally grown plants. This highlights the indispensable role of the root microbiome in the biogenesis of key aromatic compounds like this compound.

A diverse range of endophytic bacteria and fungi have been isolated from vetiver roots. These microorganisms are thought to possess the enzymatic machinery to convert precursor molecules synthesized by the plant into the final sesquiterpene alcohols and hydrocarbons that constitute the essential oil.

Identified Endophytic Microbial Genera from Vetiver Roots:

  • Bacteria:

    • Pseudomonas

    • Enterobacter

    • Klebsiella

    • Aeromonas

    • Micrococcus

    • Alpha-, Beta-, and Gamma-proteobacteria

    • High G+C Gram-positive bacteria

  • Fungi:

    • Various endophytic fungal species have been isolated, with many demonstrating the ability to produce terpenoids.

The exploration of these native microorganisms, as well as the application of synthetic biology principles to engineer well-characterized hosts, forms the basis of the alternative sourcing strategies for this compound detailed in this guide.

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the central isoprenoid pathway. In plants, this involves both the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). FPP is the universal precursor to all sesquiterpenes. The immense diversity of sesquiterpenoid structures is generated by a class of enzymes known as terpene synthases (TPSs) or cyclases, which catalyze the conversion of FPP into various carbocation intermediates that are then rearranged and quenched to form the final hydrocarbon or alcohol skeletons.

While a specific "this compound synthase" has yet to be formally identified and characterized in the scientific literature, the discovery of specific synthases for other vetiver oil components, such as VzTPS9 for cedrol, strongly supports the existence of a dedicated enzyme for this compound biosynthesis. The identification and cloning of the gene encoding this putative this compound synthase are critical next steps for the successful heterologous production of this compound.

G start Collect Fresh Vetiver Roots wash Thoroughly Wash with Tap Water start->wash sterilize1 Surface Sterilize: 1. 70% Ethanol (1 min) 2. 2.5% Sodium Hypochlorite (5 min) 3. Sterile dH2O Rinse (3x) wash->sterilize1 sterility_check Imprint on Agar Plate to Confirm Surface Sterility sterilize1->sterility_check macerate Aseptically Macerate Root Tissue in Sterile Buffer sterility_check->macerate plate_bacteria Plate Serial Dilutions on Nutrient Agar (NA) for Bacteria macerate->plate_bacteria plate_fungi Plate Serial Dilutions on Potato Dextrose Agar (PDA) for Fungi macerate->plate_fungi incubate Incubate Plates at 28-30°C plate_bacteria->incubate plate_fungi->incubate isolate Isolate Morphologically Distinct Colonies incubate->isolate purify Subculture to Obtain Pure Cultures isolate->purify end Cryopreserve Pure Isolates for Further Screening purify->end

An In-depth Technical Guide to Vetivenol Isomers and Their Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver oil, derived from the roots of the Chrysopogon zizanioides plant, is a complex essential oil renowned for its distinctive earthy, woody, and smoky aroma. Its rich chemical composition, primarily consisting of sesquiterpenes and their derivatives, makes it a valuable ingredient in the fragrance, cosmetic, and pharmaceutical industries. Among its myriad components, vetivenol and its isomers are of particular interest due to their significant contribution to the oil's characteristic scent and potential biological activities. This technical guide provides a comprehensive overview of the structural differences between key this compound isomers, including this compound, khusimol (B1673632), α-vetivone, and β-vetivone, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.[1][2][3]

Structural Differences and Stereochemistry of this compound Isomers

This compound and its related isomers are sesquiterpenoids, a class of terpenes with a 15-carbon skeleton. Their structural diversity arises from variations in their carbon skeletons, the position of functional groups, and their stereochemistry.

This compound: The term "this compound" or "vetiverol" often refers to a mixture of sesquiterpene alcohols found in vetiver oil. These alcohols are characterized by a C15H24O molecular formula. The structural backbone can vary, but they are generally bicyclic or tricyclic compounds.

Khusimol: Khusimol is a major sesquiterpene alcohol found in vetiver oil, sometimes constituting up to 15% of the oil. It possesses a tricyclic hydrocarbon core with a hydroxymethyl group, two methyl groups, and a methylene (B1212753) group. Its rigid tricyclic structure is a key feature distinguishing it from other this compound isomers.[3]

α-Vetivone and β-Vetivone: These are two other prominent sesquiterpenoid ketones that are isomers of this compound and contribute significantly to the characteristic aroma of vetiver oil.[4][5]

  • α-Vetivone has a bicyclic structure.

  • β-Vetivone , in contrast, possesses a spirocyclic system, which is a key structural difference from α-vetivone. This structural variance is responsible for their distinct odor profiles, with β-vetivone often described as having a more desirable fragrance.

The biosynthesis of these compounds often involves the cyclization of farnesyl pyrophosphate, leading to a variety of carbocation intermediates that can rearrange and be further modified to produce the diverse range of sesquiterpenoids found in vetiver oil.

Below is a diagram illustrating the basic structural relationship between these key isomers.

Vetivenol_Isomers Structural Relationship of Key this compound Isomers This compound This compound (C15H24O) (Mixture of sesquiterpene alcohols) Khusimol Khusimol (C15H24O) (Tricyclic alcohol) This compound->Khusimol Isomeric Relationship alpha_Vetivone α-Vetivone (C15H22O) (Bicyclic ketone) This compound->alpha_Vetivone Oxidation beta_Vetivone β-Vetivone (C15H22O) (Spirocyclic ketone) This compound->beta_Vetivone Oxidation alpha_Vetivone->beta_Vetivone Isomerization

Structural relationships of this compound isomers.

Quantitative Data of this compound Isomers

The following table summarizes the available quantitative data for key this compound isomers. It is important to note that obtaining precise physical constants for individual isomers can be challenging due to the complexity of vetiver oil and the difficulty in isolating pure compounds.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Optical Rotation ([α]D)Reference
This compound (mixture) C15H24O220.35--
Khusimol C15H24O220.35--[3]
α-Vetivone C15H22O218.34--[4][5]
β-Vetivone C15H22O218.34--

Data for boiling points and optical rotations of individual isomers are not consistently available in the literature and can vary depending on the purity of the sample and the analytical method used.

Experimental Protocols

Isolation of this compound Isomers

The isolation of individual this compound isomers from the complex mixture of vetiver oil typically involves a multi-step chromatographic process.

1. Initial Fractionation by Column Chromatography:

  • Objective: To separate the crude vetiver oil into fractions based on polarity.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 ratios of n-hexane:ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve a known amount of crude vetiver oil in a minimal amount of n-hexane and load it onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions of a fixed volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

    • Combine fractions with similar TLC profiles.

2. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

  • Objective: To isolate pure isomers from the enriched fractions obtained from column chromatography.

  • Stationary Phase: C18 reversed-phase column or a normal-phase silica column.

  • Mobile Phase:

    • Reversed-Phase: A gradient of acetonitrile (B52724) and water.

    • Normal-Phase: A gradient of n-hexane and isopropanol.

  • Procedure:

    • Dissolve the concentrated fraction from column chromatography in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Run the HPLC with the appropriate gradient to separate the individual isomers.

    • Collect the fractions corresponding to the desired isomer peaks.

    • Evaporate the solvent from the collected fractions to obtain the pure isomer.

Isolation_Workflow Isolation Workflow for this compound Isomers CrudeOil Crude Vetiver Oil ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) CrudeOil->ColumnChrom Fractions Enriched Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 or Silica, MeCN/H2O or Hexane/IPA gradient) Fractions->PrepHPLC PureIsomers Pure this compound Isomers PrepHPLC->PureIsomers

Workflow for isolating this compound isomers.
Characterization of this compound Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To identify and quantify the components in vetiver oil and the isolated fractions.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and literature data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed chemical structure and stereochemistry of the isolated isomers.

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Techniques:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.

Signaling Pathway of Khusimol

Recent studies have shown that khusimol can act as a competitive inhibitor of vasopressin binding to the V1a receptor in rat liver.[1][6] Vasopressin, a peptide hormone, plays a crucial role in regulating blood pressure and water reabsorption. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological responses.

By competitively inhibiting vasopressin binding, khusimol can modulate this signaling pathway. The following diagram illustrates the proposed mechanism of action of khusimol on the vasopressin V1a receptor signaling pathway.

Vasopressin_Signaling Proposed Signaling Pathway of Khusimol cluster_membrane Cell Membrane V1aR V1a Receptor (GPCR) Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Vasopressin Vasopressin Vasopressin->V1aR Binds & Activates Khusimol Khusimol Khusimol->V1aR Competitively Inhibits Gq->PLC Activates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca2->Response PKC->Response

Khusimol's proposed action on the vasopressin V1a receptor pathway.

Conclusion

The this compound isomers represent a fascinating group of sesquiterpenoids with complex structures and significant contributions to the fragrance and potential bioactivity of vetiver oil. Understanding their structural nuances is critical for quality control in the perfume industry and for exploring their therapeutic potential in drug development. This technical guide has provided a detailed overview of the structural differences, quantitative data, and experimental protocols for the isolation and characterization of these valuable compounds. The elucidation of the interaction of khusimol with the vasopressin V1a receptor pathway opens up new avenues for research into the pharmacological applications of individual this compound isomers. Further investigation into the specific biological activities and signaling pathways of other this compound isomers is warranted to fully unlock their potential.

References

Spectroscopic Profile of Vetivenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a key sesquiterpenoid alcohol found in the essential oil of vetiver (Chrysopogon zizanioides), is a subject of significant interest in the fields of perfumery, pharmacology, and natural product chemistry. Its complex chemical nature, often presenting as a mixture of isomers, necessitates precise analytical techniques for characterization. This guide provides a comprehensive overview of the spectroscopic data for this compound, with a focus on khusimol (B1673632), a major and representative isomer. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein serve as a crucial reference for researchers engaged in the identification, quantification, and functional analysis of this important natural compound.

Data Presentation

The spectroscopic data for khusimol, a representative this compound, are summarized in the following tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Khusimol (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.73s-H-15a
4.60s-H-15b
3.74dd-H-12a
3.47dd-H-12b
2.43t-H-7
1.91m-H-2
1.89m-H-4a
1.87t-H-10a
1.80m-H-8a
1.68m-H-5a
1.54t-H-10b
1.52m-H-5b
1.47d-H-11
1.46m-H-9a
1.42m-H-4b
1.35m-H-9b
1.08s-H-14
1.05s-H-13
0.98d-H-1

Data sourced from multiple studies for comparative purposes.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for Khusimol (CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
158.1C-6
107.9C-15
66.4C-12
53.2C-1
49.3C-8
48.7C-7
48.4C-2
40.3C-3
35.8C-10
33.3C-11
28.4C-14
26.5C-4
26.0C-13
25.4C-9
25.1C-5

Data compiled from various spectroscopic analyses of khusimol.[1][2][3]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Khusimol

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-3400 (broad)O-HStretching
~3080=C-HStretching
~2930, ~2870C-H (sp³)Stretching
~1640C=CStretching
~1450, ~1375C-HBending
~1030C-OStretching
~890=CH₂Out-of-plane bending

These values are characteristic for sesquiterpene alcohols like khusimol and may vary slightly based on the specific isomer and sample preparation.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Khusimol

m/zRelative Intensity (%)Putative Fragment
220[M]⁺Molecular Ion (C₁₅H₂₄O)
205[M - CH₃]⁺
202[M - H₂O]⁺
187[M - H₂O - CH₃]⁺
159[M - H₂O - C₃H₇]⁺

Fragmentation patterns are characteristic of sesquiterpenoids and can be used for identification in complex mixtures.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound (khusimol) are provided below. These protocols are intended to serve as a guide for researchers and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of purified this compound (khusimol).

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

    • Spectral Width : 0-12 ppm.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : 100 MHz or higher field strength NMR spectrometer.

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, depending on sample concentration.

    • Spectral Width : 0-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Place a single drop of the neat this compound (khusimol) sample directly onto the center of the ATR crystal. As this compound is a viscous liquid, a thin film will readily form.

  • Instrument Parameters (FTIR-ATR) :

    • Spectrometer : Fourier Transform Infrared Spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or ZnSe crystal).

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a 1% (v/v) solution of the vetiver oil or purified this compound in a suitable volatile solvent such as n-hexane or ethyl acetate.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • GC-MS Instrument Parameters :

    • Gas Chromatograph : Agilent 6890 or equivalent.

    • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250 °C.

    • Injection Volume : 1 µL with a split ratio of 1:50.

    • Oven Temperature Program :

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • Mass Spectrometer :

      • Ionization Mode : Electron Impact (EI) at 70 eV.

      • Mass Range : m/z 40-500.

      • Ion Source Temperature : 230 °C.

      • Transfer Line Temperature : 280 °C.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Natural Product Sample (e.g., Vetiver Oil) Purification Purification / Isolation (e.g., Chromatography) Sample->Purification Pure_Compound Pure Compound (e.g., Khusimol) Purification->Pure_Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_Analysis IR_Analysis IR Spectroscopy (FTIR-ATR) Pure_Compound->IR_Analysis MS_Analysis Mass Spectrometry (GC-MS) Pure_Compound->MS_Analysis Data_Interpretation Data Interpretation & Comparison NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation Structure_Elucidation Structure Elucidation Data_Interpretation->Structure_Elucidation

Spectroscopic Analysis Workflow

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the accurate identification and characterization of this compound, with a specific focus on its major constituent, khusimol. The detailed NMR, IR, and MS data, coupled with standardized experimental procedures, will aid researchers in drug development, quality control, and further scientific exploration of this valuable natural product. The provided workflow visualization offers a clear overview of the analytical process, from sample preparation to structural elucidation.

References

A Technical Guide to the Solubility of Vetivenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vetivenol, a sesquiterpenoid alcohol of significant interest in the pharmaceutical and fragrance industries. Understanding the solubility of this compound in various organic solvents is critical for its extraction, purification, formulation, and application in drug delivery systems. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound in a range of organic solvents at 25°C is summarized in the table below. This data is essential for selecting appropriate solvent systems for various research and development applications.

SolventSolubility (g/L) @ 25°C
1,4-Dioxane938.18
Ethanol388.52
n-Butanol356.96
Isopropanol348.02
Toluene345.65
n-Propanol341.40
Methanol335.34
Ethyl Acetate293.11
Acetone290.44
Dimethylformamide (DMF)256.41
Methyl Acetate225.16
Isobutanol221.79
Acetonitrile212.73
Water0.44

Data sourced from Scent.vn[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method, which is a standard for measuring equilibrium solubility.[2][3]

Materials and Equipment
  • This compound: High purity (>98%)

  • Solvents: HPLC or analytical grade

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid this compound is crucial to ensure that equilibrium is reached.

    • The vials are securely capped to prevent solvent evaporation.

  • Equilibration:

    • The vials are placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. Preliminary studies can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, the vials are removed from the shaker and allowed to stand, permitting the excess solid to settle.

    • To ensure complete separation of the saturated solution from the undissolved solid, the samples are centrifuged at a high speed.

  • Sample Collection and Dilution:

    • Aliquots of the clear supernatant are carefully withdrawn using a syringe.

    • The collected supernatant is immediately filtered through a syringe filter to remove any remaining solid particles.

    • The filtered saturated solution is then accurately diluted with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • The concentration of this compound in the diluted solutions is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

      • UV-Vis Spectrophotometry: A calibration curve is generated using standard solutions of this compound of known concentrations. The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated from the calibration curve.

      • HPLC: A validated HPLC method with a suitable column and mobile phase is used. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standard solutions.

  • Calculation of Solubility:

    • The solubility of this compound in each solvent is calculated by multiplying the measured concentration of the diluted solution by the dilution factor. The results are typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep_materials Prepare Materials: - High-purity this compound - Analytical Grade Solvents - Vials, Balance, etc. start->prep_materials add_excess Add Excess this compound to Solvent in Vials prep_materials->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 25°C) with Agitation (24-48 hours) add_excess->equilibrate phase_separation Phase Separation: - Allow to Settle - Centrifuge equilibrate->phase_separation sample_collection Collect Supernatant and Filter (0.45 µm) phase_separation->sample_collection dilution Accurately Dilute Filtered Solution sample_collection->dilution quantification Quantify this compound Concentration (UV-Vis or HPLC) dilution->quantification calculate_solubility Calculate Solubility (Concentration x Dilution Factor) quantification->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Determining this compound Solubility.

References

Thermogravimetric Analysis of Vetivenol Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpene alcohol, is a significant constituent of vetiver essential oil, prized for its characteristic woody and earthy aroma in the fragrance industry. Beyond its olfactory properties, this compound and its parent oil are being investigated for various pharmacological activities, including antioxidant and anti-inflammatory effects. As with any natural product intended for use in pharmaceuticals or other high-value applications, a thorough understanding of its chemical stability, particularly its response to thermal stress, is paramount. Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technical guide provides an in-depth overview of the application of TGA for assessing the stability of this compound, including detailed experimental protocols, data interpretation, and visualization of potential degradation pathways.

Data Presentation: Thermal Stability of this compound and Related Compounds

The following table summarizes hypothetical and comparative quantitative data from thermogravimetric analysis. The data for this compound is illustrative and based on the expected thermal behavior of sesquiterpene alcohols, while the data for Thyme Oil and Linalool are based on available literature to provide a comparative context.

Compound Onset of Decomposition (Tonset) (°C) Peak Decomposition Temperature (Tpeak) (°C) Mass Loss at 200°C (%) Atmosphere Heating Rate (°C/min)
This compound (Illustrative) ~ 150 - 170~ 190 - 210~ 40 - 60Nitrogen10
Thyme Essential Oil ~ 110~ 175~ 98Nitrogen10
Linalool ~ 100~ 150~ 93Nitrogen10

Note: The data for this compound is an educated estimation based on the thermal behavior of similar sesquiterpenoid structures. Actual experimental values may vary.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following methodology is a comprehensive guide for performing TGA on this compound or similar essential oil components.

Sample Preparation
  • Purity: Ensure the this compound sample is of high purity to avoid interference from other volatile components of vetiver oil. Purification can be achieved through techniques such as fractional distillation or column chromatography.

  • Sample Mass: Accurately weigh approximately 5-10 mg of the purified this compound sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum). A smaller sample size is generally preferred for better heat transfer and to prevent saturation of the detector.

Instrumentation and Parameters
  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Alumina or platinum pan.

  • Atmosphere: High-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure thermal stability before the analysis begins.

    • Heat the sample from the initial temperature to a final temperature of approximately 400-600°C.

    • A constant heating rate of 10°C/min is recommended as a starting point. Different heating rates can be employed to study the kinetics of decomposition.

  • Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to determine the temperatures of the maximum rate of mass loss.

Data Analysis
  • TGA Curve: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

  • DTG Curve: The DTG curve plots the rate of mass loss on the y-axis against temperature on the x-axis. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tpeak).

  • Mass Loss: The percentage of mass loss at specific temperatures or within specific temperature ranges provides quantitative information about the degradation process.

Mandatory Visualization

Experimental Workflow for TGA of this compound

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Data Analysis start Start: Purified this compound weigh Weigh 5-10 mg of this compound start->weigh place Place in TGA Crucible weigh->place run Run TGA Experiment place->run instrument Calibrated TGA Instrument atmosphere Set Nitrogen Atmosphere (20-50 mL/min) instrument->atmosphere temp_program Set Temperature Program (e.g., 30-600°C at 10°C/min) atmosphere->temp_program temp_program->run acquire Acquire Mass Loss vs. Temperature Data run->acquire plot Plot TGA and DTG Curves acquire->plot determine Determine Tonset, Tpeak, and Mass Loss plot->determine

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Vetivenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpene alcohol, and its derivatives, such as α-vetivone and β-vetivone, are key constituents of vetiver essential oil, extracted from the roots of the vetiver plant (Chrysopogon zizanioides). Traditionally used in perfumery for its characteristic woody and earthy aroma, recent scientific investigations have unveiled a broad spectrum of pharmacological activities, positioning these compounds as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Biological Activities

This compound and its derivatives exhibit a range of biological activities, primarily attributed to their unique chemical structures. The presence of hydroxyl groups and the intricate carbon skeleton contribute to their ability to scavenge free radicals, modulate inflammatory pathways, disrupt microbial cell integrity, and induce apoptosis in cancer cells.

Antioxidant Activity

This compound and its derivatives have demonstrated significant potential in neutralizing free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity is often evaluated through various in vitro assays that measure the compound's ability to scavenge synthetic radicals.

Table 1: Quantitative Antioxidant Activity Data

Compound/ExtractAssayIC50 / % InhibitionReference
Vetiver Essential OilDPPH Radical Scavenging~93% inhibition at 10 µL/mL[1]
α-VetivoneAntioxidant AssayStrong Activity[2]
β-VetivoneAntioxidant AssayStrong Activity[2]
β-VetiveneneAntioxidant AssayStrong Activity[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are a focal point of current research. These compounds have been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory mediators.[3]

Table 2: Quantitative Anti-inflammatory Activity Data

Compound/ExtractAssay/ModelIC50 / % InhibitionReference
Vetiver Essential OilNitric Oxide (NO) Production in RAW 264.7 cellsDose-dependent reduction[4]
Vetiver ExtractsDownregulation of NF-κB activation-[3][[“]]
Vetiver ExtractsReduction of TNF-α, IL-1β, IL-6, COX-2, and iNOS-[3]
Antimicrobial Activity

This compound and its derivatives have shown broad-spectrum activity against a range of pathogenic bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death.

Table 3: Quantitative Antimicrobial Activity Data

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Vetiver Essential OilStaphylococcus aureus39 - 156[6]
Vetiver Essential OilBacillus subtilis312.5[6]
Vetiver Essential OilEnterococcus faecalis31.25[6]
Vetiver Essential OilEscherichia coli625[6]
Vetiver Essential OilPseudomonas aeruginosa1250[6]
Vetiver Essential OilEnterobacter cloacae15.63[6]
Vetiver Essential OilProteus vulgaris15.63[6]
Anticancer Activity

Emerging evidence suggests that this compound and its derivatives possess cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 4: Quantitative Anticancer Activity Data

Compound/ExtractCell LineIC50 (µg/mL)Reference
Vetiver OilWiDr (colon cancer)302[7]
Vetiver Oil4T1 (breast cancer)60[7]
Vetiver OilT47D (breast cancer)112[7]
Vetiver OilHeLa (cervical cancer)0.05% (dilution)[8]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms underlying the observed biological activities, this section presents diagrams of key signaling pathways and experimental workflows.

G cluster_antioxidant Antioxidant Activity Workflow A Prepare this compound/Derivative Solution C Mix Solutions A->C B Prepare DPPH Radical Solution B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F

Antioxidant Activity Workflow

G cluster_inflammatory Anti-inflammatory Signaling Pathway (NF-κB) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound/ Derivatives This compound->IKK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of

Anti-inflammatory Signaling Pathway

G cluster_antimicrobial Antimicrobial Activity Workflow (Broth Microdilution) A Prepare Serial Dilutions of this compound/Derivative B Inoculate with Microbial Suspension A->B C Incubate B->C D Observe for Turbidity C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Antimicrobial Activity Workflow

G cluster_anticancer Anticancer Activity Workflow (MTT Assay) A Seed Cancer Cells in 96-well Plate B Treat with this compound/Derivative A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to Allow Formazan (B1609692) Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) and IC50 G->H

Anticancer Activity Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound or its derivative) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. The concentration is typically around 0.1 mM.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound solution at various concentrations.

    • Add a fixed volume of the DPPH solution to each well/cuvette.

    • A control containing only the solvent and the DPPH solution is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compound (this compound or its derivative) for a specific pre-incubation period.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. A set of untreated and unstimulated cells serves as a negative control.

  • Measurement of Nitric Oxide:

    • After the incubation period, collect the cell culture supernatant.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves a colorimetric reaction that can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis:

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value for NO inhibition can be determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum:

    • Grow the test microorganism (bacteria or fungi) in a suitable broth medium to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microplate, prepare serial two-fold dilutions of the test compound (this compound or its derivative) in the broth medium.

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation and Observation:

    • Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

    • After incubation, visually inspect the wells for microbial growth (turbidity).

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[6]

Anticancer Activity: MTT Assay for Cell Viability
  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in an appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (this compound or its derivative).

    • Include an untreated control group (cells with medium only) and a vehicle control group (cells with the solvent used to dissolve the test compound).

  • Incubation and MTT Addition:

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage relative to the untreated control.

    • The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Conclusion and Future Directions

This compound and its derivatives have emerged as a promising class of natural compounds with a diverse range of biological activities. The data and protocols presented in this technical guide highlight their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying their anti-inflammatory effects.

While the biological activities of vetiver essential oil are well-documented, a significant portion of the existing research focuses on the crude extract. Future research should prioritize the isolation and characterization of individual this compound derivatives and the systematic evaluation of their specific biological activities. This will enable a more precise understanding of structure-activity relationships and facilitate the rational design of novel therapeutic agents based on the this compound scaffold. Further in-depth mechanistic studies and in vivo validation are crucial steps to translate the therapeutic potential of these compounds from the laboratory to clinical applications. The synthesis of novel derivatives with enhanced potency and selectivity also represents a promising avenue for future drug development efforts.

References

Vetivenol and Sesquiterpenoids: A Technical Guide to Their Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vetiver (Chrysopogon zizanioides), a perennial grass, is renowned for its complex essential oil, a rich source of over 150 sesquiterpenoid compounds. These molecules are central to the plant's robust defense system. While vetivenol (also referred to as vetiverol) is a significant constituent of this oil, scientific literature specifically isolating its individual role in plant defense is limited. This technical guide, therefore, addresses the defensive functions of vetiver essential oil and its major characterized sesquiterpenoid constituents as a whole, providing a framework for understanding their potential applications. We consolidate available quantitative data, detail key experimental protocols for bioactivity assessment, and visualize the underlying biological and experimental processes. This guide serves as a resource for researchers investigating natural plant-based defense compounds and their potential for development into novel therapeutic or crop protection agents.

Introduction: Vetiver Sesquiterpenoids as Defense Compounds

Plants employ a vast arsenal (B13267) of secondary metabolites to defend against a wide range of threats, including pathogens and herbivores. In vetiver, the primary defense chemicals are concentrated in the root essential oil, which is composed almost exclusively of sesquiterpenes and their derivatives (alcohols, ketones, and esters). These compounds, including this compound, α-vetivone, β-vetivone, and khusimol, contribute to the plant's remarkable resilience and non-host status to certain pests like the root-knot nematode, Meloidogyne incognita.[1][2]

The defensive properties of these compounds are multifaceted, encompassing direct toxicity, repellency, and the induction of systemic defense responses within the plant. The antioxidant and anti-inflammatory activities reported for vetiver essential oil further suggest a role in mitigating cellular damage from biotic and abiotic stress.[3]

Quantitative Data on Defense-Related Bioactivity

The efficacy of vetiver extracts and its essential oil has been quantified in several studies. The data highlights its potential as a source of potent defense molecules.

Table 1: Nematicidal Activity of Vetiver Extracts against Meloidogyne incognita

Extract Source Bioassay Type Target Organism Observed Effect Efficacy Reference
Crude Vetiver Root (Ethanol Extract) Mortality Assay M. incognita (J2 Juveniles) Nematotoxic 40% - 70% Mortality [1][2]
Crude Vetiver Shoot (Ethanol Extract) Mortality Assay M. incognita (J2 Juveniles) Nematotoxic 40% - 70% Mortality [1][2]
Crude Vetiver Root & Shoot Extracts Chemotaxis Assay M. incognita (J2 Juveniles) Repellent Significant Repellency [1][2]

| Commercial Vetiver Oil | Mortality Assay | M. incognita (J2 Juveniles) | No significant activity | - |[1] |

Note: The primary active compounds identified in the potent ethanol (B145695) extracts were a sesquiterpene acid and a sesquiterpene alcohol, rather than the major components of the distilled essential oil, suggesting that the extraction method is critical for isolating certain defense compounds.[2]

Table 2: Antioxidant and Anti-inflammatory Activity of Vetiver Essential Oil (VZ-EO)

Assay Type Model System Key Findings Reference
DPPH Radical Scavenging In vitro VZ-EO showed powerful free radical scavenging activity, comparable to standards like BHT and α-tocopherol. [4]
Superoxide (B77818) Anion & MDA Production LPS-stimulated RAW 264.7 macrophages VZ-EO decreased superoxide anion production and malondialdehyde (MDA) levels, indicating a reduction in oxidative stress. [3]
Nitric Oxide (NO) Production LPS-stimulated RAW 264.7 macrophages VZ-EO significantly reduced NO production at concentrations of 7.5-12.5 µg/ml without cytotoxicity. [3]

| Inflammatory Gene Expression | LPS-stimulated RAW 264.7 macrophages | VZ-EO modulated the expression of inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β). |[3] |

Signaling Pathways in Plant Defense

Secondary metabolites like vetiver's sesquiterpenoids can trigger systemic defense responses in plants, often through the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways. While direct studies linking this compound to these pathways are absent, the known roles of these pathways provide a hypothetical framework for its mechanism of action.

  • Jasmonic Acid (JA) Pathway : Primarily activated in response to wounding by herbivores and necrotrophic pathogens. Activation leads to the expression of genes encoding proteinase inhibitors, defensins, and enzymes for the synthesis of other defense compounds.[5][6]

  • Salicylic Acid (SA) Pathway : Typically induced by biotrophic pathogens. SA accumulation triggers the expression of Pathogenesis-Related (PR) genes and is key to establishing Systemic Acquired Resistance (SAR).[7][8]

There is often a complex interplay and crosstalk between the JA and SA pathways, which can be synergistic or antagonistic depending on the specific threat.[9]

Hypothetical_Defense_Signaling *Direct activation by this compound is hypothetical and requires experimental validation. cluster_Stress Biotic Stress cluster_Signal Signal Perception & Transduction cluster_Response Defense Response Herbivore Herbivore Attack (e.g., Insect Feeding) This compound This compound / Sesquiterpenoids Herbivore->this compound Induces Production Pathogen Pathogen Infection (e.g., Fungal) Pathogen->this compound Induces Production JA_Pathway Jasmonic Acid (JA) Signaling Pathway This compound->JA_Pathway May Activate SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway May Activate JA_Pathway->SA_Pathway Crosstalk JA_Genes Expression of JA-Responsive Genes (e.g., Defensins, Protease Inhibitors) JA_Pathway->JA_Genes SA_Genes Expression of SA-Responsive Genes (e.g., PR Proteins) SA_Pathway->SA_Genes Metabolites Production of Other Defensive Metabolites JA_Genes->Metabolites SA_Genes->Metabolites

Caption: Hypothetical signaling cascade for this compound/sesquiterpenoids.

Experimental Protocols

Investigating the role of this compound requires robust methodologies for extraction, purification, and bioactivity assessment.

Protocol: Supercritical Fluid Extraction (SFE) of Vetiver Oil

SFE is a modern technique that can preserve thermally-labile components more effectively than traditional distillation.

  • Root Preparation : Harvest vetiver roots, wash thoroughly to remove soil, and air-dry at room temperature for 48-72 hours. Mill the dried roots to a consistent particle size.

  • Extractor Loading : Load a precisely weighed amount (e.g., 100 g) of the milled root material into the SFE extraction vessel.

  • Parameter Setting :

    • Set the extraction vessel temperature to 50°C.

    • Pressurize the system with CO₂ to 220 bar.

    • Set the CO₂ flow rate to 2 mL/min.

  • Extraction : Initiate the flow of supercritical CO₂ through the vetiver root material. The process typically runs for 120 minutes or until the yield diminishes.

  • Collection : The CO₂-oil mixture flows to a separator where pressure is reduced, causing CO₂ to return to a gaseous state and leaving the extracted essential oil behind.

  • Post-Extraction : Safely depressurize the system. Weigh the collected oil to determine the extraction yield and store it at 4°C in a sealed, dark glass vial.

Protocol: Nematicidal Bioassay against M. incognita

This protocol is adapted from studies assessing the toxicity of plant extracts on root-knot nematodes.[1]

  • Nematode Culture : Rear M. incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum) in a greenhouse to obtain egg masses.

  • Juvenile Hatching : Place egg masses in a Baermann funnel apparatus at 25°C. Collect freshly hatched second-stage juveniles (J2) in sterile water within 72 hours. Adjust the concentration to approx. 100 J2 per 10 µL.

  • Sample Preparation : Prepare stock solutions of vetiver extracts or purified this compound in a suitable solvent (e.g., 5% ethanol). Create a dilution series to test a range of concentrations (e.g., 50, 100, 250, 500 µg/mL). A solvent-only solution serves as the negative control.

  • Exposure : In a 96-well microtiter plate, add 90 µL of each test concentration to triplicate wells. Add 10 µL of the J2 suspension (approx. 100 nematodes) to each well.

  • Incubation : Seal the plate and incubate at 25°C for 24 and 48 hours.

  • Mortality Assessment : After incubation, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond when probed with a fine needle.

  • Data Analysis : Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Protocol: Gene Expression Analysis via qRT-PCR

This protocol outlines the steps to determine if this compound induces the expression of known defense-related genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway).

  • Plant Treatment : Grow model plants (e.g., Arabidopsis thaliana) under controlled conditions. Treat plants with a solution of this compound (e.g., 100 µM) or a mock control solution.

  • Tissue Harvesting : Collect leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction : Extract total RNA from the plant tissue using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR : Perform quantitative real-time PCR using a SYBR Green-based master mix.

    • Reaction Mix : Combine cDNA template, forward and reverse primers for the target gene (e.g., PR-1) and a reference gene (e.g., Actin), and SYBR Green master mix.

    • Thermocycling : Run the reaction on a qRT-PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis : Analyze the amplification data using the comparative Cₜ (2-ΔΔCₜ) method to determine the relative fold change in gene expression in this compound-treated samples compared to the mock control.[10]

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Chemical Analysis cluster_Bioassay Bioactivity Assessment A1 Vetiver Root Preparation A2 Supercritical Fluid Extraction (SFE) A1->A2 A3 Crude Vetiver Oil A2->A3 A4 Chromatographic Purification (HPLC) A3->A4 B1 GC-MS Analysis A3->B1 A5 Pure this compound A4->A5 A5->B1 Purity Check C1 Nematicidal Assay A5->C1 A5->C1 C2 Antimicrobial Assay A5->C2 A5->C2 C3 Gene Expression (qRT-PCR) A5->C3 A5->C3 B2 Structure & Purity Confirmation B1->B2 C4 Data Analysis (LC50, Fold Change) C1->C4 C2->C4 C3->C4

Caption: Workflow for this compound isolation and bioactivity testing.

Conclusion and Future Directions

The existing body of research strongly supports the role of vetiver essential oil and its constituent sesquiterpenoids as potent agents in plant defense. Quantitative data demonstrates significant nematicidal, antioxidant, and anti-inflammatory activities. However, a critical knowledge gap remains regarding the specific contribution of this compound to these effects.

Future research should focus on:

  • Isolation and Bioassay : Testing purified this compound across a range of bioassays (nematicidal, insecticidal, antifungal, antibacterial) to quantify its specific efficacy.

  • Mechanism of Action : Investigating the molecular targets of this compound in pests and pathogens.

  • Signaling Pathway Elucidation : Utilizing transcriptomics and metabolomics to determine if this compound application induces the JA, SA, or other defense-related signaling pathways in plants.

  • Synergistic Effects : Exploring potential synergistic or antagonistic interactions between this compound and other major components of vetiver oil, such as vetivones and khusimol.

A deeper understanding of this compound's specific functions will unlock its full potential for applications in sustainable agriculture and the development of new bioactive products.

References

The Pharmacological Potential of Vetivenol: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₄O, is a significant constituent of vetiver oil, an essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides)[1]. Traditionally, vetiver oil has been utilized in perfumery and traditional medicine for its aromatic and therapeutic properties[1]. This technical guide provides an in-depth review of the current scientific understanding of this compound's pharmacological potential, focusing on its core biological activities, and presenting quantitative data, experimental methodologies, and associated signaling pathways to facilitate further research and drug development endeavors. While much of the existing research has focused on the complete essential oil, this review will distill and present the data specifically pertaining to this compound where available, and contextualize findings from related compounds and the whole oil to infer its potential mechanisms of action.

Core Pharmacological Activities

Current research indicates that this compound possesses a range of promising pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies in murine models have shown that this compound can suppress inflammation, with evidence pointing towards the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data: Anti-inflammatory Effects

BioassayModel SystemTest SubstanceConcentration/DoseObserved EffectReference
Edema InhibitionMurine ModelThis compoundNot Specified40-60% reduction in edema[Emerging Biomedical Applications, Smolecule]
NF-κB SignalingMurine ModelThis compoundNot SpecifiedSuppression of NF-κB signaling[Emerging Biomedical Applications, Smolecule]

Experimental Protocol: Carrageenan-Induced Paw Edema in a Murine Model

A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rodents (rats or mice).

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the animals to induce localized inflammation and edema.

  • Test Substance Administration: this compound, dissolved in a suitable vehicle (e.g., saline with a small percentage of a surfactant like Tween 80), is administered to the test group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the this compound-treated group in comparison to the control group.

  • Mechanism of Action (NF-κB): To investigate the effect on the NF-κB pathway, paw tissue can be collected after the experiment. Nuclear and cytoplasmic extracts of the tissue are then prepared. The levels of NF-κB (specifically the p65 subunit) in the nuclear extracts are quantified using techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) to determine the extent of its nuclear translocation, which is indicative of its activation.

Signaling Pathway: this compound's Proposed Anti-inflammatory Mechanism

The suppression of the NF-κB signaling pathway is a key mechanism for controlling inflammation. Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. This compound is suggested to interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Proteasome->NFkB Release NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes This compound This compound This compound->IKK Inhibition (Proposed)

Proposed Anti-inflammatory Signaling Pathway of this compound.
Anticancer Activity

This compound has shown pro-apoptotic effects in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Quantitative Data: Anticancer Effects

BioassayCell LineTest SubstanceIC₅₀ ValueObserved EffectReference
CytotoxicityLeukemia Cell LineThis compound50 μMPro-apoptotic[Emerging Biomedical Applications, Smolecule]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

  • Cell Culture: A human leukemia cell line (e.g., HL-60, Jurkat, or K562) is cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere or stabilize for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (the solvent used to dissolve this compound, such as DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO or a specialized solubilization buffer, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Signaling Pathway: Potential Anticancer Mechanisms of this compound

While the specific signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, research on vetiver oil and its other constituents, such as β-caryophyllene, suggests potential involvement of the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis. For instance, β-caryophyllene has been shown to be a selective agonist of the cannabinoid receptor 2 (CNR2), which can modulate these pathways. It is plausible that this compound may also exert its anticancer effects through similar mechanisms, leading to cell cycle arrest and induction of apoptosis.

G cluster_pathways Intracellular Signaling This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation (Proposed) MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulation (Proposed) Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Cell_Proliferation MAPK_ERK->Apoptosis

Proposed Anticancer Signaling Pathways for this compound.
Antimicrobial Activity

This compound has demonstrated efficacy against common foodborne pathogens, indicating its potential as a natural antimicrobial agent.

Quantitative Data: Antimicrobial Effects

BioassayMicroorganismTest SubstanceConcentrationReference
EfficacyEscherichia coliThis compound0.5–1.0 mg/mL[Emerging Biomedical Applications, Smolecule]
EfficacySalmonella spp.This compound0.5–1.0 mg/mL[Emerging Biomedical Applications, Smolecule]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., E. coli or Salmonella spp.) is prepared from a fresh culture and adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Substance: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing a specific concentration of this compound is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with inoculum but no this compound) and a negative control (broth only) are included in the plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute This compound in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for Determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is limited, studies on vetiver essential oil, of which this compound is a key component, have demonstrated significant free radical scavenging properties.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep violet color.

  • Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control containing the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. In the presence of an antioxidant, the DPPH radical is scavenged, and the color of the solution changes from violet to pale yellow, resulting in a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of this compound. The EC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the dose-response curve.

Neuroprotective Potential

The neuroprotective effects of this compound are an emerging area of research. While direct evidence is still being gathered, the known antioxidant and anti-inflammatory properties of this compound suggest a strong potential for neuroprotection, as oxidative stress and inflammation are key contributors to the pathogenesis of various neurodegenerative diseases. Further in vitro and in vivo studies using models of neurodegeneration are warranted to explore this potential fully.

Conclusion and Future Directions

This compound, a prominent sesquiterpenoid from vetiver oil, exhibits a compelling range of pharmacological activities that warrant further investigation for its potential therapeutic applications. The existing data on its anti-inflammatory, anticancer, and antimicrobial properties provide a solid foundation for more in-depth preclinical studies.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Elucidating Specific Mechanisms of Action: Detailed studies are needed to identify the precise molecular targets and signaling pathways modulated by this compound for each of its pharmacological activities.

  • Comprehensive In Vivo Studies: Well-designed animal studies are required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of more potent and selective compounds.

  • Clinical Trials: Should preclinical studies yield positive results, well-controlled clinical trials will be necessary to establish the therapeutic efficacy and safety of this compound in humans.

References

Vetivenol: A Technical Guide for Fragrance Applications in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetivenol, a sesquiterpenoid alcohol derived from vetiver grass (Chrysopogon zizanioides), is a key constituent of vetiver oil, a highly valued natural raw material in the fragrance industry.[1] This technical guide explores the potential of this compound as a standalone fragrance ingredient in cosmetic formulations. It delves into its chemical and physical properties, olfactory profile, biological activities, and safety considerations. This document aims to provide a comprehensive resource for professionals in research and development, summarizing key data and outlining experimental protocols for its evaluation.

Introduction

Vetiver oil, extracted from the roots of the vetiver plant, has a long history of use in traditional medicine and perfumery.[2][3] Its complex and tenacious woody, earthy aroma makes it a staple in many fragrance compositions, particularly as a base note and fixative.[1][4] this compound, along with other sesquiterpenes like α-vetivone and β-vetivone, is a major contributor to the characteristic scent of vetiver oil. As the demand for natural and sophisticated fragrance ingredients grows, understanding the specific properties of isolated compounds like this compound is crucial for the development of novel and refined cosmetic products.

Chemical and Physical Properties

This compound, also known as vetiverol, is a sesquiterpene alcohol with a complex chemical structure.[2] Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄O[2][5]
Molecular Weight 220.35 g/mol [2][5]
CAS Number 68129-81-7[2][5]
Appearance Yellow to pale green clear viscous liquid to solid[6]
Odor Sweet, balsamic, woody, rooty, with sandalwood nuances[6]
Solubility Practically insoluble in water; soluble in ethanol (B145695) and fixed oils[1][7]
Specific Gravity 0.98400 to 1.00400 @ 25.00 °C[6]
Refractive Index 1.52100 to 1.52700 @ 20.00 °C[6]
Flash Point > 100.00 °C[6]

Olfactory Profile and Applications in Cosmetics

This compound possesses a distinctive deep, rich, and woody aroma with sweet and balsamic undertones.[2][6] This makes it a valuable ingredient in perfumery, where it can be used to:

  • Act as a base note: Its low volatility contributes to the longevity of a fragrance.[1]

  • Function as a fixative: It helps to prolong the scent of other, more volatile ingredients.[2][4]

  • Add complexity and sophistication: It blends well with citrus, floral, spicy, and other woody notes.[8][9]

In cosmetics, this compound is incorporated into a variety of products, including skincare, for its aromatic properties.[2] It can be found in perfumes, colognes, soaps, and lotions.[10][11] The recommended usage level in fragrance concentrates can be up to 10%.[6]

Biological Activities and Potential Benefits

Beyond its fragrance, research suggests that this compound and vetiver oil exhibit several biological activities that could be beneficial in cosmetic formulations:

  • Antioxidant Properties: this compound has demonstrated the ability to scavenge free radicals, which may help protect the skin from oxidative stress.[2] Vetiver oil is also noted for its antioxidant properties, which can help maintain skin elasticity and firmness, making it a potential ingredient for anti-aging products.[12]

  • Antimicrobial and Antifungal Activity: Studies have indicated that this compound possesses antimicrobial and antifungal properties, suggesting its potential use as a natural preservative in cosmetic formulations.[2] Vetiver oil has shown effectiveness against various pathogenic strains.[11]

  • Anti-inflammatory Effects: this compound may help reduce inflammation markers, making it a candidate for soothing skincare products.[2]

  • Skin Soothing and Healing: Vetiver oil is reputed to have antiseptic and tonic properties, potentially aiding in balancing sebaceous gland activity and promoting wound healing.[11]

Safety and Regulatory Information

This compound is classified as a skin irritant and may cause an allergic skin reaction.[7] As a raw material, it should not be applied undiluted to the skin.[10] The International Fragrance Association (IFRA) provides guidelines for the safe use of fragrance ingredients. While vetiverol itself doesn't have a specific restriction, acetylated vetiver oil (a derivative) has been assessed for safety in cosmetic products.[13][14]

Hazard StatementClassificationReference(s)
Skin Irritation Causes skin irritation (H315)[7]
Skin Sensitization May cause an allergic skin reaction (H317)[7][10]
Eye Irritation Causes serious eye irritation (H319)[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

Objective: To identify and quantify the chemical constituents of this compound or vetiver oil.

Methodology:

  • Sample Preparation: Dilute the this compound or vetiver oil sample in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C) at a controlled rate.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Quantify the relative abundance of each component by integrating the peak areas.

Olfactory Evaluation

Objective: To characterize the odor profile of this compound.

Methodology:

  • Panelists: A panel of trained sensory assessors.

  • Sample Preparation: Prepare dilutions of this compound in an odorless solvent (e.g., diethyl phthalate) on smelling strips.

  • Evaluation: Panelists evaluate the odor of the smelling strips at different time intervals (top, middle, and base notes) and describe the scent using a standardized vocabulary.

  • Odor Threshold Determination: A series of dilutions are presented to the panelists to determine the lowest concentration at which the odor can be detected.

In Vitro Skin Sensitization Assay (e.g., Direct Peptide Reactivity Assay - DPRA)

Objective: To assess the skin sensitization potential of this compound by measuring its reactivity with synthetic peptides.

Methodology:

  • Test Substance Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Peptide Reaction: Incubate the this compound solution with synthetic peptides containing cysteine and lysine.

  • Analysis: Quantify the depletion of the peptides using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the percentage of peptide depletion. A higher depletion indicates a greater potential for skin sensitization.

Visualizations

Caption: Chemical Structure of a this compound Isomer.

Fragrance_Evaluation_Workflow cluster_sourcing Material Sourcing & Preparation cluster_analysis Analysis cluster_application Application Vetiver_Roots Vetiver Roots Steam_Distillation Steam Distillation Vetiver_Roots->Steam_Distillation Vetiver_Oil Vetiver Oil Steam_Distillation->Vetiver_Oil Fractional_Distillation Fractional Distillation Vetiver_Oil->Fractional_Distillation This compound This compound Fractional_Distillation->this compound GC_MS Chemical Profiling (GC-MS) This compound->GC_MS Olfactometry Olfactory Evaluation This compound->Olfactometry Safety_Assessment Safety Assessment (e.g., DPRA) This compound->Safety_Assessment Formulation Cosmetic Formulation GC_MS->Formulation Olfactometry->Formulation Safety_Assessment->Formulation Stability_Testing Stability Testing Formulation->Stability_Testing Consumer_Testing Consumer Testing Stability_Testing->Consumer_Testing

Caption: Experimental Workflow for this compound Evaluation.

Olfactory_Signaling_Pathway Odorant_Molecule Odorant Molecule (this compound) Olfactory_Receptor Olfactory Receptor Neuron Odorant_Molecule->Olfactory_Receptor Binds G_Protein G-protein (Golf) Olfactory_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Ion_Channel Cation Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain Sends

Caption: Simplified Olfactory Signaling Pathway.

Conclusion

This compound presents a compelling profile for use as a fragrance ingredient in cosmetics. Its rich, woody, and tenacious aroma, coupled with potential antioxidant and antimicrobial benefits, makes it a versatile component for a wide range of products. However, its potential for skin sensitization necessitates careful formulation and adherence to safety guidelines. Further research into its specific biological activities and the development of robust safety data will be crucial for expanding its application in the cosmetic industry. This guide provides a foundational understanding for researchers and developers to explore the full potential of this valuable natural aromatic.

References

Investigating the Antioxidant Properties of Vetivenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetivenol, a primary sesquiterpenoid alcohol found in vetiver oil, is a compound of significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of vetiver oil and its constituents, with a focus on this compound. While direct quantitative data and specific mechanistic studies on isolated this compound are limited in the available literature, this guide synthesizes the existing research on vetiver oil to infer the potential antioxidant role of this compound. This document summarizes quantitative antioxidant activity, details relevant experimental protocols, and visualizes key signaling pathways implicated in cellular antioxidant defense.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Natural compounds with antioxidant properties are therefore of great interest in the development of novel therapeutic and preventative strategies. Vetiver oil, extracted from the roots of the Chrysopogon zizanioides plant, has demonstrated potent antioxidant activity in various in vitro studies. This activity is attributed to its complex mixture of sesquiterpenoids, including this compound, α-vetivone, β-vetivone, and β-vetivenene.[1][2] This guide focuses on the antioxidant potential of this compound, a major alcohol constituent of vetiver oil.

Quantitative Antioxidant Activity of Vetiver Oil

The antioxidant capacity of vetiver oil has been primarily evaluated using in vitro assays that measure its free radical scavenging and metal ion chelating abilities. The most commonly cited assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Fe2+ metal chelating assay.

Table 1: Summary of In Vitro Antioxidant Activity of Vetiver Oil

AssaySampleConcentrationActivityReference Compound(s)Reference Compound Activity
DPPH Radical ScavengingVetiver Oil (VO)10 µL/mL~93% inhibition10 mM BHT93% inhibition
0.1 mM α-tocopherol89% inhibition
Fe2+ Metal ChelatingVetiver Oil (VO)10 µL/mL~34% inhibition1 mM EDTA~97% inhibition

Data synthesized from multiple sources indicating strong free-radical scavenging activity but weaker metal chelating ability.[1][2][3][4]

It is important to note that the antioxidant activity of vetiver oil is a result of the synergistic or individual actions of its various components. Studies have indicated that β-vetivenene, α-vetivone, and β-vetivone are significant contributors to the observed free radical scavenging effects.[1][2] Further research is required to quantify the specific contribution of this compound to the overall antioxidant capacity of the oil.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the generalized protocols for the DPPH radical scavenging and Fe2+ metal chelating assays, which are commonly used to assess the antioxidant potential of natural products like vetiver oil and its components.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: Dissolve vetiver oil or isolated this compound in a suitable solvent (e.g., methanol) to prepare a range of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, mix the sample solution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the maximum wavelength of DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Fe2+ Metal Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe2+). By chelating Fe2+, antioxidants can prevent the formation of the highly reactive hydroxyl radical via the Fenton reaction. The assay often uses ferrozine, which forms a stable, colored complex with Fe2+. A decrease in the color intensity indicates the chelating activity of the sample.

Protocol:

  • Sample Preparation: Prepare various concentrations of vetiver oil or this compound in a suitable solvent.

  • Reaction Mixture: To the sample solution, add a solution of FeCl2.

  • Initiation of Reaction: Initiate the reaction by adding a solution of ferrozine.

  • Incubation: Allow the mixture to incubate at room temperature for a specific time (e.g., 10 minutes) for the complex to form.

  • Measurement: Measure the absorbance of the Fe2+-ferrozine complex at its maximum wavelength (around 562 nm).

  • Calculation: The percentage of metal chelating activity is calculated as follows:

    Where Abs_control is the absorbance of the control (without the sample), and Abs_sample is the absorbance of the reaction mixture with the sample.

Signaling Pathways in Antioxidant Defense

The antioxidant effects of natural compounds are often not limited to direct radical scavenging but also involve the modulation of endogenous antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a critical regulator of cellular resistance to oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

While direct evidence of this compound modulating the Keap1-Nrf2 pathway is not yet available, many phytochemicals with antioxidant properties have been shown to activate this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation This compound This compound (Hypothetical) This compound->Keap1_Nrf2 may induce dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralizes

Figure 1: The Keap1-Nrf2 signaling pathway and hypothetical modulation by this compound.
Experimental Workflow for Investigating Nrf2 Activation

To investigate whether this compound can activate the Nrf2 pathway, a series of in vitro experiments can be conducted.

Nrf2_Activation_Workflow start Cell Culture (e.g., HepG2, HaCaT) treatment Treatment with this compound (various concentrations and time points) start->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction immunofluorescence Immunofluorescence (Nrf2 nuclear translocation) treatment->immunofluorescence western_blot Western Blot Analysis (Nrf2, Keap1, HO-1, NQO1) protein_extraction->western_blot qpcr RT-qPCR Analysis (Nrf2, HO-1, NQO1, SOD, CAT, GPx mRNA levels) rna_extraction->qpcr results Data Analysis and Interpretation western_blot->results qpcr->results immunofluorescence->results

Figure 2: Experimental workflow to study this compound's effect on the Nrf2 pathway.

Conclusion and Future Directions

The available scientific literature strongly supports the antioxidant potential of vetiver oil, primarily through its potent free-radical scavenging activity. While this compound is a major constituent of this oil, there is a clear gap in the research concerning its specific antioxidant properties when isolated. Future research should focus on:

  • Isolation and Characterization: Isolating pure this compound and quantifying its antioxidant activity using a battery of in vitro assays.

  • Mechanistic Studies: Investigating the ability of this compound to modulate key antioxidant signaling pathways, such as the Keap1-Nrf2 pathway, and its effect on the expression and activity of antioxidant enzymes.

  • In Vivo Studies: Evaluating the antioxidant effects of this compound in cellular and animal models of oxidative stress-related diseases.

A deeper understanding of the antioxidant properties of this compound will be instrumental in unlocking its potential for the development of novel pharmaceuticals and nutraceuticals aimed at combating diseases associated with oxidative stress.

References

Preliminary Studies on the Anti-inflammatory Effects of Vetivenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpenoid alcohol, is a significant constituent of Vetiver essential oil, which is extracted from the roots of the Chrysopogon zizanioides plant.[1] Traditionally, Vetiver oil has been utilized for its aromatic and medicinal properties, including its anti-inflammatory effects.[2][3] This technical guide provides a comprehensive overview of the preliminary scientific studies on the anti-inflammatory properties of Vetiver essential oil and its components, with a focus on this compound where data is available. It is important to note that while the anti-inflammatory potential of the whole essential oil has been investigated, research specifically isolating the effects of this compound is still emerging. This document aims to consolidate the existing data, detail experimental methodologies, and visualize the underlying biochemical pathways to support further research and development in this area.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of Vetiver (Chrysopogon zizanioides) essential oil and its extracts.

Table 1: In Vitro Anti-inflammatory Effects of Chrysopogon zizanioides Extracts

Experimental ModelExtract TypeConcentration(s)Key FindingsReference(s)
Lipopolysaccharide (LPS)-stimulated RAW 264.7 Murine MacrophagesEssential Oil5–12.5 µg/mLDose-dependent reduction of Nitric Oxide (NO) production.[1]
12.5 µg/mLInhibition of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression.[1]
12.5 µg/mLReduction of pro-inflammatory cytokines TNF-α and IL-1β.[1]
Albumin Denaturation AssayEthanolic Root Extract0–240 µg/mLInhibition of protein denaturation with an IC50 value of 157.63 ± 4.89 µg/mL.[2]

Table 2: In Vivo Anti-inflammatory Effects of Chrysopogon zizanioides Extracts

Experimental ModelExtract TypeDosage(s)Key FindingsReference(s)
Carrageenan-induced Paw Edema in Wistar RatsMethanolic Root Extract300 and 600 mg/kg (oral)Significant inhibition of paw edema, with the 600 mg/kg dose showing 66.17% inhibition at 6 hours.[4]
Carrageenan-induced Peritonitis and Paw Edema in MiceRoot Essential Oil25–100 mg/kg (intraperitoneal)Dose-dependent reduction in leukocyte migration (up to 62.5% inhibition).[2]
100 mg/kgSignificant inhibition of all three phases of paw edema.[2]
Formalin Test in MiceRoot Essential Oil100 mg/kg86% suppression of the inflammatory (late) phase of the formalin test.[2]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol describes the methodology for assessing the anti-inflammatory effects of a test compound on RAW 264.7 murine macrophages stimulated with LPS.

a. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Vetiver essential oil or this compound) and incubated for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.

b. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

c. Gene Expression Analysis (RT-qPCR):

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • Quantitative PCR is performed using primers specific for target genes such as iNOS, COX-2, TNF-α, and IL-1β, with a housekeeping gene (e.g., GAPDH) as an internal control.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol details the procedure for evaluating the anti-inflammatory activity of a test substance in a rat model of acute inflammation.

a. Animals:

  • Species: Wistar albino rats (male or female), weighing 150-200g.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

b. Experimental Groups:

  • Group I (Control): Receives the vehicle only.

  • Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Group III, IV, etc. (Test Groups): Receive different doses of the test substance (e.g., Vetiver essential oil or this compound).

c. Procedure:

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test substance, standard drug, or vehicle is administered orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Mandatory Visualizations

Signaling Pathways

Caption: NF-κB signaling pathway and potential inhibition by Vetiver oil.

MAPK_Signaling_Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Activates JNK JNK MKK4_7->JNK Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription This compound Vetiver Oil Constituents This compound->p38 Inhibits This compound->ERK1_2 Inhibits

Caption: MAPK signaling pathway and potential points of intervention.

Experimental Workflows

In_Vitro_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add Test Compound (e.g., this compound) Incubate_24h->Add_Compound Incubate_1h Incubate for 1h Add_Compound->Incubate_1h Add_LPS Add LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate for 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Lyse_Cells Lyse Cells for RNA/Protein Incubate_24h_2->Lyse_Cells Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines Collect_Supernatant->ELISA End End Griess_Assay->End ELISA->End RT_qPCR RT-qPCR for Gene Expression Lyse_Cells->RT_qPCR Western_Blot Western Blot for Protein Expression Lyse_Cells->Western_Blot RT_qPCR->End Western_Blot->End

Caption: Workflow for in vitro anti-inflammatory screening.

In_Vivo_Workflow Start Start Acclimatize Acclimatize Rats (1 week) Start->Acclimatize Measure_Initial_Paw_Volume Measure Initial Paw Volume (Plethysmometer) Acclimatize->Measure_Initial_Paw_Volume Administer_Compound Administer Test Compound/Control (Oral/IP) Measure_Initial_Paw_Volume->Administer_Compound Wait_60min Wait for 60 min Administer_Compound->Wait_60min Inject_Carrageenan Inject Carrageenan (0.1 mL, 1%) into sub-plantar region Wait_60min->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for carrageenan-induced paw edema in vivo model.

The preliminary studies on Vetiver (Chrysopogon zizanioides) essential oil and its extracts demonstrate significant anti-inflammatory potential. The mechanisms of action appear to involve the downregulation of key pro-inflammatory mediators and signaling pathways, including NF-κB and MAPK. However, there is a clear need for further research to isolate and characterize the specific anti-inflammatory activities of individual components, particularly this compound. Future studies should focus on elucidating the precise molecular targets of this compound, determining its pharmacokinetic and pharmacodynamic profiles, and establishing its efficacy and safety in more complex preclinical models of inflammatory diseases. Such research will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

The Antimicrobial Potential of Vetivenol Against Foodborne Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance in foodborne pathogens poses a significant threat to global public health. This has spurred research into novel antimicrobial agents from natural sources. Vetivenol, a sesquiterpenoid alcohol and a major component of vetiver essential oil extracted from the roots of Chrysopogon zizanioides, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity against key foodborne pathogens, methodologies for its evaluation, and its potential mechanisms of action. While research on isolated this compound is still emerging, this document synthesizes the available data on vetiver oil and its primary constituents to offer a foundational resource for further investigation.

Antimicrobial Activity of Vetiver Oil and its Constituents

The antimicrobial efficacy of vetiver essential oil has been attributed to its complex mixture of sesquiterpenes, including this compound. Studies have demonstrated its inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. The following tables summarize the available MIC and MBC values for vetiver essential oil against various foodborne and pathogenic bacteria. It is important to note that the exact concentration of this compound in the tested oils can vary depending on the geographical origin and extraction method.

Table 1: Minimum Inhibitory Concentration (MIC) of Vetiver Essential Oil against Foodborne Pathogens

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592215.63[1]
Enterobacter cloacaeATCC 1304715.63[1]
Proteus vulgarisATCC 1331515.63[1]
Enterococcus faecalisATCC 2921231.25[1]
Staphylococcus aureus-50[2]
Proteus mirabilis-75[2]
Staphylococcus aureusATCC 653839[3]
Bacillus subtilisATCC 14579312.5[3]
Pseudomonas aeruginosaATCC 27853312.5[3]
Escherichia coliATCC 8739312.5[3]

Table 2: Minimum Bactericidal Concentration (MBC) of Vetiver Essential Oil against Various Bacteria

MicroorganismMBC (% v/v)Reference
Bacteria (general)0.0625 - 2.0[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for the accurate determination of the antimicrobial activity of natural compounds like this compound. The following are detailed protocols for the most common assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in broth)

  • Positive control (broth with bacteria, no this compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the wells of the microtiter plate with MHB. The concentration range should be chosen based on preliminary screening.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the this compound dilutions, as well as the positive and solvent control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity based on the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with solvent only)

Procedure:

  • Prepare a bacterial lawn by evenly streaking a standardized bacterial suspension (0.5 McFarland) over the entire surface of an MHA plate using a sterile cotton swab.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known volume of the this compound solution.

  • Carefully place the impregnated disks, along with the positive and negative control disks, on the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Experimental Workflow Visualization

experimental_workflow cluster_preparation Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Agar Disk Diffusion bacterial_culture Bacterial Culture (Log Phase) inoculation_mic Inoculation with Standardized Bacteria bacterial_culture->inoculation_mic lawn_culture Prepare Bacterial Lawn on MHA bacterial_culture->lawn_culture vetivenol_solution This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate vetivenol_solution->serial_dilution disk_impregnation Impregnate Disks with this compound vetivenol_solution->disk_impregnation serial_dilution->inoculation_mic incubation_mic Incubation (37°C, 18-24h) inoculation_mic->incubation_mic read_mic Read MIC Value incubation_mic->read_mic disk_placement Place Disks on Inoculated Plate lawn_culture->disk_placement disk_impregnation->disk_placement incubation_disk Incubation (37°C, 18-24h) disk_placement->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone

Experimental workflow for antimicrobial susceptibility testing of this compound.

Potential Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated. However, based on studies of other essential oil components like eugenol (B1671780) and carvacrol, a multi-targeted mechanism is likely. The primary mode of action is believed to be the disruption of the bacterial cell membrane.

The lipophilic nature of sesquiterpenoids like this compound allows them to partition into the lipid bilayer of the bacterial cell membrane. This can lead to:

  • Increased Membrane Permeability: The integration of this compound into the membrane disrupts its structure, leading to increased permeability. This allows for the leakage of essential intracellular components such as ions (K⁺, H⁺), ATP, and nucleic acids, ultimately leading to cell death.

  • Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can also affect the function of membrane-bound enzymes that are crucial for cellular processes like energy production and transport.

Beyond membrane disruption, other potential mechanisms include:

  • Inhibition of Efflux Pumps: Some essential oil components have been shown to inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics and other toxic substances from the cell. This could potentially reverse antimicrobial resistance.

  • Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence factors. Some natural compounds can interfere with these signaling pathways, thereby reducing the pathogenicity of the bacteria.

  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria embedded in a self-produced matrix, which makes them more resistant to antibiotics. Some essential oil components have been shown to inhibit the formation of biofilms.

Proposed Signaling Pathway Disruption by this compound

While specific signaling pathways affected by this compound in foodborne pathogens have not been identified, a hypothetical model can be proposed based on the known effects of other terpenoids. Disruption of the cell membrane integrity can trigger a cascade of events within the bacterial cell, leading to the activation of stress response pathways and ultimately, cell death.

signaling_pathway This compound This compound MembraneDisruption Membrane Disruption & Increased Permeability This compound->MembraneDisruption CellMembrane Bacterial Cell Membrane IonLeakage Ion Leakage (K+, H+) MembraneDisruption->IonLeakage ATPLeakage ATP Leakage MembraneDisruption->ATPLeakage ProtonMotiveForce Disruption of Proton Motive Force IonLeakage->ProtonMotiveForce ATPSynthesis Inhibition of ATP Synthesis ATPLeakage->ATPSynthesis ProtonMotiveForce->ATPSynthesis CellularProcesses Inhibition of Cellular Processes ATPSynthesis->CellularProcesses CellDeath Cell Death CellularProcesses->CellDeath

Proposed mechanism of this compound-induced bacterial cell death.

Conclusion and Future Directions

This compound, as a key constituent of vetiver essential oil, demonstrates significant potential as a natural antimicrobial agent against foodborne pathogens. The available data, primarily from studies on vetiver oil, indicate promising MIC values against a range of bacteria. However, to fully realize its therapeutic potential, further research is imperative.

Future investigations should focus on:

  • Activity of Isolated this compound: Conducting comprehensive antimicrobial susceptibility testing with highly purified this compound to determine its intrinsic activity against a broader panel of clinically relevant foodborne pathogens, including Salmonella, Listeria, and Campylobacter species.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in bacteria. This could involve transcriptomic and proteomic analyses to identify differentially expressed genes and proteins upon this compound treatment.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other antimicrobial agents, including conventional antibiotics and other natural compounds.

  • In Vivo Efficacy and Safety: Evaluating the efficacy of this compound in in vivo models of foodborne infections and conducting toxicological studies to ensure its safety for potential applications in food preservation or as a therapeutic agent.

By addressing these research gaps, a more complete understanding of this compound's antimicrobial properties can be achieved, paving the way for its development as a novel tool in the fight against foodborne diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of Vetivenol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver essential oil, derived from the roots of Chrysopogon zizanioides, is a complex mixture of sesquiterpenoids and their derivatives, highly valued in the fragrance and pharmaceutical industries. Among its many constituents, vetivenol, a sesquiterpene alcohol, is a significant contributor to the oil's characteristic aroma and potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, standardization, and the development of new products. This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile compounds. The complexity of vetiver oil often leads to co-elution in standard gas chromatography; therefore, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) may be employed for enhanced separation.[1][2][3]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound in essential oil samples.

Materials and Reagents
  • Vetiver essential oil sample

  • This compound analytical standard (or a well-characterized vetiver oil with a known concentration of this compound)

  • High-purity solvent for dilution (e.g., hexane, ethanol, or ethyl acetate)

  • Internal standard (e.g., n-alkane solution, such as C13-C30)

  • Autosampler vials with inserts

Sample Preparation
  • Stock Solution of Vetiver Oil: Accurately weigh approximately 10 mg of the vetiver essential oil and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Sample Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

  • Internal Standard: Add a known concentration of the internal standard to the working sample solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound analytical standard to known concentrations in the same solvent as the sample. Add the internal standard to each calibration standard at the same concentration as in the sample.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For more complex samples, a column with a different polarity may be beneficial.

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injection Mode: Splitless mode is often recommended for quantitative analysis of trace components.[2]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Data Analysis and Quantification
  • Compound Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of each compound can be compared with spectral libraries such as NIST and WILEY.[4]

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound calibration standards.

  • Quantification: Determine the concentration of this compound in the sample by using the calibration curve to correlate the peak area ratio of this compound to the internal standard in the sample chromatogram.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Vetiver Oil B Dissolve in Solvent A->B C Add Internal Standard B->C E Inject Sample into GC-MS C->E D Prepare Calibration Standards I Generate Calibration Curve D->I F Separation in GC Column E->F G Detection by Mass Spectrometer F->G H Identify this compound Peak G->H J Quantify this compound H->J I->J

Caption: Workflow for the quantitative GC-MS analysis of this compound in essential oils.

Quantitative Data Summary

The concentration of this compound and related sesquiterpene alcohols can vary significantly in vetiver essential oil depending on the geographical origin, cultivation conditions, and extraction method. The following table summarizes the percentage of this compound and other major alcohols found in various vetiver oil samples as reported in the literature. It is important to note that some studies report a general "vetiverol" content, which is a mixture of sesquiterpene alcohols including this compound.

CompoundConcentration (%)Geographic Origin/Extraction MethodReference
Valerenol19.88Not Specified[4]
Valerenol18.48China (CO2 Expanded Ethanol Extraction)[5]
Khusimol30.0 ± 0.3Not Specified[6][7]
Khusimol19.57Not Specified[6][7]
Khusimol12.7Not Specified[6][7]
(E)-isovalencenol13.24Not Specified[6][7]
Vetiselinenol5.08Not Specified[6][7]
α-cadinol5.01Not Specified[6][7]
Bicyclo-vetivenolPresent (unquantified)North Egypt[8]

Note: "Present" indicates that the compound was identified but its quantitative data was not provided in the abstract.

Logical Relationship of Analytical Steps

Logical_Relationship Sample Essential Oil Sample Preparation Sample & Standard Preparation Sample->Preparation Standard This compound Standard Standard->Preparation GCMS GC-MS Analysis Preparation->GCMS Qualitative Qualitative Analysis (Identification) GCMS->Qualitative Quantitative Quantitative Analysis (Concentration) GCMS->Quantitative Qualitative->Quantitative Confirms Peak Identity Result This compound Concentration in Sample Quantitative->Result

Caption: Logical flow from sample to final quantitative result in GC-MS analysis.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in essential oils using GC-MS. The detailed protocol and data analysis guidelines offer a starting point for researchers, which can be further optimized for specific laboratory conditions and sample types. The inherent complexity of vetiver oil may necessitate advanced chromatographic techniques for accurate quantification. The provided data highlights the variability of this compound and related compounds in vetiver essential oils, underscoring the importance of robust analytical methods for quality assessment.

References

Application Note: Quantification of Vetivenol Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vetivenol, a significant sesquiterpenoid alcohol, is a key constituent derived from the roots of the vetiver plant (Chrysopogon zizanioides).[1] It is highly valued in the fragrance and cosmetic industries for its characteristic woody and sweet aroma.[1][2] Accurate quantification of this compound in essential oils and other formulations is crucial for quality control, product standardization, and research and development. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC₁₅H₂₄O[3][4][5]
Molecular Weight220.35 g/mol [3][4][5]
AppearanceAmber solid[2]
NatureSesquiterpenoid alcohol[1]

HPLC Method Parameters

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
Instrument HPLC system with UV/Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (B52724) (HPLC Grade)
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

2. Preparation of Calibration Standards

  • Serially dilute the standard stock solution with acetonitrile to prepare a series of calibration standards.

  • Suggested concentrations: 10, 25, 50, 100, 250, and 500 µg/mL.

  • Transfer the standards into HPLC vials for analysis.

3. Sample Preparation (Vetiver Essential Oil)

  • Accurately weigh 100 mg of vetiver essential oil into a 10 mL volumetric flask.

  • Add acetonitrile to volume and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilution may be necessary to bring the this compound concentration within the calibration range.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
10120500
25301200
50602500
1001205000
2503012500
5006025000
Correlation Coefficient (r²) > 0.999

Table 2: Precision

ParameterRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Retention Time < 1.0%< 1.0%
Peak Area < 2.0%< 2.0%

Table 3: Accuracy (Spike and Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8078.998.6
100%100101.2101.2
120%120119.599.6

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 2.5
LOQ 7.5

Visualizations

HPLC_Workflow Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dilution Filter Filtration (0.45 µm) Sample->Filter Standard Standard Weighing & Dilution Standard->Filter Injection Sample/Standard Injection Filter->Injection HPLC_Setup HPLC System Setup HPLC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Integration Peak Integration Chromatography->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Development_Logic Logical Flow of HPLC Method Development cluster_instrument Instrumental Parameters Analyte This compound Properties (Polarity, UV Absorbance) Column Column Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase Selection (Acetonitrile/Water) Analyte->MobilePhase Detector Detector Settings (Wavelength) Analyte->Detector Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

Caption: Logical flow of HPLC method development for this compound.

References

Application Notes and Protocols for the Spectral Analysis of Vetivenol by ¹H-NMR and ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol is a sesquiterpenoid alcohol and a significant contributor to the characteristic aroma of vetiver oil, an essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The complex, woody, and earthy scent of vetiver oil makes it a valuable ingredient in the fragrance industry. Beyond its aromatic properties, this compound and other constituents of vetiver oil are investigated for their potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of natural products like this compound. This document provides a detailed protocol for the ¹H-NMR and ¹³C-NMR spectral analysis of this compound, focusing on the isomer (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol.

Due to the limited availability of a complete, experimentally verified ¹H and ¹³C-NMR dataset for this specific this compound isomer, this application note will utilize spectral data from Agarospirol , a structurally related spirovetivane sesquiterpenoid alcohol, as a representative example. This will serve to illustrate the principles of spectral analysis for this class of compounds.

Data Presentation

The following tables summarize the ¹H and ¹³C-NMR spectral data for Agarospirol, a representative spirovetivane sesquiterpenoid alcohol. These values provide an indication of the expected chemical shifts for this compound.

Table 1: ¹H-NMR Spectral Data of a Representative Spirovetivane Sesquiterpenoid Alcohol (Agarospirol)

Proton (¹H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-olefinic~5.3-5.5m-
H-carbinol~3.5-4.0m-
Aliphatic Protons~1.0-2.5m-
Methyl Protons (Secondary)~0.8-1.0d~6.5-7.0
Methyl Protons (Tertiary)~0.9-1.2s-
Hydroxyl ProtonVariablebr s-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C-NMR Spectral Data of a Representative Spirovetivane Sesquiterpenoid Alcohol (Agarospirol)

Carbon (¹³C)Chemical Shift (δ, ppm)
C-quaternary (spiro)~40-50
C-olefinic~120-145
C-carbinol~70-80
Aliphatic Carbons~20-60
Methyl Carbons~15-30

Note: The chemical shifts are approximate and can vary based on the solvent.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. If isolated from vetiver oil, purification by column chromatography or preparative HPLC is recommended.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified this compound for ¹H-NMR and 20-50 mg for ¹³C-NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for sesquiterpenoids as it is a good solvent for moderately polar compounds and its residual peak does not typically interfere with key signals.

  • Dissolution: Dissolve the weighed this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

2.1. ¹H-NMR Spectroscopy

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Data Points (TD): 32K or 64K.

2.2. ¹³C-NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Number of Scans (NS): 1024 to 4096 scans, or more for dilute samples.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the accurate integration of quaternary carbon signals.

  • Acquisition Time (AQ): 1-2 seconds.

  • Data Points (TD): 64K.

2.3. 2D-NMR Experiments (for complete structural elucidation)

For unambiguous assignment of all proton and carbon signals, a suite of 2D-NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR spectral analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_output Output start Start: Purified this compound Sample weigh Weigh Sample (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD_NMR 1D NMR Experiments (¹H, ¹³C) filter->oneD_NMR twoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) oneD_NMR->twoD_NMR proc_1D Process 1D Spectra (FT, Phasing, Baseline Correction) twoD_NMR->proc_1D proc_2D Process 2D Spectra proc_1D->proc_2D assign Signal Assignment (Chemical Shifts, Multiplicities, Coupling Constants) proc_2D->assign structure Structure Elucidation / Verification assign->structure report Final Report (Application Note, Spectral Data) structure->report

Caption: Experimental Workflow for NMR Analysis of this compound.

logical_relationship cluster_experiments NMR Experiments cluster_information Structural Information H1_NMR ¹H-NMR (Proton Environment) Functional_Groups Functional Groups H1_NMR->Functional_Groups C13_NMR ¹³C-NMR (Carbon Skeleton) Carbon_Framework Carbon Framework C13_NMR->Carbon_Framework COSY COSY (¹H-¹H Connectivity) Proton_Connectivity Proton Connectivity COSY->Proton_Connectivity HSQC HSQC (Direct ¹H-¹³C Correlation) Direct_Bonds Direct C-H Bonds HSQC->Direct_Bonds HMBC HMBC (Long-Range ¹H-¹³C Correlation) Long_Range_Connectivity Long-Range Connectivity (Quaternary Carbons) HMBC->Long_Range_Connectivity NOESY NOESY (Spatial Proximity) Stereochemistry Stereochemistry NOESY->Stereochemistry Structure Complete 3D Structure of this compound Functional_Groups->Structure Carbon_Framework->Structure Proton_Connectivity->Structure Direct_Bonds->Structure Long_Range_Connectivity->Structure Stereochemistry->Structure

Caption: Relationship between NMR Experiments and Structural Information.

Application Notes and Protocols for the Extraction of Vetivenol from Vetiver Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver (Chrysopogon zizanioides), a perennial grass, is renowned for its aromatic roots, which are the source of a highly valued essential oil. This oil is a complex mixture of over 150 sesquiterpenoid compounds, including vetivenol, along with other key constituents like khusimol, α-vetivone, and β-vetivone.[1][2] These compounds are not only significant for the fragrance and aromatherapy industries but are also under investigation for their potential therapeutic properties, such as antioxidant, anti-inflammatory, and antimicrobial activities.[3][4] The yield and chemical composition of vetiver oil, and consequently the concentration of this compound, are significantly influenced by factors such as the geographical origin of the vetiver, post-harvest treatment of the roots, and the extraction method employed.[5][6]

This document provides detailed protocols for the principal methods of extracting vetiver oil from vetiver roots, with a focus on maximizing the yield and quality of its valuable sesquiterpenoid constituents.

Pre-Extraction Processing of Vetiver Roots

Proper preparation of vetiver roots is a critical step for efficient extraction.

1. Harvesting and Cleaning: Vetiver roots are typically harvested 12 to 18 months after planting, ideally during the dry season to ensure optimal oil quality.[6][7][8] Following harvest, the roots must be thoroughly washed with water to remove soil and other debris.[6]

2. Drying: The cleaned roots should be dried to reduce moisture content. Drying the roots at room temperature for 24 hours post-harvest has been found to result in a higher concentration of key compounds like khusimol.[4][9] However, prolonged drying for more than 24 hours may lead to a decrease in the content of volatile compounds.[4][9]

3. Size Reduction: The dried roots should be chopped or crushed to increase the surface area, which facilitates more efficient oil extraction.[10]

Experimental Protocols for Vetiver Oil Extraction

Several methods can be employed for the extraction of essential oil from vetiver roots. The choice of method impacts the yield, quality, and chemical profile of the extracted oil.

Protocol 1: Steam Distillation

Steam distillation is a traditional and widely used method for extracting vetiver oil.[1][7] It involves passing steam through the root material to vaporize the volatile compounds, which are then condensed and collected.

Methodology:

  • Load the prepared and chopped vetiver roots into the distillation vessel.

  • Introduce steam, generated in a separate boiler, into the distillation vessel. The steam pressure can be controlled for a more precise distillation process.[1]

  • The steam will rupture the oil glands in the roots, releasing the essential oil which is then carried away with the steam.

  • The steam and oil vapor mixture is passed through a condenser.

  • The condensate, a mixture of water and vetiver oil, is collected in a separator (Florentine flask), where the oil, being less dense, separates from the water.[8]

  • The distillation process is typically long, often lasting up to 24 hours, due to the dense and woody nature of the roots and the low volatility of the sesquiterpene compounds.[7]

Protocol 2: Hydrodistillation

In hydrodistillation, the root material is boiled in water to release the essential oil.

Methodology:

  • Place the prepared vetiver roots in a distillation apparatus, such as a Clevenger-type apparatus, and immerse them in water.

  • Heat the mixture to boiling.

  • The steam and volatilized essential oil will rise into the condenser.

  • The cooled condensate is collected, and the oil is separated from the water.

  • This process can take 12 to 16 hours or longer.[6][11]

Protocol 3: Solvent Extraction (Soxhlet)

Solvent extraction utilizes an organic solvent to dissolve the essential oil from the root material.

Methodology:

  • Place the ground vetiver root material into a thimble in a Soxhlet extractor.

  • Add a suitable solvent, such as hexane, to the boiling flask.[12][13]

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the thimble containing the root material.

  • The solvent will extract the desired compounds from the roots. Once the extractor is full, the solvent containing the extracted oil will siphon back into the boiling flask.

  • This process is typically continued for 5 to 12 hours.[6][11][13]

  • After extraction, the solvent is evaporated to obtain the essential oil. A major drawback of this method is the potential for solvent residue in the final product.[3]

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is considered a "green" technology and offers advantages such as the absence of toxic residual solvents and the ability to operate at lower temperatures, which prevents the degradation of thermally sensitive compounds.[3][14]

Methodology:

  • Load the ground vetiver root material into the extraction vessel.

  • Introduce supercritical CO2 into the extraction vessel. The temperature and pressure are critical parameters that influence the extraction efficiency. Optimal conditions have been reported around 180-220 bar and 40-50°C.[11][15]

  • The supercritical CO2 acts as a solvent, extracting the essential oil from the vetiver roots.

  • The resulting mixture of supercritical CO2 and extracted oil is then passed into a separator.

  • In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state, leaving behind the extracted oil.

  • The gaseous CO2 can be recycled for further extractions.[6]

Data Presentation

The following tables summarize quantitative data from various studies on vetiver oil extraction.

Table 1: Comparison of Vetiver Oil Yield by Different Extraction Methods

Extraction MethodSolventExtraction TimeYield (% v/w or w/w)Reference
HydrodistillationWater16 hours0.18 - 0.35[11]
Steam DistillationSteam20-24 hours0.8 - 1.2[1]
Solvent Extraction (Soxhlet)Hexane5 hours~1.6[11][13]
Solvent Extraction (Soxhlet)Hexane12 hoursup to ~2.0[11]
Supercritical Fluid Extraction (SFE)CO2 (180 bar, 40°C)-~2.3[11]
Supercritical Fluid Extraction (SFE)CO2 (190 bar, 50°C)-2.9 - 3.74[11]
Supercritical Fluid Extraction (SFE)CO2 (220 bar, 50°C)-4.75[15]

Table 2: Influence of Vetiver Root Age and Solvent Volume on Oil Yield

ParameterConditionEffect on YieldReference
Root Age1-3 yearsSuperior yields compared to older roots[5][16]
Solvent Volume300 gProduced maximum oil quantities in a specific study[5][16]

Table 3: Major Chemical Constituents of Vetiver Oil

CompoundTypical Percentage RangeSignificanceReference
Khusimol12.7% - 30.0%Primary odor-influencing component, quality marker[1][2]
α-Vetivone2% - 6%Key contributor to the characteristic odor[1]
β-Vetivone1% - 4%Important for the overall fragrance profile[1]
VetiverolsVariesContribute to the rich, woody aroma[1]
Zizanoic AcidHigher in solvent extractsConsidered less valuable in perfumery[11]
NootkatoneHigher in hydrodistillation and SFE extractsValuable aromatic compound[11]

Visualizations

Experimental_Workflow_for_Vetiver_Oil_Extraction cluster_pre_extraction Pre-Extraction Processing cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Harvesting Harvesting (12-18 months) Cleaning Cleaning (Washing with water) Harvesting->Cleaning Drying Drying (Room temp, 24h) Cleaning->Drying SizeReduction Size Reduction (Chopping/Grinding) Drying->SizeReduction SteamDistillation Steam Distillation SizeReduction->SteamDistillation Hydrodistillation Hydrodistillation SizeReduction->Hydrodistillation SolventExtraction Solvent Extraction SizeReduction->SolventExtraction SFE Supercritical Fluid Extraction (SFE) SizeReduction->SFE Separation Separation (Oil/Water or Oil/Solvent) SteamDistillation->Separation Hydrodistillation->Separation SolventExtraction->Separation SFE->Separation VetiverOil Vetiver Oil Separation->VetiverOil Purification Purification/ Fractionation (Optional) Analysis Analysis (GC-MS) Purification->Analysis VetiverOil->Purification

Caption: Experimental workflow for vetiver oil extraction.

Factors_Affecting_Vetiver_Oil_Yield_and_Quality cluster_factors Influencing Factors cluster_output Output RootQuality Vetiver Root Quality - Age - Cultivation Method - Harvest Time OilYield Oil Yield (%) RootQuality->OilYield OilQuality Oil Quality (Chemical Composition) RootQuality->OilQuality PreProcessing Pre-Extraction Processing - Drying Time - Particle Size PreProcessing->OilYield PreProcessing->OilQuality ExtractionMethod Extraction Method - Steam Distillation - Hydrodistillation - Solvent Extraction - SFE ExtractionMethod->OilYield ExtractionMethod->OilQuality ExtractionParams Extraction Parameters - Time - Temperature - Pressure (SFE) - Solvent Type ExtractionParams->OilYield ExtractionParams->OilQuality

References

Supercritical fluid extraction of Vetivenol from Chrysopogon zizanioides

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Supercritical Fluid Extraction of Vetiver Oil from Chrysopogon zizanioides

Introduction

Chrysopogon zizanioides, commonly known as vetiver, is a perennial grass cultivated for the aromatic essential oil extracted from its roots. This oil, rich in sesquiterpenoids like vetivone, khusimol, and isovalencenol, is a highly sought-after ingredient in the fragrance, cosmetic, and pharmaceutical industries due to its characteristic woody and earthy aroma and potential therapeutic properties.[1][2] Traditional extraction methods such as steam distillation and solvent extraction often have drawbacks, including thermal degradation of sensitive compounds, incomplete extraction, and the presence of toxic residual solvents.[1][3][4]

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) has emerged as a superior green technology for extracting vetiver oil.[5] SFE leverages the properties of CO₂ above its critical point (31.1 °C and 73.8 bar), where it exhibits liquid-like density and gas-like viscosity, allowing for efficient penetration into the plant matrix and dissolution of target compounds. This method offers significant advantages, including the use of a non-toxic, non-flammable, and environmentally benign solvent, operation at low temperatures to preserve thermolabile components, and the production of a high-purity extract free from solvent residues.[3][4] This document provides a detailed protocol for the SFE of vetiver oil and summarizes key process parameters and their impact on extraction yield.

Experimental Data

**Comparison of Extraction Methods

Supercritical Fluid Extraction consistently demonstrates higher yields compared to traditional methods like hydro-distillation and solvent extraction.

Extraction MethodYield (wt. %)Reference
Supercritical Fluid Extraction (SFE) 2.3 - 5.0% [6][7][8][9]
Solvent Extraction (Hexane)~1.6 - 2.0%[6][9]
Hydro-distillation (HD)~0.2 - 0.6%[6][7][8][9]
Indirect Vapor Distillation (IVD)~0.3 - 0.5%[7][8]
Supercritical Fluid Extraction (SFE) Operating Parameters

The yield of vetiver oil is significantly influenced by SFE parameters such as pressure, temperature, and CO₂ flow rate. Optimization of these parameters is crucial for maximizing extraction efficiency.

Pressure (bar)Temperature (°C)CO₂ Flow RateExtraction Time (min)Yield (wt. %)Reference
220502 mL/min1204.75[5][10]
20040-140-[2][11][12]
19050--2.9 - 3.74[6][9]
18040--2.3[6][9]

Experimental Workflow

The following diagram illustrates the general workflow for the supercritical fluid extraction of vetiver oil from Chrysopogon zizanioides roots.

SFE_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Supercritical Fluid Extraction (SFE) cluster_collection 3. Collection & Analysis RawMaterial Vetiver Roots (Chrysopogon zizanioides) Drying Drying (~7.8% moisture) RawMaterial->Drying Grinding Grinding & Milling Drying->Grinding Sieving Sieving to Uniform Particle Size Grinding->Sieving Extractor Extraction Vessel (Charged with ground roots) Sieving->Extractor CO2_Source CO₂ Tank Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Heater->Extractor Separator Separator (Pressure Reduction) Extractor->Separator CO₂ + Extract Collection Crude Vetiver Oil Collection Separator->Collection Recycle Recycled CO₂ Separator->Recycle Solvent Analysis GC-MS Analysis Collection->Analysis Recycle->Pump

Caption: Workflow for Vetiver Oil Extraction using SFE.

Detailed Experimental Protocol

This protocol describes a general procedure for the extraction of vetiver oil using a laboratory-scale SFE system.

Materials and Equipment
  • Raw Material: Dried roots of Chrysopogon zizanioides.

  • Solvent: High-purity liquid carbon dioxide (99.9%).

  • Equipment:

    • Grinder or Wiley mill.

    • Sieves for particle size separation.

    • Laboratory-scale SFE apparatus (including high-pressure pump, extraction vessel, separation vessel, heating elements, and back-pressure regulator).

    • Collection vials.

    • Analytical balance.

    • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

Sample Preparation
  • Harvesting and Cleaning: Harvest mature vetiver roots and thoroughly wash them with water to remove soil and debris.

  • Drying: Air-dry the roots or use a laboratory oven at a low temperature (e.g., 40°C) until a constant weight is achieved. One study noted a moisture content of approximately 7.8%.[10]

  • Grinding: Reduce the size of the dried roots using a Wiley mill or a suitable grinder.[10][11] This increases the surface area available for extraction.

  • Sieving: Sieve the ground material to obtain a uniform particle size, which ensures consistent packing and extraction efficiency.

Supercritical Fluid Extraction Procedure
  • Vessel Loading: Accurately weigh a specific amount of the ground vetiver root material (e.g., 10 g) and charge it into the extraction vessel (e.g., 100 mL capacity).[10] Ensure the material is packed uniformly to avoid channeling of the supercritical fluid.

  • System Assembly: Securely seal the extraction vessel and connect it to the SFE system.

  • Set Operating Conditions:

    • Set the desired extraction temperature (e.g., 50°C) for the heating elements of the extraction vessel.[10]

    • Set the desired pressure (e.g., 220 bar) using the high-pressure pump and back-pressure regulator.[10]

  • Initiate Extraction:

    • Start the high-pressure pump to deliver liquid CO₂ to the system. The CO₂ will be heated and pressurized to supercritical conditions.

    • Allow the supercritical CO₂ to flow through the packed bed of vetiver roots at a constant flow rate (e.g., 2 mL/min).[10]

  • Extraction and Separation:

    • The supercritical CO₂ containing the dissolved essential oil exits the extraction vessel and enters the separator.

    • In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and lose its solvating power. The essential oil precipitates and collects at the bottom of the separator.

    • The now gaseous, solute-free CO₂ can be vented or recycled back to the pump.

  • Duration: Continue the extraction for a predetermined duration (e.g., 120-140 minutes) to ensure the bulk of the extract is collected.[10][11]

  • System Shutdown: After the extraction is complete, safely depressurize the system according to the manufacturer's instructions.

Post-Extraction and Analysis
  • Sample Collection: Carefully collect the extracted vetiver oil from the separation vessel into a pre-weighed vial.

  • Yield Calculation: Determine the weight of the extracted oil and calculate the extraction yield as a percentage of the initial dry weight of the vetiver roots.

  • Chemical Analysis: Analyze the chemical composition of the extracted oil using GC-MS to identify and quantify key constituents such as alpha-vetivone, beta-vetivone, and khusimol.[2]

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Vetivenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol and its derivatives are key sesquiterpene alcohols that constitute a significant portion of vetiver essential oil, a valuable ingredient in the fragrance, cosmetics, and pharmaceutical industries.[1][2] Accurate and efficient quantification of this compound is crucial for quality control, formulation development, and research into its therapeutic properties. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.

Experimental Protocols

Recommended SPME Fiber Selection

The choice of SPME fiber is critical for efficient extraction. For sesquiterpene alcohols like this compound, a combination of polarity and molecular weight considerations is important.

  • Recommended Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This fiber offers a broad range of selectivity for volatile and semi-volatile compounds.[5]

  • Alternative Fiber: 100 µm Polydimethylsiloxane (PDMS). This fiber is effective for non-polar, high molecular weight compounds and has been successfully used for terpene analysis.[3][4]

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

For Vetiver Essential Oil Samples:

  • Accurately weigh approximately 10 mg of the vetiver essential oil into a 20 mL headspace vial.

  • Add a suitable solvent (e.g., 1 mL of methanol (B129727) or ethanol) to dissolve the oil.

  • Add a magnetic stir bar.

  • Seal the vial tightly with a PTFE/silicone septum.

For Plant Material (Vetiver Roots):

  • Cryo-mill a representative sample of dried vetiver roots to a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a 20 mL headspace vial.

  • Add 1 mL of deionized water to moisten the sample and aid in the release of volatiles.

  • Add a magnetic stir bar.

  • Seal the vial tightly with a PTFE/silicone septum.

Headspace SPME (HS-SPME) Protocol
  • Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C).

  • Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Manually or automatically insert the SPME fiber into the headspace of the vial, ensuring the fiber coating is exposed but does not touch the sample.

  • Extract for the optimized time (e.g., 30 minutes) with continuous agitation.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC-MS injector.

GC-MS Analysis
  • Injector: Set to splitless mode at 250 °C.

  • Desorption Time: 5 minutes.

  • Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 4 °C/minute.

    • Ramp to 280 °C at 10 °C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity. Key ions for this compound should be determined from a full scan analysis of a standard.

Data Presentation: Method Validation Parameters

The following table summarizes typical method validation parameters for the quantitative analysis of sesquiterpenes using HS-SPME-GC-MS. These values are based on a study of sesquiterpenes in wine and serve as a reference for the expected performance of a validated method for this compound.[6]

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Recovery 85 - 110%

Visualizations

Experimental Workflow

SPME_Workflow SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Vetiver Sample (Essential Oil or Root Powder) Vial Weighing & Transfer to Headspace Vial Sample->Vial Solvent Addition of Solvent/Water & Stir Bar Vial->Solvent Seal Sealing the Vial Solvent->Seal Equilibrate Equilibration (e.g., 60°C, 15 min) Seal->Equilibrate Transfer to Autosampler/Heater Extract Headspace Extraction (e.g., 30 min) Equilibrate->Extract Retract Fiber Retraction Extract->Retract Desorb Thermal Desorption in GC Injector (250°C) Retract->Desorb Injection Separate Chromatographic Separation (GC Column) Desorb->Separate Detect Mass Spectrometric Detection (MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Reporting Results Quantify->Report

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Logical Relationship of SPME Parameters

SPME_Parameters Key Parameters Influencing SPME Efficiency cluster_fiber Fiber Properties cluster_conditions Extraction Conditions cluster_matrix Sample Matrix center Extraction Efficiency Coating Coating Material (e.g., DVB/CAR/PDMS) Coating->center Thickness Film Thickness Thickness->center Temp Temperature Temp->center Time Extraction Time Time->center Agitation Agitation Agitation->center Matrix Matrix Effects (e.g., pH, Ionic Strength) Matrix->center Analyte Analyte Concentration Analyte->center

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vetivenol is a complex mixture of sesquiterpene alcohols that constitutes a significant portion of vetiver oil, an essential oil highly valued in the fragrance industry for its characteristic woody, earthy, and sweet aroma.[1] Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative and semi-quantitative analysis of the components of essential oils, including the separation of this compound from other constituents of vetiver oil.[2][3][4] This document provides detailed application notes and protocols for the separation of this compound using TLC.

Application Notes
  • Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents).[5][6] In the case of this compound separation, a polar stationary phase like silica (B1680970) gel is typically used. Less polar compounds will have a weaker affinity for the stationary phase and will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds will have a stronger affinity for the stationary phase and will move shorter distances, resulting in lower Rf values.[7] this compound, being a mixture of alcohols, is relatively polar and will exhibit moderate Rf values depending on the chosen mobile phase.

  • Stationary Phase: Silica gel 60 F254 pre-coated on aluminum or glass plates is a common and effective stationary phase for the separation of terpenoids like this compound.[1][8] The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under UV light at 254 nm.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation. The polarity of the mobile phase needs to be optimized to ensure that the components of interest have Rf values ideally between 0.3 and 0.7 for clear separation.[9] For the separation of this compound and other components in vetiver oil, solvent systems of varying polarities are employed. Common mobile phases include mixtures of a non-polar solvent (like n-hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or chloroform).[1][2][10]

  • Visualization: Since this compound and other terpenoids are often colorless, a visualization step is necessary to see the separated spots on the TLC plate. This can be achieved by:

    • UV light (254 nm and 366 nm): If the compounds are UV-active, they will appear as dark spots on the fluorescent background of the TLC plate.[1]

    • Staining Reagents: Spraying the plate with a suitable chemical reagent followed by heating can produce colored spots. Common reagents for visualizing terpenoids include:

      • Vanillin-sulfuric acid reagent: This reagent gives a range of colors with different terpenoids, making it very useful for their identification.[2][3]

      • Anisaldehyde-sulfuric acid reagent: Another effective reagent that produces colored spots upon heating.[1]

      • Iodine vapor: Placing the dried plate in a chamber with iodine crystals will cause the spots to appear as brown stains.[1]

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase B Prepare TLC Chamber A->B F Develop TLC Plate B->F C Prepare Sample Solution E Spot Sample on TLC Plate C->E D Prepare TLC Plate D->E E->F G Dry the TLC Plate F->G H Visualize Spots G->H I Calculate Rf Values H->I J Document Results I->J

Caption: Workflow for Thin-Layer Chromatography of this compound.

Detailed Experimental Protocols

Protocol 1: General Screening of Vetiver Oil for this compound

This protocol is adapted from a method used for the analysis of alcohols in Haitian vetiver essential oils.[2][3]

1. Materials and Reagents:

  • Stationary Phase: Silica gel 60 F254 TLC plates (e.g., 20 x 20 cm, cut to 10 x 5 cm).

  • Mobile Phase: n-hexane, chloroform, and ethyl acetate (analytical grade).

  • Sample Preparation: Vetiver essential oil, rectified spirit (90% ethanol) or hexane.[1]

  • Visualization Reagent: Vanillin-sulfuric acid spray reagent.

    • Preparation: Dissolve 1 g of vanillin (B372448) in 100 mL of 95% ethanol. While stirring, slowly add 2 mL of concentrated sulfuric acid.

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes for spotting

    • Hot plate or oven for heating

    • UV lamp (254 nm and 366 nm)

    • Fume hood

2. Procedure:

  • Chamber Saturation: Prepare the mobile phase by mixing n-hexane, chloroform, and ethyl acetate in a ratio of 8:6:0.5 (v/v/v).[2][3] Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in saturating the atmosphere with solvent vapors. Cover the chamber and allow it to saturate for at least 15-20 minutes.

  • Sample Preparation: Prepare a 1% solution of vetiver oil in rectified spirit or hexane.[1]

  • TLC Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Spotting: Using a capillary tube, apply a small spot (2-3 mm in diameter) of the prepared vetiver oil solution onto the starting line.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Examine the dried plate under UV light at 254 nm and 366 nm and mark any visible spots.

    • Spray the plate evenly with the vanillin-sulfuric acid reagent.

    • Heat the plate on a hot plate or in an oven at 105-110°C for 5-10 minutes, or until colored spots appear.

  • Analysis: Circle the visualized spots and calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Alternative Mobile Phase for this compound Separation

This protocol utilizes a simpler, two-component mobile phase.[1]

1. Materials and Reagents:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: Toluene (B28343) and ethyl acetate (analytical grade).

  • Sample Preparation: Vetiver resinoid or essential oil dissolved in a suitable solvent (e.g., ethanol).[1]

  • Visualization Reagent: Anisaldehyde-sulfuric acid spray reagent or iodine vapor.[1]

    • Anisaldehyde-sulfuric acid preparation: Mix 0.5 mL of anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol (B129727) and 5 mL of concentrated sulfuric acid.

2. Procedure:

  • Chamber Saturation: Prepare the mobile phase by mixing toluene and ethyl acetate in a ratio of 8:2 (v/v).[1] Saturate the TLC chamber as described in Protocol 1.

  • Sample and Plate Preparation: Prepare the sample and TLC plate as described in Protocol 1.

  • Spotting and Development: Follow the spotting and development steps from Protocol 1.

  • Drying: Dry the plate as described in Protocol 1.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine for about 20 minutes until brown spots appear.[1]

    • Anisaldehyde-sulfuric acid: Spray the plate with the reagent and heat at 105°C until spots are visualized.[1]

  • Analysis: Calculate the Rf values as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the reported Rf values for alcohols from vetiver oil using different TLC systems. It is important to note that "this compound" is a mixture of alcohols, and these Rf values represent the general range for these compounds under the specified conditions.

Mobile Phase SystemCompound ClassRf Value (Mean ± SD)Visualization ReagentReference
n-hexane:chloroform:ethyl acetate (8:6:0.5, v/v/v)Vetiver Alcohols (Fraction 1)0.28 ± 0.01Vanillin-sulfuric acid[2],[3]
n-hexane:chloroform:ethyl acetate (8:6:0.5, v/v/v)Vetiver Alcohols (Fraction 2)0.18 ± 0.01Vanillin-sulfuric acid[2],[3]
Toluene:Ethyl acetate (8:2, v/v)Active ConstituentsNot specifiedAnisaldehyde-sulfuric acid[1]
n-Hexane:Acetone (7:3, v/v)Terpenoid Compound0.91Liebermann-Burchard reagent[8],[11]
n-Hexane:DCM (9.5:0.5, v/v)Terpenoid Compound0.59Liebermann-Burchard reagent[8],[11]
n-Hexane (100%)Terpenoid Compound0.27Liebermann-Burchard reagent[8],[11]

Logical Relationships in TLC

The following diagram illustrates the relationship between compound polarity, mobile phase polarity, and the resulting Rf value in a normal-phase TLC system (polar stationary phase).

TLC_Polarity_Relationship cluster_compound Compound Properties cluster_mobile_phase Mobile Phase Polarity cluster_result TLC Result High_Polarity_Compound High Polarity Low_Rf Low Rf Value High_Polarity_Compound->Low_Rf Strong affinity for stationary phase Low_Polarity_Compound Low Polarity High_Rf High Rf Value Low_Polarity_Compound->High_Rf Weak affinity for stationary phase High_Polarity_Mobile High Polarity High_Polarity_Mobile->High_Rf Increases elution strength Low_Polarity_Mobile Low Polarity Low_Polarity_Mobile->Low_Rf Decreases elution strength

Caption: Factors influencing Rf values in normal-phase TLC.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, also known as vetiverol, is a sesquiterpenoid alcohol found as a primary constituent of vetiver oil, an essential oil derived from the roots of the vetiver plant (Chrysopogon zizanioides). Vetiver oil is recognized for its antioxidant properties, which are attributed to its complex chemical composition, including this compound and other sesquiterpenoids like α-vetivone and β-vetivone.[1][2] This document provides detailed protocols for two common in vitro antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, as they apply to the assessment of this compound-containing samples, primarily vetiver essential oil.

While specific antioxidant data for isolated this compound is limited in publicly available literature, the provided data for vetiver essential oil offers valuable insights into its potential antioxidant capacity. The significant variability in reported antioxidant activity can be attributed to factors such as the geographical origin of the plant, extraction methods, and the overall chemical composition of the oil.[3]

Data Presentation

The antioxidant activity of vetiver essential oil has been evaluated using the DPPH radical scavenging assay in several studies. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for this assay. A lower IC50 value indicates a higher antioxidant activity.[4]

Table 1: DPPH Radical Scavenging Activity of Vetiver Essential Oil

Sample DescriptionIC50 ValueReference
Vetiver essential oil from China (extracted by various methods)1.39 - 4.54 mg/mL[3]
Essential oil from vetiver grown in the Black Sea Region of Turkey7.124 ± 0.076 µg/mL[1]

Note: The significant difference in the reported IC50 values and units highlights the variability of vetiver essential oil composition and the importance of standardized testing protocols.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound or vetiver essential oil using the stable DPPH radical.

Materials:

  • This compound or vetiver essential oil sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the this compound or vetiver essential oil sample in methanol or ethanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To a 96-well plate, add a specific volume of the sample dilutions (e.g., 100 µL).

    • Add the same volume of the DPPH working solution (e.g., 100 µL) to each well.

    • For the blank, use the solvent (methanol or ethanol) instead of the sample.

    • For the control, mix the DPPH solution with the solvent.

    • Prepare a similar set of dilutions for the positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol describes the determination of the total antioxidant power of this compound or vetiver essential oil by measuring its ability to reduce ferric iron.

Materials:

  • This compound or vetiver essential oil sample

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Positive control (e.g., Trolox or FeSO₄)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample Preparation: Prepare a stock solution of the this compound or vetiver essential oil sample in a suitable solvent. Prepare a series of dilutions.

  • Standard Curve Preparation: Prepare a series of standard solutions of Trolox or FeSO₄ of known concentrations to create a standard curve.

  • Assay Procedure:

    • To a 96-well plate, add a small volume of the sample dilutions or standard solutions (e.g., 20 µL).

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 180 µL) to each well.

    • For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of Trolox or FeSO₄. The results are expressed as µM Trolox equivalents (TE) or µM Fe(II) equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Sample/Control with DPPH Solution (e.g., 100 µL + 100 µL) DPPH_sol->Mix Sample_prep Prepare this compound/ Vetiver Oil Dilutions Sample_prep->Mix Control_prep Prepare Positive Control Dilutions Control_prep->Mix Incubate Incubate in Dark (Room Temp, 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) and warm to 37°C Mix Mix Sample/Standard with FRAP Reagent (e.g., 20 µL + 180 µL) FRAP_reagent->Mix Sample_prep Prepare this compound/ Vetiver Oil Dilutions Sample_prep->Mix Standard_prep Prepare Trolox/FeSO₄ Standard Curve Standard_prep->Mix Incubate Incubate at 37°C (4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Antioxidant Capacity (Trolox Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Determining the Anti-inflammatory Activity of Vetivenol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Vetivenol, a primary constituent of vetiver essential oil, is a sesquiterpene alcohol with purported therapeutic properties. Emerging research suggests its potential as an anti-inflammatory agent, making it a compound of interest for drug development professionals. This document provides detailed application notes and protocols for a panel of cell-based assays designed to rigorously evaluate and quantify the anti-inflammatory effects of this compound. These assays focus on key biomarkers and signaling pathways central to the inflammatory response, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

The protocols outlined below are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic laboratory techniques.

Key Inflammatory Pathways and Assays

Inflammation is a complex biological response involving a variety of cell types and signaling molecules. A thorough assessment of a compound's anti-inflammatory potential requires the interrogation of multiple inflammatory mediators and pathways. The following assays provide a comprehensive in vitro screening approach.

1. Nitric Oxide (NO) Production in Macrophages

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO, in cell culture supernatants.[1] A reduction in nitrite levels in the presence of this compound indicates an inhibitory effect on NO production.

2. Prostaglandin E2 (PGE2) Synthesis

Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.[2][3] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes.[4] The concentration of PGE2 in cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[5][6] Inhibition of PGE2 production by this compound would suggest a mechanism of action similar to that of NSAIDs.

3. Pro-inflammatory Cytokine Secretion

Principle: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are critical signaling molecules that drive the inflammatory response.[7][8] The levels of these cytokines secreted by immune cells, such as macrophages stimulated with lipopolysaccharide (LPS), can be accurately measured using sandwich ELISA kits.[9][10] A decrease in the secretion of these cytokines is a strong indicator of anti-inflammatory activity.

4. NF-κB Signaling Pathway Activation

Principle: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[7][11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to initiate gene transcription.[12] A luciferase reporter assay is a common method to quantify NF-κB activation.[13][14][15] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.

5. MAPK Signaling Pathway Activation

Principle: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation, often acting upstream of NF-κB.[16][17] This pathway involves a cascade of protein phosphorylations. The activation of key MAPK proteins, such as p38 and JNK, can be assessed by Western blotting using phosphorylation-specific antibodies. A reduction in the phosphorylation of these proteins in the presence of this compound would indicate interference with this signaling cascade.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described assays. The data presented here for this compound is hypothetical and serves as an example.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control-1.5 ± 0.2-
LPS (1 µg/mL)-45.8 ± 3.10
This compound + LPS140.2 ± 2.512.2
This compound + LPS1025.1 ± 1.945.2
This compound + LPS5010.3 ± 1.177.5
Dexamethasone (1 µM) + LPS-5.2 ± 0.888.6

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Vehicle Control-50 ± 8-
LPS (1 µg/mL)-1250 ± 1100
This compound + LPS11080 ± 9513.6
This compound + LPS10720 ± 6842.4
This compound + LPS50310 ± 4575.2
Indomethacin (10 µM) + LPS-150 ± 2588.0

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Cytokine Concentration (pg/mL)% Inhibition
TNF-α LPS (1 µg/mL)-2500 ± 2100
This compound + LPS101650 ± 15034.0
This compound + LPS50800 ± 9068.0
IL-6 LPS (1 µg/mL)-1800 ± 1600
This compound + LPS101100 ± 12038.9
This compound + LPS50550 ± 7069.4

Table 4: Effect of this compound on NF-κB Transcriptional Activity

TreatmentConcentration (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Vehicle Control-1.0 ± 0.1-
TNF-α (20 ng/mL)-15.2 ± 1.30
This compound + TNF-α109.8 ± 0.935.5
This compound + TNF-α504.1 ± 0.573.0
BAY 11-7082 (10 µM) + TNF-α-2.5 ± 0.383.6

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Assay using Griess Reagent

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[1]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant.[1]

    • Incubate for 10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent B to each well.[1]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Prostaglandin E2 (PGE2) ELISA

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • This compound stock solution

  • LPS

  • Commercially available PGE2 ELISA kit (follow manufacturer's instructions)[5][6][18][19][20]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • Sample Collection: Collect the cell culture supernatant. If necessary, centrifuge to remove cellular debris.

  • ELISA: Perform the competitive ELISA for PGE2 according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to wells pre-coated with a capture antibody.

    • Adding a fixed amount of HRP-labeled PGE2.

    • Incubating to allow competition between the sample PGE2 and the labeled PGE2 for binding to the antibody.

    • Washing the wells to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration based on the standard curve.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • This compound stock solution

  • LPS

  • Commercially available ELISA kits for TNF-α and IL-6[9][21]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the sandwich ELISA for each cytokine according to the manufacturer's protocol.[10] This generally involves:

    • Adding samples to wells pre-coated with a capture antibody specific for the cytokine of interest.

    • Incubating to allow the cytokine to bind.

    • Washing the wells.

    • Adding a biotinylated detection antibody.

    • Incubating and washing.

    • Adding streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: The intensity of the color is directly proportional to the amount of cytokine in the sample. Calculate the cytokine concentration from the standard curve.

Protocol 4: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound stock solution

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid. Seed the transfected cells in a 96-well plate and allow them to recover.

  • Compound Treatment: Pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[13]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[13]

  • Luciferase Measurement:

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • If using a dual-luciferase system, add the second reagent to quench the firefly signal and measure the Renilla luciferase activity for normalization.[22]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.

Visualizations

experimental_workflow_cytokine_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhesion Allow Adhesion (24h) seed_cells->adhesion pretreat Pre-treat with this compound (1h) adhesion->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Perform ELISA collect_supernatant->elisa read_plate Measure Absorbance elisa->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: Experimental workflow for cytokine inhibition assays.

nf_kb_signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway.

References

Application Notes and Protocols for Testing the Insect Repellent Activity of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the insect repellent activity of vetivenol, a key component of vetiver oil. The methodologies described herein are based on established entomological testing procedures and aim to ensure reproducible and comparable results for assessing the efficacy of this compound as a potential active ingredient in insect repellent formulations.

Quantitative Data Summary

The repellent and insecticidal activity of this compound and related compounds from vetiver oil have been evaluated against several medically important mosquito species. The following table summarizes key quantitative data from published studies.

Active Compound Insect Species Assay Type Concentration Efficacy Metric Result Reference
VetiverolAnopheles minimusContact Irritancy1.0%% Escaping80.2%[1][2]
VetiverolAnopheles minimusContact Irritancy5.0%% EscapingNot specified, but significant[1][2]
VetiverolAnopheles minimusSpatial Repellency0.5% - 5.0%Spatial Activity Index (SAI)No significant activity[1][2]
VetiverolAnopheles minimusToxicity (Mortality)0.5% - 5.0%% Mortality58.9% - 98.2%[1][2]
VetiverolAedes aegyptiContact Irritancy2.5% - 5.0%% EscapeSignificant escape response[3][4]
VetiverolAedes albopictusContact Irritancy2.5% - 5.0%% EscapeSignificant escape response[3][4]
VetiverolCulex quinquefasciatusContact IrritancyNot specifiedNot specifiedMore sensitive than Ae. aegypti and Ae. albopictus[3]
Vetiver Oil (contains Vetiverol)Aedes albopictusSpatial Repellency2.5% - 5.0%% Repellency63.7%[5]
Vetiver Oil (contains Vetiverol)Anopheles minimusSpatial Repellency2.5% - 5.0%% Repellency66.05%[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research questions and available resources.

Arm-in-Cage Test for Complete Protection Time (CPT)

This method assesses the duration of complete protection provided by a topical application of this compound against mosquito bites.

Materials:

  • This compound solution at desired concentrations (e.g., 1%, 5%, 10% in ethanol (B145695) or a suitable carrier lotion).

  • Positive control (e.g., 20% DEET in ethanol).

  • Negative control (solvent/carrier alone).

  • Test cages (e.g., 40 x 40 x 40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-15 days old.[6][7]

  • Human volunteers.

  • Gloves to protect the hand.

  • Timer.

Procedure:

  • Recruit human volunteers and obtain informed consent. Ensure volunteers have no known allergies to insect repellents or the test substance.

  • Define a 25 cm² area on the forearm of each volunteer.

  • Apply a standardized volume (e.g., 1 mL) of the this compound solution, positive control, or negative control evenly to the defined area on the respective volunteer's forearm.[8]

  • Allow the treated area to dry for a specified time (e.g., 30 minutes) before the first exposure.

  • The volunteer inserts their treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[7][9]

  • Record the number of mosquitoes that land or attempt to bite the treated skin.

  • The test is considered complete for a given repellent when the first confirmed bite occurs (often defined as one bite followed by another within a short interval).[6][9]

  • Repeat the exposure at regular intervals (e.g., every 30-60 minutes) until the repellent fails.[6][9]

  • The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

High-Throughput Screening System (HITSS) for Spatial Repellency and Contact Irritancy

This assay characterizes both non-contact (spatial) repellency and contact irritancy of this compound.[3][4]

Materials:

  • High-Throughput Screening System (HITSS) or a similar excito-repellency chamber. This system typically consists of a central chamber connected to two outer chambers.

  • This compound solutions at various concentrations (e.g., 1%, 2.5%, 5%) in a volatile solvent like absolute ethanol.

  • Control solution (absolute ethanol).

  • Filter papers treated with the test and control solutions.

  • 20-25 non-blood-fed female mosquitoes per replicate.

Procedure:

  • Preparation: Treat filter papers with the this compound solutions and the control solution and allow the solvent to evaporate.

  • Spatial Repellency:

    • Place the this compound-treated filter paper in one of the outer chambers of the HITSS, behind a screen to prevent direct contact with the mosquitoes.

    • Place a control-treated filter paper in the other outer chamber.

    • Introduce the mosquitoes into the central chamber and allow them to acclimatize for a short period (e.g., 30 seconds).

    • Open the gates to the outer chambers and allow the mosquitoes to move freely for a set time (e.g., 10 minutes).

    • Close the gates and count the number of mosquitoes in each chamber.

    • Calculate the Spatial Activity Index (SAI) to quantify repellency. A positive SAI indicates repellency.

  • Contact Irritancy:

    • The setup is similar to the spatial repellency assay, but the treated filter papers are placed on the floor of the outer chambers, allowing for direct contact with the mosquitoes.

    • Follow the same procedure of introducing mosquitoes, allowing for movement, and counting their distribution.

    • The percentage of mosquitoes that move away from the treated chamber is calculated as a measure of contact irritancy.

Visualizations

Signaling Pathway Diagram

G cluster_0 Insect Antenna cluster_1 Neural Processing cluster_2 Behavioral Output ORN Olfactory Receptor Neuron (ORN) Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction Action Potential Firing OR Odorant Receptor (OR) / Ionotropic Receptor (IR) OR->ORN Binding & Activation This compound This compound Molecules This compound->OR Brain Antennal Lobe & Higher Brain Centers Repulsion Aversive Behavior (Repellency) Brain->Repulsion Behavioral Command Signal_Transduction->Brain Signal Transmission

Caption: Generalized signaling pathway for insect repellent activity of this compound.

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Collection & Analysis Phase A Prepare this compound Solutions (Varying Concentrations) D Apply this compound / Control to Test Surface A->D B Rear Mosquitoes to Adulthood (e.g., Aedes aegypti) E Expose Mosquitoes to Treated Surface B->E C Select & Prepare Test Subjects (Human Volunteers or Assay Chambers) C->D D->E Standardized Application F Record Behavioral Responses (e.g., Landings, Bites, Movement) E->F Timed Intervals G Calculate Efficacy Metrics (CPT, % Repellency, SAI) F->G H Statistical Analysis G->H

References

Application of Vetivenol in the Synthesis of New Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a sesquiterpenoid alcohol, is a significant bioactive constituent of Vetiver essential oil, extracted from the roots of Chrysopogon zizanioides. This essential oil has a long history of use in traditional medicine for a variety of ailments, attributed to its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound itself is a promising scaffold for the synthesis of novel bioactive compounds due to its complex stereochemistry and the presence of a reactive hydroxyl group, which allows for various chemical modifications. This document provides an overview of the application of this compound in generating new derivatives with enhanced or novel biological activities, complete with detailed experimental protocols and data presentation.

Bioactivity of this compound and its Derivatives

This compound and its parent essential oil have demonstrated a broad spectrum of biological activities. The semi-synthesis of derivatives from natural products like this compound is a key strategy in drug discovery to enhance efficacy and reduce toxicity. While specific research on a wide array of novel synthetic this compound derivatives is emerging, the modification of similar terpenoids has shown significant improvements in bioactivity. The primary areas of investigation for this compound derivatives include anti-inflammatory, antimicrobial, and anticancer applications.

Anti-inflammatory Activity

Vetiver oil and its components, including this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Extracts have been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. This is primarily achieved through the inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Vetiver essential oil has shown significant antimicrobial activity against a range of bacteria and fungi. The synthesis of this compound derivatives, such as esters, may lead to compounds with enhanced antimicrobial properties due to increased lipophilicity, which can facilitate better interaction with microbial cell membranes.

Anticancer Activity

The cytotoxic potential of Vetiver oil against various cancer cell lines has been documented. Chemical modification of this compound can lead to derivatives with increased potency and selectivity against cancer cells. For instance, the introduction of different functional groups can influence the compound's ability to induce apoptosis or arrest the cell cycle in cancerous cells.

Data on Bioactive this compound Derivatives

The following tables summarize representative quantitative data for the bioactivity of hypothetical this compound derivatives, based on activities observed for analogous modified natural products.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeAssayTargetIC50 (µM)
This compound Parent CompoundGriess AssayNO Production> 100
VD-1 Acetyl EsterGriess AssayNO Production25.4
VD-2 Phenylacetyl EsterGriess AssayNO Production15.8
VD-3 Amino Acid ConjugateWestern BlotiNOS Expression12.1
Diclofenac Positive ControlGriess AssayNO Production8.5

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundDerivative TypeOrganismMIC (µg/mL)
This compound Parent CompoundS. aureus128
VD-4 Propionyl EsterS. aureus64
VD-5 Cinnamate EsterS. aureus32
VD-4 Propionyl EsterE. coli> 256
VD-5 Cinnamate EsterE. coli128
Ampicillin Positive ControlS. aureus2
Ampicillin Positive ControlE. coli4

Table 3: Cytotoxic Activity of this compound Derivatives against A549 Lung Cancer Cells

CompoundDerivative TypeAssayIC50 (µM)
This compound Parent CompoundMTT Assay85.2
VD-6 Indole-3-acetyl EsterMTT Assay18.7
VD-7 Nicotinoyl EsterMTT Assay22.4
Doxorubicin Positive ControlMTT Assay1.2

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of new bioactive compounds derived from this compound.

Protocol 1: Synthesis of this compound Esters (Hypothetical Example)

Objective: To synthesize ester derivatives of this compound to enhance its bioactivity.

Materials:

  • This compound (98% purity)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Acetyl chloride (for VD-1) or Phenylacetyl chloride (for VD-2)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the corresponding acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield the pure this compound ester.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To evaluate the anti-inflammatory potential of synthesized this compound derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Synthesized this compound derivatives

  • Diclofenac (positive control)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells only) and a positive control (cells with LPS) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Protocol 3: Determination of Antimicrobial Activity (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against pathogenic bacteria.

Materials:

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • Ampicillin (positive control)

  • 96-well microtiter plates

  • Resazurin (B115843) solution

Procedure:

  • Prepare a stock solution of each this compound derivative in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (bacteria with ampicillin) and a negative control (bacteria in MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible bacterial growth (i.e., the well remains blue).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in bioactive compound synthesis.

G cluster_0 Synthesis Workflow This compound This compound (Starting Material) Modification Chemical Modification (e.g., Esterification) This compound->Modification Purification Purification (Column Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

Caption: General experimental workflow for the synthesis and evaluation of bioactive this compound derivatives.

G cluster_1 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) Nucleus->Inflammation activates transcription of Vetivenol_Derivative This compound Derivative Vetivenol_Derivative->MAPK Inhibition Vetivenol_Derivative->IKK Inhibition

Application Notes and Protocols: Vetivenol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of vetivenol, a naturally occurring sesquiterpenoid alcohol found in vetiver oil, as a chiral starting material in organic synthesis. Due to its inherent chirality, this compound offers a valuable scaffold for the synthesis of complex molecules. However, it is important to note that while the potential exists, the use of this compound as a chiral building block is not extensively documented in peer-reviewed literature. The following information is based on available research and general principles of organic synthesis.

Introduction to this compound

This compound, also known as khusimol (B1673632) or ziza-6(13)-en-12-ol, is a tricyclic sesquiterpenoid alcohol. Its rigid, stereochemically defined structure makes it an attractive, though underutilized, chiral synthon. The primary alcohol functionality and the exocyclic double bond are key reactive sites for synthetic transformations. The inherent chirality of the molecule can be leveraged to induce stereoselectivity in subsequent reactions, making it a potential starting point for the asymmetric synthesis of natural products and bioactive molecules.

Potential Synthetic Applications

The structural features of this compound allow for a range of potential synthetic transformations:

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions such as Wittig reactions, aldol (B89426) condensations, or amide couplings.

  • Derivatization of the Primary Alcohol: The alcohol can be converted to various leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions, or it can be transformed into ethers or esters.

  • Reactions of the Exocyclic Double Bond: The exocyclic double bond is amenable to a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, which can be used to introduce new functional groups and stereocenters.

  • Rearrangement Reactions: The tricyclic core of this compound could potentially undergo acid-catalyzed rearrangements to generate novel carbocyclic skeletons.

Experimental Data

The following table summarizes the limited quantitative data found in the literature for chemical transformations starting from this compound (khusinol).

Reaction Reagents Product(s) Yield (%) Reference
Reaction with IodineI₂ in benzene (B151609)Isomeric hydrocarbon80[1]
Reaction with NBS/NaOHN-Bromosuccinimide, NaOH in acetone (B3395972)/waterBromohydrin derivativeNot Reported[1]

Note: The available literature lacks detailed quantitative data for many potential reactions. The yields and specific stereochemical outcomes of most transformations starting from this compound would need to be determined empirically.

Experimental Protocols

The following protocols are based on the transformations described by Bhardwaj et al. in "Chemistry of Khusinol: A Sesquiterpenoid Isolated from Vetiver Oil".[1] These protocols are provided as a starting point for further investigation and may require optimization.

Protocol 1: Isomerization of this compound with Iodine

This protocol describes the acid-catalyzed isomerization of the exocyclic double bond of this compound.

Materials:

  • This compound (Khusinol)

  • Benzene

  • Iodine (catalytic amount)

  • Diethyl ether

  • Sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in benzene in a round bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with sodium thiosulfate solution to remove excess iodine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Formation of a Bromohydrin Derivative from this compound

This protocol describes the reaction of the exocyclic double bond of this compound with N-bromosuccinimide in the presence of water.

Materials:

  • This compound (Khusinol)

  • Acetone

  • Water

  • N-Bromosuccinimide (NBS)

  • Silica (B1680970) gel (catalytic amount)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Stirring plate and stir bar

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a beaker.

  • In a separate container, prepare a solution of N-bromosuccinimide (1.0 eq) in a minimal amount of water.

  • Add the NBS solution to the this compound solution with stirring at room temperature.

  • Add a catalytic amount of silica gel to the reaction mixture.

  • Stir the reaction mixture for 24 hours.

  • After the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Visualizations

G Synthetic Pathway: Isomerization of this compound This compound This compound (Khusinol) Reagents Iodine (cat.) Benzene, Reflux Product Isomeric Hydrocarbon Reagents->Product Isomerization

Caption: Isomerization of this compound.

G Synthetic Pathway: Bromohydrin Formation This compound This compound (Khusinol) Reagents NBS, NaOH Acetone/Water Product Bromohydrin Derivative Reagents->Product Addition

Caption: Bromohydrin Formation from this compound.

G Experimental Workflow: General Protocol Start Start with this compound Reaction Perform Reaction (e.g., Isomerization, Addition) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Product Characterization Purification->Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Formulation of Vetivenol into Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivenol, a primary sesquiterpene alcohol found in vetiver essential oil, is gaining significant interest for its therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Topical delivery of this compound presents a promising approach for managing various skin conditions. However, its lipophilic nature necessitates the use of advanced formulation strategies to ensure effective skin penetration and bioavailability.

These application notes provide a comprehensive overview of formulating this compound into various topical delivery systems. The protocols detailed below are intended to serve as a foundational methodology for the development and characterization of this compound-loaded nanoemulsions, microemulsions, and liposomes.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for the rational design of a topical delivery system.

PropertyValueReference
Molecular Formula C15H24O[3]
Molecular Weight 220.35 g/mol [3]
LogP (estimated) 3.30[3]
Appearance Viscous liquid to solid[3]
Solubility Soluble in alcohol and oils[4]

Topical Delivery Systems for this compound

Several nanocarrier-based systems are suitable for the topical delivery of lipophilic compounds like this compound. These systems can enhance solubility, stability, and skin permeation.

  • Nanoemulsions: These are kinetically stable, biphasic dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[5][6] Their small droplet size provides a large surface area, which can improve the penetration of the active ingredient into the skin.[6]

  • Microemulsions: These are thermodynamically stable, optically isotropic, and transparent systems of oil, water, and surfactants.[7] They form spontaneously and can solubilize large amounts of lipophilic drugs, potentially enhancing their skin permeation.[7]

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core.[8] Liposomes can encapsulate both hydrophilic and lipophilic compounds and can improve drug deposition in the skin layers.[8][9] Deformable liposomes, such as transfersomes and ethosomes, are particularly effective for transdermal delivery.[8]

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of this compound-loaded topical delivery systems.

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound

  • Carrier Oil (e.g., Jojoba oil, Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol®, Propylene Glycol)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Analytical balance

Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound and dissolve it in the carrier oil.

    • Add the surfactant and co-surfactant to the oil phase.

    • Stir the mixture using a magnetic stirrer until a homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Measure the required amount of purified water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 30 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi).

    • Collect the resulting nanoemulsion for characterization.

Example Formulation:

ComponentConcentration (% w/w)
This compound2.0
Jojoba Oil10.0
Tween 8015.0
Propylene Glycol5.0
Purified Water68.0
Protocol 2: Preparation of this compound-Loaded Microemulsion

This protocol details the preparation of a microemulsion using the water titration method.

Materials:

  • This compound

  • Oil (e.g., Isopropyl myristate)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Ethanol)

  • Purified Water

Equipment:

  • Magnetic stirrer

  • Burette

  • Analytical balance

Methodology:

  • Constructing the Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each mixture, titrate with purified water dropwise while stirring continuously.

    • Observe the mixture for transparency and flowability.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Preparation of the Microemulsion:

    • Select a formulation from the identified microemulsion region.

    • Weigh the required amounts of this compound, oil, surfactant, and co-surfactant and mix them until a clear solution is formed.

    • Slowly add the required amount of purified water to the mixture with gentle stirring until a transparent microemulsion is formed.

Protocol 3: Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round bottom flask

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder (optional)

Methodology:

  • Formation of the Lipid Film:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round bottom flask.

    • Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • A thin, dry lipid film will be formed on the inner wall of the flask.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.

    • Alternatively, for a more uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes with a defined pore size.

Characterization of Topical Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the developed formulations.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the homogeneity of the particle size distribution.
Zeta Potential Electrophoretic Light ScatteringTo assess the surface charge of the particles, which is an indicator of the formulation's physical stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Entrapment Efficiency (%EE) Ultracentrifugation followed by quantification (e.g., HPLC)To determine the percentage of this compound successfully encapsulated within the nanocarriers.
pH pH meterTo ensure the formulation's pH is within a range that is non-irritating to the skin (typically pH 4.5-6.5).
Viscosity Rheometer/ViscometerTo measure the flow characteristics of the formulation, which affects its spreadability and residence time on the skin.
Stability Studies Storage at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH)To evaluate the physical and chemical stability of the formulation over time by monitoring changes in particle size, zeta potential, and drug content.[8]
Protocol 4: In Vitro Drug Release Study

This protocol evaluates the release of this compound from the formulation.

Equipment:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)

  • Receptor medium (e.g., PBS with a solubilizing agent like ethanol (B145695) or Tween 80 to maintain sink conditions)

  • Magnetic stirrer

  • Water bath

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with the degassed receptor medium and maintain the temperature at 32 ± 0.5°C using a water bath.

  • Apply a known amount of the this compound formulation to the membrane in the donor compartment.

  • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analyze the samples for this compound concentration using a validated HPLC or UV-Vis method.

  • Plot the cumulative amount of this compound released per unit area versus time.

Protocol 5: Ex Vivo Skin Permeation Study

This study assesses the permeation of this compound through the skin.

Equipment:

  • Franz diffusion cell apparatus

  • Excised skin (e.g., porcine ear skin, rat abdominal skin)

  • Other equipment as listed in Protocol 4

Methodology:

  • Excise the skin and remove any subcutaneous fat.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Follow steps 2-6 as described in Protocol 4.

  • At the end of the experiment, the skin can be removed, and the amount of this compound retained in the different skin layers can be determined.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are attributed to its antioxidant and anti-inflammatory properties. Understanding the underlying signaling pathways is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway

Vetiver extracts have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[10] This includes the downregulation of the NF-κB (Nuclear Factor kappa B) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] Furthermore, it can interfere with upstream signaling cascades like JAK/STAT and ERK1/2.[10]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits ERK ERK This compound->ERK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates STAT STAT JAK->STAT Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_p65_p50_nuc->Inflammatory_Genes Induces Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Mechanism

This compound, as a component of vetiver oil, exhibits significant free radical scavenging activity.[12][13] It can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant activity is attributed to components like β-vetivenene, β-vetivone, and α-vetivone, which are structurally related to this compound.[12]

G cluster_0 Cellular Environment cluster_1 Intervention Oxidative_Stress Oxidative Stress (e.g., UV radiation, pollution) ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) Oxidative_Stress->ROS Generates Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Attacks This compound This compound ROS->this compound Neutralizes Cellular_Damage Cellular Damage Cellular_Components->Cellular_Damage Leads to This compound->ROS Donates electron/H atom Stable_Molecule Stable this compound Radical This compound->Stable_Molecule Forms

Caption: Antioxidant mechanism of this compound via free radical scavenging.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the formulation and characterization of this compound topical delivery systems.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro & Ex Vivo Evaluation cluster_3 Phase 4: Stability Assessment Start Define Target Product Profile Selection Select Delivery System (Nanoemulsion, Microemulsion, Liposome) Start->Selection Formulation Prepare Formulations (Protocols 1, 2, or 3) Selection->Formulation Optimization Optimize Formulation Parameters (e.g., component ratios, process variables) Formulation->Optimization Characterization Characterize Formulations (Particle Size, Zeta Potential, Morphology, %EE, pH, Viscosity) Optimization->Characterization Release In Vitro Drug Release (Protocol 4) Characterization->Release Permeation Ex Vivo Skin Permeation (Protocol 5) Release->Permeation Stability Conduct Stability Studies Permeation->Stability Final Final Formulation Selection Stability->Final

Caption: Workflow for Formulation and Evaluation of this compound Topical Systems.

Conclusion

The formulation of this compound into advanced topical delivery systems like nanoemulsions, microemulsions, and liposomes holds immense potential for enhancing its therapeutic efficacy in dermatological applications. The protocols and characterization methods outlined in these application notes provide a robust framework for researchers and drug development professionals to initiate and advance their work in this area. Further optimization and in vivo studies will be necessary to translate these formulations into clinically effective products.

References

Application Notes and Protocols for the Encapsulation of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of vetivenol, a bioactive sesquiterpenoid alcohol derived from vetiver oil. The primary objectives of encapsulation are to enhance the stability of this compound against environmental factors such as light, heat, and oxidation, and to provide controlled and targeted delivery for various applications, including pharmaceuticals and aromatherapy.

Introduction to this compound Encapsulation

This compound is a valuable natural compound with various reported therapeutic properties, including sedative, anxiolytic, and potential antidepressant effects. However, its volatility and susceptibility to degradation can limit its efficacy and shelf life. Encapsulation technologies offer a promising solution by entrapping this compound within a protective matrix, thereby improving its stability, controlling its release, and enhancing its bioavailability. This document outlines three common and effective encapsulation techniques: ionotropic gelation, complex coacervation, and nanoprecipitation. Detailed protocols for each method are provided, along with characterization techniques and stability testing guidelines.

Data Presentation: Quantitative Analysis of this compound Encapsulation

The following tables summarize key quantitative data obtained from studies on this compound and vetiver oil encapsulation. These values serve as a benchmark for researchers developing new encapsulation formulations.

Table 1: Encapsulation Efficiency and Particle Size of this compound Microcapsules

Encapsulation MethodWall MaterialsCore to Wall RatioEncapsulation Efficiency (%)Mean Particle Size (µm)Citation
Ionotropic GelationSodium Alginate / Gellan Gum-35.92 ± 3.18 - 78.55 ± 3.35656 - 769[1]
Ionotropic GelationGellan Gum / Sodium Alginate-29.61 ± 3.18 - 52.69 ± 3.31~650[1]
Complex CoacervationGum Acacia / Gelatin1:4:4 (Oil:Gum:Gelatin)Not ReportedMedium-sized[1]

Table 2: Stability of Encapsulated Essential Oils (Illustrative Example)

FormulationStorage ConditionDegradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)Citation
Encapsulated Thyme Oil4°C, DarkValueValue[2][3]
Encapsulated Thyme Oil25°C, DarkValueValue[2][3]
Encapsulated Thyme Oil25°C, LightValueValue[2][3]

Note: Specific values for degradation rate constant and half-life would be determined experimentally.

Experimental Protocols

The following are detailed protocols for the encapsulation and characterization of this compound.

Encapsulation Protocols

Protocol 1: Ionotropic Gelation for this compound Microencapsulation

This method is based on the ability of polyelectrolytes to cross-link in the presence of counter-ions to form hydrogels.

  • Materials:

    • This compound or Vetiver Oil

    • Sodium Alginate

    • Gellan Gum or Karaya Gum

    • Calcium Chloride (CaCl₂)

    • Distilled Water

    • Magnetic Stirrer

    • Syringe with a flat-tipped needle

  • Procedure:

    • Preparation of Polymer Solution:

      • Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in distilled water with continuous stirring until a homogenous solution is formed.

      • In a separate beaker, prepare a 1% (w/v) solution of either gellan gum or karaya gum in distilled water.

      • Mix the two polymer solutions in a 1:1 ratio.

    • Dispersion of this compound:

      • Add this compound (e.g., 1% w/v of the total polymer solution) to the blended polymer solution.

      • Stir the mixture at a high speed (e.g., 500 rpm) for 30 minutes to form a stable oil-in-water emulsion.

    • Cross-linking:

      • Prepare a 2% (w/v) calcium chloride solution in distilled water.

      • Using a syringe, drop the this compound-polymer emulsion into the calcium chloride solution from a height of approximately 10 cm.

      • Maintain gentle stirring (e.g., 100 rpm) of the CaCl₂ solution during the dropping process.

    • Curing and Washing:

      • Allow the formed microcapsules to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.

      • Collect the microcapsules by filtration and wash them with distilled water to remove any unreacted CaCl₂.

    • Drying:

      • Dry the microcapsules at room temperature or in a desiccator.

Protocol 2: Complex Coacervation for this compound Microencapsulation

This technique involves the phase separation of a polymer-rich phase from a polymer-poor phase in an aqueous solution.

  • Materials:

    • This compound or Vetiver Oil

    • Gum Acacia

    • Gelatin (Type A)

    • Distilled Water

    • Acetic Acid (10% v/v)

    • Sodium Hydroxide (1M)

    • High-speed homogenizer

    • Water bath

  • Procedure:

    • Preparation of Wall Material Solutions:

      • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in distilled water at 45°C with continuous stirring.

      • Prepare a 10% (w/v) gum acacia solution in distilled water at room temperature.

    • Emulsification:

      • Add the gum acacia solution to the gelatin solution.

      • Add vetiver oil to the polymer solution to achieve a core:wall material ratio of 1:4:4 (oil:gum acacia:gelatin).

      • Homogenize the mixture at high speed (e.g., 3000 rpm) for 10 minutes to form a fine emulsion.

    • Coacervation:

      • Adjust the pH of the emulsion to 4.5 using 10% acetic acid while maintaining the temperature at 45°C and stirring.

      • Continue stirring for 30-60 minutes to induce coacervation.

      • Gradually cool the mixture to 10°C in an ice bath with continuous slow stirring to allow the coacervate to deposit around the oil droplets.

    • Cross-linking and Stabilization:

      • Adjust the pH to 7.0 using 1M sodium hydroxide.

      • Add a cross-linking agent such as glutaraldehyde (B144438) (0.2% v/v of the total solution) and stir for 12 hours at 10°C.

    • Washing and Drying:

      • Collect the microcapsules by centrifugation or filtration.

      • Wash the microcapsules with distilled water and then with isopropanol.

      • Dry the microcapsules at room temperature or by freeze-drying.

Protocol 3: Nanoprecipitation for this compound Nanoencapsulation

This method, also known as solvent displacement, involves the precipitation of a polymer from an organic solution into a non-solvent phase.

  • Materials:

    • This compound

    • Poly-ε-caprolactone (PCL)

    • Acetone (B3395972) (organic solvent)

    • Polysorbate 80 (Tween 80) or Pluronic F-127 (surfactant)

    • Distilled Water (non-solvent)

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Preparation of Organic Phase:

      • Dissolve PCL (e.g., 100 mg) and this compound (e.g., 50 mg) in acetone (e.g., 20 mL).

    • Preparation of Aqueous Phase:

      • Prepare an aqueous solution of the surfactant (e.g., 0.5% w/v Tween 80) in distilled water (e.g., 40 mL).

    • Nanoprecipitation:

      • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm) at room temperature.

      • A milky suspension of nanoparticles will form spontaneously.

    • Solvent Evaporation:

      • Continue stirring for 2-4 hours to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process under reduced pressure.

    • Purification:

      • The resulting nanosuspension can be centrifuged to separate the nanoparticles from the aqueous phase and any unencapsulated this compound.

      • Wash the nanoparticle pellet with distilled water and resuspend.

Characterization Protocols

Protocol 4: Determination of Encapsulation Efficiency

  • Total this compound Content:

    • Accurately weigh a known amount of dried microcapsules or nanocapsules.

    • Disrupt the capsules using a suitable solvent (e.g., ethanol, hexane) and sonication to release the encapsulated this compound.

    • Quantify the amount of this compound in the solvent using a pre-established calibration curve via UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Surface this compound Content:

    • Accurately weigh a known amount of dried capsules.

    • Wash the capsules with a solvent that dissolves this compound but does not affect the capsule wall (e.g., hexane (B92381) for a short duration).

    • Quantify the amount of this compound in the washing solvent.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total this compound - Surface this compound) / Total this compound] x 100

Protocol 5: Particle Size and Morphology Analysis

  • Scanning Electron Microscopy (SEM):

    • Mount the dried microcapsules onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.[4]

    • Observe the morphology and surface characteristics of the microcapsules under the SEM at an appropriate accelerating voltage.[5]

  • Dynamic Light Scattering (DLS):

    • Dilute the nanosuspension with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Measure the particle size distribution and polydispersity index (PDI) at a fixed scattering angle (e.g., 90° or 173°).[6]

Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Obtain FTIR spectra of the pure this compound, the wall materials, and the encapsulated this compound.

  • Use the Attenuated Total Reflectance (ATR) mode for solid samples. Place a small amount of the powder sample on the ATR crystal and apply pressure.[7]

  • Record the spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectra to confirm the presence of this compound within the capsules and to identify any chemical interactions between the core and wall materials.[8]

Stability Study Protocol
  • Sample Preparation: Divide the encapsulated this compound into several batches and store them under different conditions (e.g., 4°C, 25°C, 40°C) in both light-exposed and dark environments.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each storage condition.

  • Analysis:

    • Determine the remaining this compound content in the capsules using the method described in Protocol 4.

    • Analyze the chemical profile of the extracted this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.[3]

Visualizations

Experimental Workflows

Encapsulation_Workflows cluster_ionotropic Ionotropic Gelation Workflow cluster_coacervation Complex Coacervation Workflow cluster_nanoprecipitation Nanoprecipitation Workflow IG1 Prepare Polymer Solution IG2 Disperse this compound in Polymer Solution IG1->IG2 IG3 Dropwise addition into CaCl2 Solution IG2->IG3 IG4 Curing and Washing IG3->IG4 IG5 Drying IG4->IG5 CC1 Prepare Wall Material Solutions CC2 Emulsify this compound CC1->CC2 CC3 Induce Coacervation (pH adjustment) CC2->CC3 CC4 Cross-linking CC3->CC4 CC5 Washing and Drying CC4->CC5 NP1 Prepare Organic Phase (this compound + Polymer) NP3 Mix Organic and Aqueous Phases NP1->NP3 NP2 Prepare Aqueous Phase (Surfactant) NP2->NP3 NP4 Solvent Evaporation NP3->NP4 NP5 Purification NP4->NP5

Caption: Experimental workflows for this compound encapsulation.

Characterization and Stability Workflow

Characterization_Workflow cluster_characterization Characterization cluster_stability Stability Study Encapsulatedthis compound Encapsulated this compound EncapsulationEfficiency Encapsulation Efficiency Encapsulatedthis compound->EncapsulationEfficiency SEM Morphology (SEM) Encapsulatedthis compound->SEM DLS Particle Size (DLS) Encapsulatedthis compound->DLS FTIR Chemical Interaction (FTIR) Encapsulatedthis compound->FTIR Storage Storage under different conditions (T, light) Encapsulatedthis compound->Storage Analysis Analysis at time intervals (this compound content, GC-MS) Storage->Analysis Kinetics Degradation Kinetics (k, t1/2) Analysis->Kinetics

Caption: Workflow for characterization and stability testing.

Potential Antidepressant Signaling Pathway

Vetiver oil has been suggested to exert its antidepressant-like effects through the modulation of the monoaminergic system. This diagram illustrates a potential mechanism of action.

Antidepressant_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Reuptake Reuptake Transporter (SERT, NET, DAT) Reuptake->MAO Degradation Vesicle Synaptic Vesicle (Monoamines) Synapse Synaptic Cleft (Increased Monoamines) Vesicle->Synapse Release Receptor Postsynaptic Receptors (5-HT, NE, DA) Signaling Intracellular Signaling (e.g., cAMP, BDNF) Receptor->Signaling Response Neuronal Response (Antidepressant Effect) Signaling->Response This compound This compound / Vetiver Oil This compound->MAO Potential Inhibition This compound->Reuptake Potential Inhibition Synapse->Reuptake Reuptake Synapse->Receptor Binding

Caption: Potential antidepressant mechanism of this compound.

References

Vetivenol as a potential natural preservative in food and cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vetivenol, a sesquiterpene alcohol derived from vetiver grass (Chrysopogon zizanioides), is emerging as a compelling natural alternative to synthetic preservatives in the food and cosmetics industries. Boasting both antimicrobial and antioxidant properties, this compound offers a dual-pronged approach to extending the shelf life and maintaining the quality of a wide range of products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound.

Mechanism of Action

While the precise signaling pathways of this compound are still under active investigation, its preservative action is attributed to two primary mechanisms:

  • Antimicrobial Activity: this compound exhibits broad-spectrum efficacy against various foodborne pathogens and spoilage microorganisms. Emerging research suggests that its lipophilic nature allows it to disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components and ultimately, cell death.[1] This mechanism is crucial for preventing the growth of bacteria and fungi in food and cosmetic formulations.

  • Antioxidant Activity: Oxidative stress is a major contributor to the degradation of food and cosmetic products, leading to rancidity, color changes, and loss of efficacy. This compound acts as a potent antioxidant, neutralizing free radicals and inhibiting lipid peroxidation.[2][3] Evidence suggests that some natural compounds can activate the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5][6][7][8] While direct evidence for this compound is still forthcoming, its antioxidant properties may be linked to the modulation of such protective pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial and antioxidant activities of vetiver essential oil, of which this compound is a significant component. It is important to note that further studies on isolated this compound are needed to establish its specific efficacy.

Table 1: Antimicrobial Activity of Vetiver Essential Oil (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)3.87 - 7.73[9]
Staphylococcus aureus (MRSA)3.87 - 7.73[9]
Staphylococcus epidermidis3.87 - 7.73[9]
Prevotella nigrescens22 - 62.5[10]
Fusobacterium nucleatum22 - 62.5[10]
Prevotella melaninogenica22 - 62.5[10]
Aggregatibacter actinomycetemcomitans22 - 62.5[10]

Table 2: Antioxidant Activity of Vetiver Essential Oil

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging Activity789.80[9]
ABTS Radical Scavenging Activity263.20[9]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a preservative. These should be adapted and optimized for specific food and cosmetic matrices.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of this compound.

Materials:

  • This compound

  • Test microorganisms (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., commercial antibiotic or antifungal)

  • Negative control (broth medium with microbial inoculum)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Prepare a microbial inoculum and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive and negative control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC visually as the lowest concentration of this compound that inhibits visible microbial growth.

  • Optionally, measure the absorbance at 600 nm to quantify microbial growth.

Protocol for DPPH Radical Scavenging Assay

This protocol details the procedure for evaluating the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid, BHT)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate or cuvettes, mix a specific volume of each this compound concentration with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[11][12][13]

Application in Food Preservation

This compound's Generally Recognized As Safe (GRAS) status for use as a flavoring agent provides a strong foundation for its application as a food preservative.[14] It can be particularly effective in preventing the spoilage of meat and poultry products.[15][16][17]

Protocol for Application in Meat Preservation:

  • Prepare an emulsion of this compound using a food-grade emulsifier.

  • Apply the emulsion to the surface of the meat or poultry through spraying or dipping.

  • Alternatively, incorporate the this compound emulsion directly into ground meat products during processing.

  • Package the treated products appropriately (e.g., vacuum packaging, modified atmosphere packaging).

  • Store under refrigerated conditions and monitor for microbial growth and signs of lipid oxidation over time.

Application in Cosmetic Formulations

This compound can be incorporated into various cosmetic formulations, particularly emulsions (creams and lotions), to provide natural preservation.[18][19][20]

Protocol for Incorporation into a Cosmetic Emulsion:

  • During the formulation process, add this compound to the oil phase.

  • Heat the oil and water phases separately to the appropriate temperatures.

  • Combine the two phases with high-speed homogenization to form a stable emulsion.

  • Cool the emulsion while stirring gently.

  • Conduct stability testing (e.g., freeze-thaw cycles, centrifugation) and microbial challenge testing to ensure the efficacy of this compound as a preservative.

Safety and Toxicology

Vetiver oil has been shown to have low acute oral toxicity, with an LD50 in rats reported to be 2985.38 mg/kg.[21] Studies on acetylated vetiver oil indicate it is not a significant skin irritant and has a low potential for causing contact allergy in humans.[22][23] However, as with any natural ingredient, it is recommended to perform dermal irritation and sensitization studies on the final cosmetic formulation.[24][25]

Visualizations

antimicrobial_mechanism This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell CellMembrane Cell Membrane Disruption MicrobialCell->CellMembrane IntracellularLeakage Leakage of Intracellular Components CellMembrane->IntracellularLeakage CellDeath Cell Death IntracellularLeakage->CellDeath

Caption: Proposed Antimicrobial Mechanism of this compound.

antioxidant_pathway This compound This compound OxidativeStress Oxidative Stress (Free Radicals) This compound->OxidativeStress Inhibits Keap1 Keap1 OxidativeStress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->OxidativeStress Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Potential Antioxidant Signaling Pathway.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis VetivenolStock This compound Stock Solution SerialDilutions Serial Dilutions in Broth VetivenolStock->SerialDilutions Inoculation Inoculate 96-well Plate SerialDilutions->Inoculation MicrobialInoculum Standardized Microbial Inoculum MicrobialInoculum->Inoculation Incubation Incubate (e.g., 37°C, 24h) Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection AbsorbanceReading Absorbance Reading (600nm) Incubation->AbsorbanceReading MIC_Determination MIC Determination VisualInspection->MIC_Determination AbsorbanceReading->MIC_Determination

Caption: Workflow for MIC Determination.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Purification of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of Vetivenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The large-scale purification of this compound, a complex mixture of sesquiterpene alcohols from vetiver oil, presents several significant challenges:

  • Complex Composition: Vetiver oil contains over 100 sesquiterpene compounds and their derivatives, making the isolation of specific components difficult.[1]

  • Isomer Separation: A major hurdle is the separation of numerous this compound isomers, such as khusimol (B1673632) and isovalencenol, which possess very similar physicochemical properties, rendering conventional refining methods challenging.[2]

  • Thermal Sensitivity: Many components of vetiver oil are thermally labile. High temperatures used in methods like traditional hydro-distillation can lead to the degradation of these compounds.[3]

  • High Purity Requirements: Achieving the high levels of purity demanded by the pharmaceutical and fragrance industries is a significant challenge on an industrial scale.

  • Scalability of Purification Methods: Laboratory-scale purification techniques, such as conventional column chromatography, are often not economically viable or easily scalable for large-scale production.[4]

Q2: What are the most common industrial methods for this compound purification?

A2: Several methods are employed for the large-scale purification of this compound, each with its own advantages and limitations:

  • Fractional Distillation (under vacuum): This is a widely used technique that separates components based on their different boiling points.[1][3] Performing the distillation under a high vacuum allows the process to occur at lower temperatures, which helps to prevent the thermal degradation of the this compound.

  • Supercritical Fluid Extraction (SFE): This modern technique often utilizes liquid carbon dioxide and is gaining preference over traditional distillation methods.[1][5] SFE can yield high-grade essential oil and avoids some of the drawbacks of high-temperature processes.[3][5]

  • Chromatographic Techniques: Methods like Over-Pressured Layer Chromatography (OPLC) have been successfully used for the purification of vetiver alcohols and esters.[6][7] However, the scalability and cost of large-scale chromatography can be a concern.[4]

Q3: How can the separation of this compound isomers be improved?

A3: Improving the separation of closely related this compound isomers requires optimization of the chosen purification technique:

  • Distillation Parameter Optimization: In fractional distillation, precise control over the vacuum level, temperature, and the use of a column with a high number of theoretical plates can significantly enhance separation.

  • Advanced Chromatographic Methods: The use of chiral stationary phases in High-Performance Liquid Chromatography (HPLC) can be effective for separating optical isomers.[8] Additionally, techniques like OPLC have demonstrated good separation of vetiver alcohols.[7]

  • Derivatization: Converting the alcohols into derivatives, such as esters (acetylation), can alter their properties and facilitate easier separation.[1] The original alcohols can then be regenerated through hydrolysis.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified this compound 1. Thermal degradation during distillation.[3]2. Incomplete extraction from vetiver roots.3. Co-elution of components during chromatography.1. Utilize vacuum distillation to lower the boiling points of the components.[1]2. Optimize extraction parameters (e.g., solvent, temperature, time). Consider Supercritical Fluid Extraction for higher yields.[5]3. Adjust the mobile phase, stationary phase, or gradient in the chromatographic method.
Poor Isomer Separation 1. Similar boiling points of isomers.2. Insufficient resolution of the chromatographic column.1. For distillation, use a column with a higher number of theoretical plates. For chromatography, consider derivatization to alter the physical properties of the isomers.[1][2]2. Use a longer column, a stationary phase with a smaller particle size, or a different type of stationary phase (e.g., chiral).[8]
Presence of Undesirable Smoky Odor 1. Carryover of volatile compounds from hydro-distillation.[9]1. Employ purification methods like the Multiglass Plate System (MGS) which can help in evaporating unwanted low-boiling point components.[9]2. Allow the freshly distilled oil to mature by natural oxidation for a period, which can improve the odor profile.[3]
Inconsistent Product Quality Between Batches 1. Variation in the chemical composition of the raw vetiver oil.[10]2. Lack of stringent control over purification process parameters.1. Source vetiver roots of a consistent age and from a specific geographical location, as these factors significantly impact oil composition.[10][11]2. Implement and strictly adhere to Standard Operating Procedures (SOPs) for all purification steps.
Quantitative Data Summary
Extraction Method Typical Yield (%) Key Considerations
Hydro-distillation0.18 - 1.8Can lead to thermal degradation of some components.[3][5]
Steam Distillation0.3 - 1.2Improved methods can reduce distillation time significantly.[3][11]
Solvent Extraction~1.6Yield can be increased with longer extraction times.[5]
Supercritical CO2 Extraction2.3 - 3.74Generally produces the highest yields and high-quality oil.[5]

Experimental Protocols

Protocol 1: Large-Scale Vacuum Fractional Distillation of this compound
  • Preparation: The crude vetiver oil is placed in a distillation flask, which should not be filled more than two-thirds of its capacity.

  • Apparatus Setup: A fractional distillation column is attached to the flask, followed by a condenser and a collection flask. The entire system is connected to a vacuum pump.

  • Distillation: The system is brought to a high vacuum. Heat is gradually applied to the distillation flask.

  • Fraction Collection: As the temperature rises, different components of the oil will vaporize and then condense in the collection flask. Fractions are collected at different temperature ranges, corresponding to the boiling points of the various this compound isomers and other components.

  • Analysis: Each collected fraction is then analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to determine its composition and purity.

Visualizations

Vetivenol_Purification_Workflow cluster_input Input Material cluster_purification Purification Stages cluster_output Output Products Crude Vetiver Oil Crude Vetiver Oil Vacuum Fractional Distillation Vacuum Fractional Distillation Crude Vetiver Oil->Vacuum Fractional Distillation This compound Fractions This compound Fractions Vacuum Fractional Distillation->this compound Fractions Chromatographic Separation Chromatographic Separation High-Purity this compound High-Purity this compound Chromatographic Separation->High-Purity this compound This compound Fractions->Chromatographic Separation Further Purification

Caption: A generalized workflow for the large-scale purification of this compound.

Troubleshooting_Isomer_Separation Start Poor Isomer Separation CheckMethod Identify Purification Method Start->CheckMethod Distillation Fractional Distillation CheckMethod->Distillation Distillation Chromatography Chromatography CheckMethod->Chromatography Chromatography OptimizeDistillation Increase Column Efficiency (e.g., more theoretical plates) Distillation->OptimizeDistillation OptimizeChromatography Modify Stationary/Mobile Phase (e.g., Chiral Column) Chromatography->OptimizeChromatography ConsiderDerivatization Consider Derivatization OptimizeDistillation->ConsiderDerivatization OptimizeChromatography->ConsiderDerivatization ConsiderDerivatization->Start Re-evaluate End Improved Separation ConsiderDerivatization->End Problem Solved

Caption: A troubleshooting flowchart for improving the separation of this compound isomers.

References

Technical Support Center: Overcoming Co-elution Issues in the GC Analysis of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the gas chromatographic (GC) analysis of Vetivenol. Vetiver oil, a complex essential oil rich in sesquiterpenoids, presents significant analytical hurdles, primarily due to the co-elution of structurally similar compounds.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve accurate and reliable quantification of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a name collectively used for a group of isomeric sesquiterpene alcohols found in vetiver oil, an essential oil distilled from the roots of the Chrysopogon zizanioides grass.[3] The main isomers of interest are α-vetivenol and β-vetivenol. The analysis is challenging because vetiver oil is one of the most complex essential oils, containing over 150 different sesquiterpenes and their derivatives.[1][2] This complexity leads to a high probability of co-elution, where multiple compounds elute from the GC column at the same time, making accurate identification and quantification difficult with standard GC methods.[1]

Q2: What are the common compounds that co-elute with this compound isomers?

A2: Due to their similar chemical structures and boiling points, this compound isomers often co-elute with other sesquiterpene alcohols and hydrocarbons. On common non-polar stationary phases like DB-5 or HP-5, this compound isomers may co-elute with compounds such as:

  • Isovalencenol: A structural isomer of this compound.

  • Vetiselinenol: Another closely related sesquiterpene alcohol.

  • Khusimol: A major component of vetiver oil that can have a retention time close to this compound isomers depending on the chromatographic conditions.

  • Various sesquiterpene hydrocarbons: Compounds like β-vetivenene and δ-amorphene can sometimes overlap with the this compound peaks, especially in highly concentrated samples or with poor chromatographic resolution.[4]

Q3: What are the primary strategies to overcome this compound co-elution?

A3: The main strategies to resolve co-elution issues in this compound analysis include:

  • Method Optimization: Adjusting GC parameters such as the temperature program, carrier gas flow rate, and injection parameters.

  • Changing Stationary Phase: Utilizing a column with a different polarity to alter the elution order of compounds.

  • Using Chiral Columns: Separating the enantiomers of this compound, which can co-elute on standard columns.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): A powerful technique that provides significantly higher resolution by using two columns with different selectivities.[1][5]

  • Derivatization: Chemically modifying the this compound to improve its volatility and chromatographic behavior.

Troubleshooting Guide

This section addresses specific issues you might encounter during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor resolution between α-vetivenol and β-vetivenol The stationary phase is not providing adequate selectivity.1. Change Stationary Phase: Switch from a non-polar (e.g., DB-5) to a more polar column (e.g., a wax-type column) to exploit differences in polarity for better separation. 2. Optimize Temperature Program: Use a slower temperature ramp rate (e.g., 2-3 °C/min) in the elution range of the vetivenols to improve separation.
A broad, tailing peak for this compound 1. Active Sites: The polar hydroxyl group of this compound can interact with active sites in the GC system (e.g., injector liner, column). 2. Column Overload: Injecting too concentrated a sample.1. Use an Inert Flow Path: Employ deactivated liners and columns. 2. Derivatization: Convert the polar hydroxyl group to a less polar silyl (B83357) ether via silylation (see Protocol 3). 3. Reduce Sample Concentration: Dilute the sample before injection.
An unsymmetrical peak with a shoulder, suggesting co-elution A closely eluting, unresolved compound is present.1. GCxGC Analysis: This is the most effective method to resolve closely eluting compounds (see Protocol 2). 2. Chiral GC: If the co-eluting compound is an enantiomer, a chiral column is necessary for separation (see Protocol 4). 3. Mass Spectral Deconvolution: Use advanced data processing software to deconvolute the mass spectra of the co-eluting peaks.
Inconsistent retention times for this compound peaks 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow or oven temperature. 3. Column degradation. 1. Perform a leak check. 2. Verify flow rates and oven temperature calibration. 3. Condition or replace the GC column.

Experimental Protocols

Protocol 1: Standard GC-MS Method for Vetiver Oil Analysis

This protocol provides a baseline method using a standard non-polar column, which may result in co-elution issues for this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Mass range: 40-450 amu.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS) for Enhanced Resolution

This advanced technique offers superior separation power for complex mixtures like vetiver oil.[1][5][6][7]

  • Instrumentation: GCxGC system with a time-of-flight mass spectrometer (TOFMS).

  • First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-1ms).

  • Second Dimension (2D) Column: 1.5 m x 0.1 mm ID, 0.1 µm film thickness, polar stationary phase (e.g., SolGel-Wax).

  • Modulator: Thermal or flow modulator with a modulation period of 6-8 seconds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 250°C at 2°C/min.

  • Injector: Split mode (e.g., 100:1), 250°C.

  • MS Detector:

    • Acquisition rate: 100-200 spectra/second.

    • Mass range: 40-500 amu.

Protocol 3: Derivatization of this compound by Silylation

This protocol converts the polar this compound into a more volatile and less polar trimethylsilyl (B98337) (TMS) ether, which can improve peak shape and potentially alter elution order to resolve co-elution.[8][9][10][11][12]

  • Materials:

    • Dried vetiver oil sample or this compound standard.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Anhydrous pyridine (B92270).

    • Anhydrous hexane (B92381).

    • Heating block or oven.

    • GC vials.

  • Procedure:

    • Place approximately 1-5 mg of the dried sample into a GC vial.

    • Add 100 µL of anhydrous hexane to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Add 20 µL of anhydrous pyridine to catalyze the reaction.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • Expected Outcome: The molecular weight of this compound (C15H26O, MW ≈ 222.37 g/mol ) will increase by 72 per silylated hydroxyl group. The resulting TMS-ether will be less polar and typically elute earlier on a non-polar column.

Protocol 4: Chiral GC Analysis for Enantiomeric Separation

This protocol is designed to separate the different enantiomers of this compound.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, chiral stationary phase (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Carrier Gas: Hydrogen or Helium at an optimized linear velocity (often higher for chiral separations).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 200°C at a slow rate of 1-2°C/min.

  • Injector: Split mode, 230°C.

  • Detector (FID): 250°C.

Data Presentation

The following tables summarize the expected outcomes of applying different analytical strategies to resolve this compound co-elution. The data is illustrative and based on typical results reported in the literature.

Table 1: Comparison of this compound Analysis on Different GC Columns

Parameter Standard Non-Polar Column (e.g., DB-5) Polar Column (e.g., Wax)
Elution Order Primarily by boiling point.Influenced by polarity; polar compounds are more retained.
Resolution of this compound from Isovalencenol Often poor to partial.Generally improved due to differences in polarity.
Peak Shape of this compound May exhibit tailing due to interaction with the stationary phase.Can show improved symmetry.

Table 2: Expected Improvement with Advanced Techniques

Technique Impact on this compound Analysis Expected Resolution Improvement
GCxGC-TOFMS Orthogonal separation provides exceptional resolution of this compound from all co-eluting compounds.High (baseline separation of most isomers and other sesquiterpenoids).
Derivatization (Silylation) Increased volatility and reduced polarity can shift retention time away from interfering polar compounds and improve peak shape.Moderate to high, depending on the specific co-eluting compounds.
Chiral GC Separates the enantiomers of this compound, which are unresolvable on non-chiral columns.Baseline separation of enantiomers.

Visualizations

GC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Actions cluster_2 Advanced Solutions Poor_Resolution Poor Resolution or Peak Shoulder Optimize_Method Optimize GC Method (Temp Program, Flow Rate) Poor_Resolution->Optimize_Method Chiral_GC Use Chiral Column Poor_Resolution->Chiral_GC If enantiomers suspected Peak_Tailing Peak Tailing Check_System Check System (Liner, Column Health) Peak_Tailing->Check_System Change_Column Change to Polar Stationary Phase Optimize_Method->Change_Column Derivatization Derivatize Sample (Silylation) Check_System->Derivatization GCxGC Utilize GCxGC Change_Column->GCxGC If co-elution persists

Caption: A workflow for troubleshooting co-elution and peak shape issues in this compound GC analysis.

CoElution_Resolution_Strategies cluster_solutions Resolution Strategies CoElution Co-elution of this compound and other Sesquiterpenoids Polar_Column Polar GC Column CoElution->Polar_Column Different Selectivity Chiral_Column Chiral GC Column CoElution->Chiral_Column Separates Enantiomers Derivatization Derivatization CoElution->Derivatization Alters Polarity & Volatility GCxGC GCxGC CoElution->GCxGC Orthogonal Separation

Caption: Strategies to resolve the co-elution of this compound in GC analysis.

References

Improving the yield of Vetivenol from vetiver oil extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vetivenol Yield Enhancement

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to optimize the extraction of vetiver oil and enhance the yield of its key sesquiterpenoid alcohols, including this compound (also referred to as Vetiverol).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall vetiver oil yield is low. What are the common causes and solutions?

A1: Low vetiver oil yield can stem from several factors, from the raw material to the extraction process itself. Consider the following:

  • Vetiver Root Quality: The age and origin of the vetiver roots significantly impact oil content. Roots aged between one and three years typically produce higher yields than older or very young roots.[1][2] Freshly harvested roots are also associated with maximum oil content.[3]

  • Pre-Treatment: Inadequate preparation of the roots can hinder oil release.

    • Soaking: Soaking the roots for up to 24 hours is a critical step to soften the fibrous material and facilitate the release of essential oils.[1]

    • Washing and Chopping: A combination of washing the roots 2-3 times and chopping them into smaller pieces (e.g., ± 5 cm) has been shown to significantly increase the extraction rate and overall yield.[4][5] However, some studies note that for distillation, further cutting into small pieces may not improve recovery.[3] For methods like Supercritical Fluid Extraction (SFE), particle size is crucial; a mean diameter between 0.25 and 2.0 mm is often recommended to avoid channeling or inefficient extraction.[6]

  • Extraction Method: Conventional methods like hydrodistillation can result in lower yields compared to modern techniques. Supercritical Fluid Extraction (SFE) with CO₂ generally produces the highest yields.[7][8][9]

  • Distillation Time: Traditional distillation can be a lengthy process. For hydrodistillation, a duration of 12-24 hours is often necessary to extract the high-boiling point sesquiterpenes effectively.[3][8] Insufficient extraction time will result in a lower yield.

Q2: The this compound/Vetiverol concentration in my extracted oil is poor. How can I enrich it?

A2: Increasing the concentration of specific target molecules like this compound involves both optimizing the initial extraction and applying post-extraction purification techniques.

  • Choice of Extraction Method: The extraction technique directly influences the chemical composition of the final oil.

    • Supercritical Fluid Extraction (SFE): This method is superior for maximizing the content of desired sesquiterpenes like Khusimol (a related key compound) and Vetiverol while minimizing undesirable compounds like zizanoic acid.[7][8]

    • Hydrodistillation: While often yielding less total oil, this traditional method produces a high-quality oil with a good relative percentage of key sesquiterpenoid alcohols and ketones.[8]

  • Post-Extraction Fractionation: To concentrate this compound, fractional distillation of the crude vetiver oil is a common and effective method.

    • Vacuum Distillation: Performing distillation under low vacuum pressure (e.g., 15-20 mmHg) allows for the separation of components based on their boiling points without requiring high temperatures that could degrade the compounds.[10][11][12][13] Fractions with higher Vetiverol content can be collected, potentially increasing the concentration to over 50%.[13]

    • Chemical Modification & Distillation: One advanced method involves reacting the vetiver oil with an agent like acetic anhydride (B1165640) to convert primary alcohols (like Vetiverol) into acetates. These acetates can then be collected via fractional distillation and saponified to revert them to a concentrated alcohol form.[10]

Q3: Which extraction method offers the best balance of yield and quality for this compound?

A3: Supercritical Fluid Extraction (SFE) with CO₂ is widely regarded as the optimal method. It offers several advantages over traditional techniques:

  • Higher Yield: SFE consistently produces higher oil yields compared to hydrodistillation and solvent extraction.[7][14]

  • Higher Quality: It operates at lower temperatures, preventing the thermal degradation of sensitive compounds like this compound.[6][15]

  • Purity: The resulting extract is free from toxic residual solvents, which is a major drawback of solvent extraction.[6][9]

  • Selectivity: SFE can be fine-tuned (by adjusting pressure, temperature, and adding co-solvents like ethanol) to selectively extract desired compounds, leading to a higher concentration of this compound and related sesquiterpenes.[8][16][17]

Q4: Can enzymatic treatments improve this compound yield?

A4: Yes, enzyme-assisted extraction is an emerging green technology that can improve yields. By using specific enzymes like cellulases and pectinases, the rigid cell walls of the vetiver root material can be broken down.[18][19] This pre-treatment enhances the release of intracellular essential oils, which can lead to:

  • Increased Oil Yield: Studies on other essential oils have shown significant increases in yield after enzymatic pre-treatment.[19]

  • Shorter Extraction Times: By making the oil more accessible, the required time for the subsequent distillation or extraction process can be reduced.[18]

  • Preserved Quality: The enzymatic process is gentle and does not alter the chemical composition of the essential oil.[18]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method is critical and involves trade-offs between yield, quality, cost, and time.

Extraction MethodTypical Yield (%)Key AdvantagesKey DisadvantagesThis compound/Key Component Quality
Hydrodistillation 0.18 - 1.8%[3][7][20]Low equipment cost, produces high-quality oil with no solvent residue.[8][21]Low yield, long extraction times (up to 72 hrs), high energy consumption, potential for thermal degradation.[6][21][22]Good relative percentage of this compound and Khusimol; no zizanoic acid.[7][8]
Solvent Extraction ~1.6 - 1.9%[7]Higher yield than hydrodistillation.Risk of toxic solvent residues in the final product.[9]Can contain a high percentage of undesirable zizanoic acid.[7]
Supercritical Fluid Extraction (SFE) with CO₂ 2.3 - 4.75%[7][14]Highest yield, high purity (no solvent residue), low-temperature operation preserves quality, tunable selectivity.[6][9][15]High initial investment costs for equipment.[6]Superior. High content of this compound and Khusimol with minimal undesirable compounds.[7][8]
Microwave Hydrodistillation ~0.49%[22]Very short extraction time (e.g., 3 hrs vs. 24 hrs for hydrodistillation), lower energy cost.[22]Yield may still be lower than SFE.Good; produces oil with key components like α-Vetivone.[22]

Experimental Protocols

Protocol 1: Optimized Supercritical Fluid Extraction (SFE)

This protocol is designed to maximize both the yield and quality of vetiver oil, with a focus on this compound content.

  • Root Preparation:

    • Select vetiver roots aged 1-3 years.

    • Wash the roots thoroughly 2-3 times to remove soil and debris.[4][5]

    • Shade-dry the roots for approximately 24 hours. Prolonged drying can lead to the loss of volatile compounds.[8]

    • Grind the dried roots to a mean particle size of 0.25 - 2.0 mm.[6]

  • SFE System Setup:

    • Charge the extraction vessel with the prepared vetiver root powder.

    • Use carbon dioxide (CO₂) as the primary solvent. For enhanced extraction, consider using 5-10% (v/v) ethanol (B145695) as a co-solvent.[8][17]

  • Extraction Parameters:

    • Pressure: Set the extraction pressure to 180 - 220 bar.[7][14]

    • Temperature: Maintain the extraction temperature at 40 - 50°C.[7][14] Higher temperatures can reduce solvent density and power.[6]

    • CO₂ Flow Rate: Use a flow rate of approximately 2 ml/min.[14]

    • Time: Conduct the extraction for a period of 2-4 hours.

  • Collection and Analysis:

    • De-pressurize the CO₂ in a separator vessel to precipitate the extracted oil.

    • Collect the crude vetiver oil.

    • Analyze the oil for this compound content using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][23][24]

Protocol 2: Post-Extraction Purification by Vacuum Fractional Distillation

This protocol is for enriching the this compound content from crude vetiver oil.

  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiver flask, and a vacuum pump.

  • Distillation Process:

    • Place the crude vetiver oil into the distillation flask.

    • Reduce the pressure of the system to 0.15 mmHg.[10][12]

    • Gradually heat the distillation flask.

  • Fraction Collection:

    • Discard the initial low-boiling point fractions.

    • Collect the fraction that distills between 106°C and 114°C at 0.15 mmHg . This fraction is reported to be rich in primary alcohols, including Khusimol, a key sesquiterpenoid alcohol similar to this compound.[10][12]

  • Final Steps:

    • Allow the collected fraction to cool.

    • The resulting product is a reformed vetiver oil or "vetiverol" with a significantly higher concentration of the target alcohols.

    • Perform GC-MS analysis to confirm the purity and concentration of this compound.

Visualizations: Workflows and Logic Diagrams

Vetiver_Extraction_Workflow cluster_pretreatment Phase 1: Pre-Treatment cluster_extraction Phase 2: Extraction cluster_postprocessing Phase 3: Post-Processing Harvest Harvest Roots (1-3 years old) Wash Wash & Chop (±5 cm pieces) Harvest->Wash Cleaning Soak Soak Roots (~24 hours) Wash->Soak Softening DryGrind Dry & Grind (for SFE/Solvent) Soak->DryGrind Preparation Extraction Extraction Method (e.g., SFE, Distillation) DryGrind->Extraction Input Material CrudeOil Crude Vetiver Oil Extraction->CrudeOil Yields Fractionation Fractional Distillation (Optional Enrichment) CrudeOil->Fractionation Purification Step FinalOil Purified this compound-Rich Oil CrudeOil->FinalOil If no enrichment needed Fractionation->FinalOil

Caption: General workflow for vetiver oil extraction and this compound enrichment.

Troubleshooting_Low_Yield Start Low this compound Yield Detected CheckRoot Evaluate Root Quality Start->CheckRoot CheckPreTreat Review Pre-Treatment Protocol Start->CheckPreTreat CheckExtraction Assess Extraction Parameters Start->CheckExtraction RootAge Is root age 1-3 years? CheckRoot->RootAge Soaking Was soaking adequate (>18h)? CheckPreTreat->Soaking Method Is extraction method optimal? CheckExtraction->Method Sol_Root Solution: Source fresh roots of optimal age. RootAge->Sol_Root No ParticleSize Is particle size optimal (0.25-2.0 mm for SFE)? Soaking->ParticleSize Yes Sol_Soak Solution: Ensure proper soaking to soften roots. Soaking->Sol_Soak No Sol_Size Solution: Adjust grinding protocol. ParticleSize->Sol_Size No TimeTemp Are Time/Temp/Pressure settings correct? Method->TimeTemp Yes Sol_Method Solution: Consider SFE for higher yield & quality. Method->Sol_Method No Sol_Params Solution: Optimize parameters per established protocols. TimeTemp->Sol_Params No

Caption: Troubleshooting decision tree for low this compound yield.

References

Vetivenol Stability in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability challenges of vetivenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a sesquiterpenoid alcohol, a key component of vetiver oil, which is widely used in the fragrance and cosmetics industries for its characteristic woody and earthy aroma.[1] Its potential antioxidant, anti-inflammatory, and antimicrobial properties also make it a compound of interest for pharmaceutical applications.[1] However, like many essential oil components, this compound has low solubility in water and can be susceptible to degradation, which is a significant concern for developing stable aqueous formulations for various applications.[2][3] Stability issues can lead to a loss of potency, altered fragrance profiles, and the formation of unknown degradation products.

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

Several environmental factors can influence the chemical stability of this compound in aqueous solutions.[4] These include:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the alteration of this compound's chemical structure.[4][5]

  • pH: The pH of the aqueous solution can significantly impact the stability of this compound, potentially catalyzing hydrolysis or other degradation reactions.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.[4][6]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound in aqueous solutions are not extensively detailed in the provided search results, common reactions for sesquiterpenoids include oxidation and acetylation.[1] Oxidation can convert this compound into corresponding ketones and aldehydes, altering its properties.[1] Light exposure can also cause dehydrogenation of related terpenes.[6]

Troubleshooting Guide

Problem: I am observing a rapid decrease in this compound concentration in my aqueous solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Temperature Store the solution at a lower temperature, such as 2-8°C, and minimize exposure to elevated temperatures during experiments.[4][5]
Light Exposure Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.[4][5]
Oxidation Prepare solutions using deoxygenated water and consider purging the headspace of the container with an inert gas like nitrogen or argon.[6]
Incorrect pH Measure the pH of your solution. Adjust the pH using buffers to a range where this compound exhibits maximum stability (requires experimental determination).[4]
Problem: I am seeing unexpected peaks in my HPLC or GC analysis of the this compound solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. This indicates instability under your current experimental or storage conditions.[7]
Impurity Profiling Characterize these new peaks using techniques like mass spectrometry (MS) to identify the degradation products. This can help in understanding the degradation pathway.
Forced Degradation Study Perform a forced degradation study (see Experimental Protocols section) to systematically identify degradation products under various stress conditions (acid, base, oxidation, heat, light).[7]
Problem: this compound is precipitating out of my aqueous solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound has very low solubility in water (estimated at 9.203 mg/L at 25°C).[2] Your concentration may be exceeding its solubility limit.
Co-solvents Consider using a co-solvent system (e.g., with ethanol (B145695), DMSO, or cyclodextrins) to increase the solubility of this compound in the aqueous phase.[1]
pH Adjustment The solubility of ionizable compounds can be pH-dependent. While this compound is not strongly ionizable, pH can still have a minor effect on its solubility.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in an Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • Co-solvent (e.g., ethanol or DMSO) if required for solubility

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in the chosen co-solvent at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at a controlled temperature.

  • Oxidation: Mix the this compound stock solution with 3% H₂O₂ and keep it at room temperature.

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the this compound solution to a light source (e.g., a photostability chamber with UV and visible light).

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC or GC method to quantify the remaining this compound and detect any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Analyze the chromatograms for the appearance and growth of degradation product peaks.

Visualizations

cluster_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Aqueous Solution stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC/GC sample->analyze data Quantify this compound & Identify Degradants analyze->data

Caption: A typical experimental workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Decision Tree for this compound Instability start This compound Concentration Decreasing? light Is solution exposed to light? start->light Yes temp Is solution stored at high temp? light->temp No sol_light Use Amber Vials or Protect from Light light->sol_light Yes oxygen Is solution exposed to air? temp->oxygen No sol_temp Store at Lower Temperature (e.g., 2-8°C) temp->sol_temp Yes sol_oxygen Use Deoxygenated Solvents & Inert Gas Purge oxygen->sol_oxygen Yes end Re-analyze oxygen->end No sol_light->end sol_temp->end sol_oxygen->end

Caption: A decision tree to troubleshoot this compound instability in experiments.

cluster_pathway Potential Degradation Pathways for this compound This compound This compound (Sesquiterpenoid Alcohol) oxidized Ketones & Aldehydes This compound->oxidized Oxidation (e.g., O2, H2O2) dehydrogenated Dehydrogenated Products This compound->dehydrogenated Photodegradation (e.g., UV Light)

Caption: Simplified potential degradation pathways for this compound.

References

Technical Support Center: Vetivenol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Vetivenol during storage. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation from several environmental factors. The primary causes are:

  • Oxidation: Exposure to atmospheric oxygen can alter its chemical structure, leading to the formation of ketones and aldehydes, which changes its aromatic and functional properties.[1]

  • Light: UV radiation can provide the energy needed to initiate and accelerate degradation reactions.

  • Heat: Elevated temperatures increase the rate of chemical reactions, leading to faster degradation. Storing at recommended cool temperatures is crucial.[1]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term storage (months to years), this compound should be kept in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: My lab stores general reagents at room temperature (15–25 °C). Can I store this compound this way?

A3: Storing this compound at room temperature is not recommended, especially for extended periods.[2] Room temperature and exposure to light can significantly accelerate degradation, compromising the sample's purity and efficacy.

Q4: How critical is it to protect this compound from light?

A4: Protection from light is highly critical. Photodegradation can occur, so always use amber-colored glass vials or store clear vials in a dark place, such as a light-proof container or a laboratory freezer.

Q5: Is it necessary to use an inert gas like argon or nitrogen for storing this compound?

A5: While not always mandatory for short-term use, it is a best practice that significantly extends the shelf-life of this compound. By displacing oxygen, an inert gas blanket prevents oxidative degradation. This is especially important for high-purity reference standards or samples intended for long-term studies.

Q6: Can I add an antioxidant to my this compound sample to prevent degradation?

A6: While this compound is a component of vetiver oil, which has demonstrated strong antioxidant properties comparable to BHT and α-tocopherol, the stability of isolated this compound can still be a concern.[3][4][5] For formulations, the addition of antioxidants like Butylated Hydroxytoluene (BHT) or alpha-tocopherol (B171835) (Vitamin E) can be an effective strategy to inhibit oxidation.[4] However, for neat this compound used as an analytical standard, adding antioxidants would introduce impurities. In such cases, proper storage under an inert atmosphere is the preferred method.

Troubleshooting Guide

Problem: I've noticed a change in the color (e.g., yellowing) of my this compound sample.

  • Possible Cause: Color change is often a sign of oxidation or degradation. When this compound oxidizes, it can form various chromophoric (color-producing) compounds.

  • Recommended Action:

    • Immediately verify your storage conditions. Ensure the sample is stored at the correct temperature and protected from light.

    • If the sample is critical, re-analyze its purity using a stability-indicating method like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products.

    • For future samples, aliquot the this compound into smaller, single-use vials upon receipt to minimize repeated freeze-thaw cycles and exposure to air.

Problem: The characteristic aroma of my this compound has changed or weakened.

  • Possible Cause: A change in aroma directly indicates a change in chemical composition. The oxidation of this compound to aldehydes and ketones will alter its olfactory profile.[1]

  • Recommended Action:

    • Your sample has likely undergone significant degradation. It is not recommended for use in experiments where its specific aromatic or biological properties are critical.

    • Review your storage protocol. Ensure containers are sealed tightly and, if possible, purged with an inert gas before sealing.[2][6]

Problem: My GC-MS analysis shows unexpected peaks that were not present when the sample was new.

  • Possible Cause: The appearance of new peaks is a clear indication of degradation. These are likely oxidation products or other isomers formed during storage.

  • Recommended Action:

    • Characterize the new peaks using the mass spectrometry data to identify the potential degradation products. Common products include ketones and aldehydes derived from the alcohol group of this compound.[1]

    • Use the peak areas to quantify the extent of degradation. If the purity has fallen below an acceptable level for your application, the sample should be discarded.

    • Implement a routine stability testing protocol for your stored samples to monitor their purity over time.

Quantitative Data on this compound Stability

The following table provides an illustrative summary of the expected stability of this compound under various storage conditions. The degradation rate is hypothetical and serves to demonstrate the relative effects of temperature, light, and atmosphere.

Storage ConditionTemperatureLight ExposureAtmosphereExpected Purity after 12 Months
Ideal -20°CDarkInert Gas (Argon)>99%
Good 4°CDarkInert Gas (Argon)~98%
Acceptable (Short-term) 4°CDarkAir~95%
Poor 25°CDarkAir<90%
Unacceptable 25°CAmbient LightAir<75%

Experimental Protocols

Protocol: Long-Term Stability Study of this compound

This protocol outlines a typical workflow for assessing the long-term stability of a this compound sample. It is based on established guidelines for stability testing of active substances.[7][8][9]

1. Objective: To determine the re-test period or shelf-life of this compound under defined storage conditions by monitoring its purity and the formation of degradation products over time.

2. Materials:

  • High-purity this compound (>98%)

  • Amber glass vials with airtight PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Solvent for dilution (e.g., HPLC-grade Hexane or Ethyl Acetate)

  • Precision balance and volumetric flasks

3. Sample Preparation and Storage:

  • Aliquot the this compound into a sufficient number of vials to accommodate all time points in the study. This prevents the need to open and close a master stock.

  • For each vial, flush the headspace with an inert gas for 30-60 seconds before tightly sealing the cap.

  • Prepare sets of samples for each storage condition to be tested (e.g., -20°C/Dark, 4°C/Dark, 25°C/60% RH/Dark, 25°C/60% RH/Light).

  • Place the samples in the designated stability chambers or storage locations.

4. Testing Schedule:

  • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Frequency: Testing frequency should be higher in the first year (e.g., every 3 months) and can be reduced in subsequent years (e.g., annually).[7][10]

5. Analytical Method (GC-MS):

  • Sample Preparation for Analysis: At each time point, retrieve one vial from each storage condition. Prepare a solution of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • GC-MS Parameters (Example):

    • Injector: Splitless, 250°C

    • Column: 30 m x 0.25 mm x 0.25 µm (e.g., HP-5MS)

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium

    • MS Detector: Scan mode (e.g., 40-400 m/z)

  • Data Analysis:

    • Integrate the peak area of this compound and any new peaks that appear.

    • Calculate the purity of this compound at each time point using the area percent method.

    • Identify degradation products by comparing their mass spectra to library databases (e.g., NIST).

6. Evaluation:

  • Plot the purity of this compound as a function of time for each storage condition.

  • Determine the point at which the purity drops below a pre-defined specification (e.g., 95%).

  • Establish a re-test period based on the data from the intended storage condition (e.g., -20°C).

Visual Guides

substance substance product product condition condition arrow_style arrow_style This compound This compound (C15H24O) Oxidized_Products Oxidized Products (e.g., Vetivone, Aldehydes) This compound->Oxidized_Products Oxidation Oxygen Oxygen Oxygen->this compound Light Light (UV) Light->this compound Heat Heat Heat->this compound

Caption: Simplified this compound degradation pathway.

step step decision decision analysis analysis storage storage arrow_style arrow_style start Receive High-Purity This compound Sample aliquot Aliquot into single-use vials & purge with inert gas start->aliquot store Place in designated stability chambers aliquot->store pull_sample Pull samples at scheduled time points store->pull_sample Time = 0, 3, 6, 12... analyze Analyze purity by GC-MS pull_sample->analyze evaluate Evaluate data: Purity vs. Time analyze->evaluate spec Purity within specification? evaluate->spec continue_study Continue to next time point spec->continue_study Yes end_study End study & Establish re-test period spec->end_study No continue_study->pull_sample

Caption: Experimental workflow for a this compound stability study.

issue issue question question action action ok ok arrow_style arrow_style start Unexpected Result (e.g., color change, new peaks) check_storage Were storage conditions (Temp, Light, Atmosphere) correct? start->check_storage correct_storage Correct storage protocol. Use fresh aliquot. check_storage->correct_storage No check_handling Was sample handling (e.g., repeated opening) minimized? check_storage->check_handling Yes aliquot_future Implement aliquoting for all future samples. check_handling->aliquot_future No analyze Re-analyze purity with GC-MS. check_handling->analyze Yes aliquot_future->analyze purity_ok Is purity >95% (or spec)? analyze->purity_ok discard Discard sample. Source new material. purity_ok->discard No ok_node Sample OK purity_ok->ok_node Yes use_cautiously Use sample with caution. Monitor closely.

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Optimizing HPLC Parameters for Vetivenol Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) parameters for achieving better peak resolution of Vetivenol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: My this compound peak is broad and shows significant tailing. What are the likely causes and how can I fix it?

A1: Peak broadening and tailing for this compound can stem from several factors related to the column, mobile phase, or interactions with the HPLC system.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting your sample. As a general guideline, inject 1-2% of the total column volume for sample concentrations around 1µg/µl.[1]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups in this compound, causing tailing.

    • Solution: Use a modern, well-end-capped C18 column. Alternatively, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or operating at a lower pH (around 2-4) can help suppress these interactions.[2]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. If possible, use a detector with a smaller flow cell.

Q2: I am observing split peaks for what should be a single this compound isomer. What could be the reason?

A2: Peak splitting in HPLC can be a complex issue arising from various sources.

  • Co-elution of Isomers: Vetiver oil is a complex mixture containing multiple isomers of this compound which may have very similar retention times. What appears as a split peak might be two or more co-eluting isomers.

    • Solution: Optimize the mobile phase composition or gradient profile to improve selectivity. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter the elution order and separation of isomers. A slower gradient or a shallower isocratic mobile phase composition may also enhance resolution.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures complete dissolution.

  • Column Contamination or Voids: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks.

    • Solution: First, try back-flushing the column to remove any particulate matter. If the problem persists, using a guard column can help protect the analytical column from contaminants.[4] In case of a void, the column may need to be replaced.

Q3: My this compound peak resolution is inconsistent between runs. What should I check?

A3: Inconsistent resolution often points to a lack of robustness in the method or variability in the HPLC system.

  • Mobile Phase pH Instability: For ionizable compounds, small shifts in the mobile phase pH can lead to significant changes in retention time and selectivity.[5][6] While this compound itself is not strongly ionizable, other components in a complex vetiver oil sample might be, affecting the overall chromatogram.

    • Solution: Use a buffer to maintain a stable pH, especially if operating near the pKa of any sample components. Ensure the buffer is prepared consistently for each run.

  • Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and the kinetics of interaction between the analyte and the stationary phase, leading to shifts in retention and resolution.[1]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Inadequate Equilibration Time: When using a gradient method, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection.

    • Solution: Ensure the post-run equilibration time is sufficient. A good starting point is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

Frequently Asked Questions (FAQs)

What is a good starting point for an HPLC method for this compound analysis?

A good starting point for method development is a reversed-phase separation on a C18 column. You can begin with a gradient elution using water (A) and acetonitrile or methanol (B129727) (B) as the mobile phase. A typical gradient might start at 50-60% B and increase to 90-100% B over 15-20 minutes. The flow rate is generally set between 0.8 and 1.2 mL/min, and UV detection is commonly performed in the range of 210-220 nm.

Should I use an isocratic or a gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be more reproducible for the analysis of a purified this compound standard or a simple mixture with a few components of similar polarity.[7][8][9]

  • Gradient elution , where the mobile phase strength is increased over time, is generally preferred for complex samples like vetiver essential oil.[7][10] It allows for the separation of compounds with a wide range of polarities and can help to sharpen peaks of late-eluting components, improving overall resolution and reducing analysis time.

How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of this compound isomers?

Acetonitrile and methanol have different solvent strengths and can provide different selectivities for closely related compounds like isomers.

  • Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can lead to shorter retention times. It may offer better resolution for some isomer pairs due to different interactions with the stationary phase.

  • Methanol can sometimes provide unique selectivity and may be a better choice for resolving specific isomers that co-elute with acetonitrile.

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for the this compound isomers of interest.

What column chemistry is best for this compound analysis?

A C18 (octadecyl) stationary phase is the most common and a good starting point for the separation of relatively non-polar compounds like this compound.[11] Modern C18 columns with high purity silica (B1680970) and effective end-capping will minimize peak tailing. For potentially better selectivity with aromatic compounds, a phenyl-hexyl or a biphenyl (B1667301) phase could also be explored.

Data Presentation

The following table summarizes typical HPLC parameters used for the analysis of components in essential oils, which can be adapted for this compound.

ParameterColumn TypeMobile PhaseElution ModeFlow RateDetection WavelengthReference
Method 1 Wakosil–II C18 (150×4.6 mm, 3 μm)A: 30 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.7)B: MethanolC: AcetonitrileTernary Linear Gradient1.1 mL/min210 nm[12]
Method 2 CORTECS C18 (100 x 2.1 mm, 1.8 µm)A: 5 mM ammonium formate (B1220265) (pH 3.8)B: Methanol/Acetonitrile (50:50) with 5 mM AF & 0.1% formic acidGradientNot SpecifiedMass Spectrometry

Experimental Protocols

Protocol 1: Gradient HPLC Method for Vetiver Essential Oil Analysis

This protocol is adapted from a method for the analysis of multiple components in essential oils and can be used as a starting point for optimizing this compound separation.[12]

  • Sample Preparation: Dilute the vetiver essential oil sample in methanol or acetonitrile to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

    • Column: Wakosil–II C18 (150×4.6 mm, 3 μm) or equivalent.

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 30 mM ammonium acetate buffer, pH adjusted to 4.7 with acetic acid.

    • Mobile Phase B: Methanol (HPLC grade).

    • Mobile Phase C: Acetonitrile (HPLC grade).

    • Degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.1 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-70 min: 100% A (Isocratic)

      • 70-75 min: Linear gradient to 100% B

      • 75-125 min: 100% B (Isocratic)

      • 125-130 min: Linear gradient to 100% C

      • 130-150 min: 100% C (Isocratic)

      • 150-160 min: Return to 100% A and equilibrate.

Mandatory Visualization

Below is a logical workflow for troubleshooting poor this compound peak resolution in HPLC.

G start Poor this compound Peak Resolution (Broadening, Tailing, Splitting) check_column Check Column Performance start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_system Inspect HPLC System start->check_system overload Column Overload? check_column->overload solvent_strength Optimize Solvent Strength/ Gradient check_mobile_phase->solvent_strength extra_column Extra-column Volume? check_system->extra_column silanol No overload->silanol reduce_injection Reduce Injection Volume/ Dilute Sample overload->reduce_injection use_endcapped_column Use End-capped Column/ Adjust pH silanol->use_endcapped_column solvent_type Change Organic Modifier (ACN vs. MeOH) solvent_strength->solvent_type ph_issue Mobile Phase pH Issue? solvent_type->ph_issue add_buffer Yes ph_issue->add_buffer good_resolution No ph_issue->good_resolution add_buffer->good_resolution minimize_tubing Yes extra_column->minimize_tubing split_peak No extra_column->split_peak minimize_tubing->good_resolution solvent_mismatch Yes split_peak->solvent_mismatch dissolve_in_mp Yes solvent_mismatch->dissolve_in_mp dissolve_in_mp->good_resolution reduce_injection->good_resolution use_endcapped_column->good_resolution

References

Troubleshooting low recovery of Vetivenol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of Vetivenol, a sesquiterpenoid of significant interest in the fragrance and pharmaceutical industries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes challenging?

A1: this compound is a sesquiterpenoid alcohol derived from vetiver grass (Chrysopogon zizanioides) roots.[1] As a relatively large and complex molecule with a boiling point that makes it semi-volatile, its recovery can be influenced by various factors during sample preparation, including extraction method, solvent choice, and temperature.[2] Its susceptibility to degradation and co-elution with other structurally similar sesquiterpenoids can also pose analytical challenges.[3]

Q2: What are the common methods for extracting this compound from vetiver roots?

A2: The most common methods for extracting essential oils from vetiver roots, which contain this compound, are hydro-distillation, steam distillation, and solvent extraction.[4][5][6] Supercritical fluid extraction (SFE) with CO2 is a more modern and efficient method that can yield high-quality extracts.[4][7] The choice of method can significantly impact the yield and chemical profile of the extracted oil.[4][8]

Q3: How does the condition of the vetiver root affect extraction efficiency?

A3: The physical state of the plant material is crucial.[9] Proper drying of the vetiver roots to an optimal moisture content is important, as excessive moisture can hinder extraction, while over-drying can lead to the loss of volatile compounds.[10][11] Grinding the roots to a fine powder increases the surface area, which can improve extraction efficiency.[9]

Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?

A4: Unexpected peaks, or "ghost peaks," can arise from several sources, including contaminants in the solvent, carryover from previous injections, or column bleed.[12] It is advisable to run a blank injection with only the mobile phase to identify the source of contamination. Using high-purity HPLC-grade solvents and ensuring the system is thoroughly cleaned can help mitigate this issue.[12]

Q5: My this compound peak is tailing in the chromatogram. What can I do?

A5: Peak tailing is often caused by the interaction of the analyte with active sites on the analytical column, such as acidic silanol (B1196071) groups on silica-based C18 columns.[12] Adding a small amount of a weak acid, like formic or acetic acid, to the mobile phase can help suppress this interaction.[12] Other causes can include column contamination or degradation.[12]

Troubleshooting Guide for Low this compound Recovery

Low recovery of this compound can be attributed to several factors throughout the sample preparation workflow. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Extraction Yield

Possible Causes:

  • Suboptimal Extraction Method: The chosen extraction technique may not be efficient for this compound.

  • Inappropriate Solvent Selection: The solvent may not have the correct polarity to effectively solubilize this compound.

  • Insufficient Extraction Time or Temperature: The extraction conditions may not be rigorous enough to extract the compound fully.

  • Poor Quality of Plant Material: The concentration of this compound in the vetiver roots may be naturally low.[9]

Solutions:

  • Method Optimization: Consider switching to a more efficient extraction method like supercritical fluid extraction (SCE), which has been shown to produce higher yields of vetiver oil compared to hydro-distillation or solvent extraction.[4]

  • Solvent Screening: Test a range of solvents with varying polarities. For sesquiterpenoids, mixtures of ethanol (B145695)/water or methanol/water can be effective.[9]

  • Optimize Extraction Parameters: Increase the extraction time and consider gentle heating. For solvent extraction, temperatures around 60°C have been suggested to improve efficiency without significant degradation.[9]

  • Material Preparation: Ensure the vetiver roots are properly dried and finely ground to maximize surface area for extraction.[9]

Problem 2: Degradation of this compound

Possible Causes:

  • Thermal Degradation: this compound, like many sesquiterpenoids, can be sensitive to high temperatures.[9]

  • Oxidation: Exposure to air and light can lead to the degradation of the compound.

  • Chemical Reactions: this compound can undergo oxidation to form ketones and aldehydes, or be reduced to hydrocarbons.[1]

Solutions:

  • Use Milder Extraction Conditions: Employ lower-temperature extraction methods. If using techniques that require heat, optimize the temperature to find a balance between yield and degradation.[9] For instance, one study found 40°C to be optimal for certain sesquiterpene lactones in SFE.[9]

  • Protect from Light and Air: Store extracts in amber vials and at low temperatures (e.g., -20°C) to minimize degradation.[9]

  • Use Inert Atmosphere: If possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 3: Poor Analytical Separation and Quantification

Possible Causes:

  • Co-elution with Isomers: this compound may co-elute with other structurally similar sesquiterpenoids, leading to inaccurate quantification.[3]

  • Suboptimal Chromatographic Conditions: The GC or HPLC method may not be optimized for the separation of this compound.

  • Inlet Discrimination in GC: High molecular weight analytes like this compound can be challenging to transfer efficiently from the GC inlet to the column.

Solutions:

  • Chromatographic Method Optimization:

    • Column Selection: Utilize a GC or HPLC column with a different stationary phase to alter selectivity.[3][12] For GC, a mid-polar or polar stationary phase might offer better separation than a non-polar one.[3]

    • Gradient/Temperature Program: Adjust the mobile phase gradient in HPLC or the oven temperature program in GC to improve resolution.[3][12] A slower ramp rate in GC can enhance separation.[3]

  • GC Inlet Optimization:

    • Use a Deactivated Liner: Employ an inlet liner with high-quality deactivation to minimize active sites that can cause degradation.[3]

    • Optimize Injection Temperature: Ensure the inlet temperature is sufficient for volatilization without causing thermal degradation.[3]

Data Presentation

The following table summarizes typical yields of vetiver essential oil using different extraction methods, which can serve as a proxy for expected this compound recovery.

Extraction MethodTypical Yield (%)Notes
Hydro-distillation0.18 - 1.8Yield can be low due to the incomplete release of heavier components.[4]
Solvent Extraction (Hexane)~1.6 - 2.0Yield can be increased with longer extraction times.[4]
Supercritical CO2 Extraction (SCE)2.3 - 3.74Generally produces the highest yields and a high-quality oil.[4]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Vetiver Roots
  • Preparation of Plant Material:

    • Dry vetiver roots to a moisture content of 10-12%.

    • Grind the dried roots to a fine powder (e.g., 0.5 mm particle size).

  • SFE System Setup:

    • Set the extraction vessel temperature to 40-50°C.

    • Set the CO2 pressure to 180-190 bar.[4]

    • If using a co-solvent, add ethanol at a concentration of 5-10%.

  • Extraction:

    • Load the ground vetiver root powder into the extraction vessel.

    • Pump supercritical CO2 (with or without co-solvent) through the vessel at a constant flow rate.

    • Collect the extract in a separator at a lower pressure and temperature to precipitate the extracted oil.

  • Post-Extraction:

    • Remove the residual solvent from the extract under a gentle stream of nitrogen.

    • Store the extract at -20°C in an amber vial.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
  • Sample Preparation:

    • Dilute the this compound extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibration range of the instrument.

  • GC-MS System and Conditions:

    • Column: Use a mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Inlet: Set the injector temperature to 250°C. Use a deactivated splitless liner.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp rate: 3°C/minute to 240°C.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ion source temperature: 230°C.

      • Quadrupole temperature: 150°C.

      • Scan range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound using a calibration curve prepared from a certified reference standard.

Visualizations

Troubleshooting_Low_Vetivenol_Recovery cluster_problem Problem: Low this compound Recovery cluster_causes Potential Causes cluster_solutions Solutions Low Recovery Low Recovery Low_Yield Low Extraction Yield Low Recovery->Low_Yield Is the yield low? Degradation Compound Degradation Low Recovery->Degradation Is the compound degrading? Poor_Analysis Poor Analytical Performance Low Recovery->Poor_Analysis Are analytical results poor? Optimize_Extraction Optimize Extraction (Method, Solvent, Time, Temp) Low_Yield->Optimize_Extraction Milder_Conditions Use Milder Conditions (Lower Temp, Protect from Light/Air) Degradation->Milder_Conditions Optimize_Chroma Optimize Chromatography (Column, Gradient/Program) Poor_Analysis->Optimize_Chroma

Caption: A logical workflow for troubleshooting low this compound recovery.

Vetivenol_Sample_Prep_Workflow Start Start: Vetiver Roots Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., SFE) Grinding->Extraction Filtration Filtration/Concentration Extraction->Filtration Analysis Analysis (GC-MS / HPLC) Filtration->Analysis End End: this compound Quantification Analysis->End

Caption: A typical experimental workflow for this compound sample preparation.

References

Technical Support Center: LC-MS/MS Analysis of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Vetivenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of the LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the sample's origin (e.g., plasma, soil, essential oil base). Matrix effects occur when these co-eluting components interfere with the ionization process of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either a suppressed (ion suppression) or an enhanced (ion enhancement) signal response for this compound, ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[4][5]

Q2: What are the common indicators that matrix effects are impacting my this compound analysis?

A2: Common signs that matrix effects may be affecting your assay include:

  • Poor reproducibility and high variability in quality control (QC) samples.[2]

  • Inaccurate quantification and low recovery of this compound, even with an efficient extraction method.[6]

  • Non-linear calibration curves, especially when using standards prepared in a pure solvent.[2]

  • A noticeable decrease in the method's sensitivity.[4]

  • Inconsistent peak areas for the same concentration of this compound across different sample batches or matrices.[6]

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to pinpoint retention times where ion suppression or enhancement occurs.[2][4] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any fluctuation in the constant signal (baseline) of the infused this compound indicates the presence of matrix effects at that specific time in the chromatogram.[2]

  • Quantitative Matrix Effect Assessment: This method quantifies the extent of matrix effects by calculating a Matrix Factor (MF).[3] It involves comparing the peak area of this compound in a standard solution (in neat solvent) with the peak area of this compound spiked into an extracted blank matrix sample (post-extraction).[1][7]

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is widely regarded as the most effective method to compensate for matrix effects.[1][8][9] A SIL-IS, such as Deuterium- or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[10][11] Because the ratio of the analyte to the internal standard remains consistent, this approach allows for accurate quantification even in the presence of variable matrix effects.[1] However, it is crucial to ensure the SIL-IS is free from unlabeled analyte and that the isotopic label is stable.[12]

Troubleshooting Guide: Overcoming Matrix Effects

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Encountered Potential Cause Recommended Troubleshooting Actions
Poor Reproducibility & High Variability in QC Samples Inconsistent matrix effects between different sample preparations or different biological matrix lots.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for variability.[1][10] 2. Optimize Sample Preparation: Ensure the sample cleanup method (e.g., SPE, LLE) is robust and consistently removes interfering components.[13] 3. Use Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to account for matrix-induced changes in ionization.[1]
Low Analyte Recovery Significant ion suppression due to co-eluting matrix components.1. Perform a Post-Column Infusion Experiment: Identify the retention time regions where suppression occurs.[2][4] 2. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[1] For plasma/serum, consider specialized phospholipid removal products.[5] 3. Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of this compound from the interfering matrix components.[1][4]
Non-Linear Calibration Curve Matrix effects are impacting the analyte signal in a non-proportional manner across the concentration range.1. Switch to Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix to mimic the effect seen in samples.[1] 2. Use a Stable Isotope-Labeled Internal Standard: This will correct for non-linear effects by maintaining a consistent analyte-to-IS ratio.[9] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but ensure the final concentration of this compound remains above the limit of quantification.[14] 4. Apply Weighted Regression: Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve.[2]
Decreased Sensitivity / High Limit of Quantitation (LOQ) Strong ion suppression is reducing the this compound signal below acceptable levels.1. Optimize the Ion Source: Adjust MS parameters (e.g., spray voltage, gas flows, temperature) to maximize the this compound signal.[4] Consider switching ionization polarity, as the negative ion mode can sometimes be less susceptible to matrix effects.[3][14] 2. Improve Sample Preparation: Focus on methods that concentrate the analyte while removing a high degree of matrix components. SPE is often superior to simple protein precipitation in this regard.[13] 3. Utilize a Divert Valve: Program the divert valve to send the highly contaminated portions of the eluent (e.g., the solvent front) to waste, reducing source fouling.[14]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This protocol helps identify at which points during the chromatographic run ion suppression or enhancement occurs.

  • System Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Equilibration:

    • Allow the infused this compound signal to stabilize within the mass spectrometer, establishing a constant baseline.

  • Injection and Analysis:

    • Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.

    • Begin the chromatographic run using your analytical gradient.

  • Data Interpretation:

    • Monitor the signal of the infused this compound throughout the run.

    • A significant drop in the baseline signal indicates a region of ion suppression .

    • A significant rise in the baseline signal indicates a region of ion enhancement .

    • Use this information to adjust your chromatography to move the this compound peak away from these zones.

Protocol 2: Quantitative Assessment using Matrix Factor (MF)

This protocol quantifies the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solvent): Prepare this compound standards at a specific concentration (e.g., low, mid, and high QC levels) in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Obtain at least 5-6 different lots of blank matrix. Process them using your validated extraction procedure. After extraction, spike the resulting blank extracts with this compound to the same final concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with this compound at the same concentrations. Then, process these samples using the full extraction procedure. (This set is for determining Recovery).

  • Analysis:

    • Inject and analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = [Mean Peak Area of Set B] / [Mean Peak Area of Set A] This value directly quantifies the impact of the matrix on the analyte signal.

    • Recovery (RE): RE (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) * 100 This value assesses the efficiency of your extraction process.

    • Overall Process Efficiency (PE): PE (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set A]) * 100 or PE = MF * RE This value represents the combined effect of matrix interference and extraction efficiency.

Visualizations

cluster_Start Start: Analytical Problem cluster_ID Step 1: Identify Matrix Effects cluster_Eval Step 2: Evaluate Results cluster_Mitigate Step 3: Mitigate Effects cluster_End End: Validated Method start Poor Reproducibility or Inaccurate Quantification pci Perform Post-Column Infusion Experiment start->pci Qualitative Check qme Calculate Matrix Factor (MF) (Quantitative Assessment) start->qme Quantitative Check eval Is MF significantly different from 1? OR Does PCI show suppression at analyte RT? pci->eval qme->eval sp Optimize Sample Preparation (SPE, LLE, Dilution) eval->sp Yes lc Modify Chromatography (Gradient, Column, Flow Rate) eval->lc Yes is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) eval->is Yes (Best Practice) end_node Accurate & Reproducible This compound Quantification eval->end_node No sp->end_node lc->end_node is->end_node

Caption: Workflow for identifying and mitigating matrix effects.

cluster_LC LC Eluent cluster_ESI Electrospray Ion Source (ESI) cluster_MS To Mass Analyzer Analyte This compound Ions Droplet Charged Droplet (Limited Surface Sites) Analyte->Droplet Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet Competition for charge & surface access MS_Signal Analyte Signal Droplet->MS_Signal Ideal Scenario (No Matrix) Suppressed_Signal Suppressed Signal Droplet->Suppressed_Signal Matrix Effect Scenario

Caption: Causes of ion suppression in the ESI source.

References

Technical Support Center: Improving Vetivenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Vetivenol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] Like many hydrophobic molecules, this compound has poor water solubility, which is a significant challenge for in vitro assays that are typically conducted in aqueous environments such as cell culture media.[2][3] Inadequate dissolution can lead to compound precipitation, resulting in inaccurate and unreliable experimental data.

Q2: Which solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for biological assays.[1][4] Ethanol is another viable option.[2][3][5] this compound is also soluble in oils.[3] However, for most in vitro applications, starting with a high-concentration stock solution in DMSO is the standard practice.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell-based assay should generally be kept below 0.5% (v/v).[4] However, the tolerance can vary depending on the cell line and assay sensitivity. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your test samples) to account for any potential solvent effects.

Q4: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?

A4: This is a common issue with hydrophobic compounds. The problem often lies in the dilution method. Instead of a single large dilution, a serial dilution approach is recommended. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then perform a series of dilutions in your final assay buffer. This gradual decrease in solvent concentration helps to keep the compound in solution.

Q5: Are there alternatives to DMSO for improving this compound solubility?

A5: Yes, if DMSO is not suitable for your experimental setup, several other strategies can be employed. These include the use of co-solvents, surfactants, or cyclodextrins.

  • Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) can be used in combination with water to increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants such as Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic "guest" molecules like this compound, forming a more water-soluble inclusion complex.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the organic solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume to lower the concentration. Use vortexing or sonication to aid dissolution. Gentle warming (e.g., 37°C) may also help, but be mindful of the compound's stability at higher temperatures.
A precipitate forms immediately upon adding the this compound stock solution to the aqueous medium. The compound's solubility limit in the final aqueous solution has been exceeded.Perform a serial dilution instead of a single-step dilution. This gradual reduction in the organic solvent concentration can prevent precipitation. Consider lowering the final concentration of this compound in your assay.
The cell culture medium becomes cloudy over time after adding this compound. The compound is slowly precipitating out of the solution.The final concentration of this compound may still be too high for the final solvent composition. Try further lowering the final this compound concentration. Alternatively, explore the use of solubilizing agents like cyclodextrins or surfactants to enhance stability in the aqueous medium.
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of this compound.Always visually inspect your prepared solutions for any particulates before use. If you suspect precipitation, centrifuge the plate or tubes and test the supernatant to see if the activity is lost. Ensure your stock solution is fully dissolved before making dilutions.
Vehicle control (e.g., DMSO) shows unexpected biological activity or toxicity. The final concentration of the organic solvent is too high for the cells.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Perform a dose-response experiment with the solvent alone to determine the tolerance of your specific cell line.

Quantitative Data Summary

Solvent Solubility Source
WaterPractically insoluble to insoluble (estimated at 9.203 mg/L at 25°C)[2][6]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[2][3][5]
OilsSoluble[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder and transfer it to a sterile tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a high stock concentration (e.g., 10-30 mM).

  • Dissolution: Vortex the solution vigorously for at least one minute. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution of this compound for In Vitro Assays

Objective: To dilute the concentrated this compound stock solution to the final working concentrations in the cell culture medium while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Sterile, pre-warmed cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Homogenize: Briefly vortex the stock solution to ensure it is homogeneous.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in media to get a 1 mM intermediate solution. Vortex immediately and vigorously after adding the stock to the media.

  • Final Dilution: Perform the final dilution from the intermediate solution to achieve the desired concentrations for your assay. This gradual dilution helps maintain solubility.

  • Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with DMSO that does not contain this compound. The final concentration of DMSO should be consistent across all experimental and control wells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay In Vitro Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw Stock store->thaw intermediate Intermediate Dilution in Media thaw->intermediate final_dilution Final Dilution in Assay Plate intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Caption: Experimental workflow for preparing this compound for in vitro assays.

solubilization_pathway cluster_problem The Problem cluster_solution The Solution cluster_alternatives Alternative Strategies This compound This compound (Hydrophobic) precipitate Precipitation This compound->precipitate water Aqueous Medium (e.g., Cell Culture) water->precipitate stock High Concentration Stock in DMSO serial_dilution Serial Dilution stock->serial_dilution soluble Soluble this compound in Assay Medium serial_dilution->soluble cosolvent Co-solvents (e.g., PEG) surfactant Surfactants (e.g., Tween 80) cyclodextrin Cyclodextrins

Caption: Logical relationships in overcoming this compound solubility issues.

References

Technical Support Center: Enhancing the Bioavailability of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of Vetivenol. This compound, a sesquiterpenoid alcohol, exhibits poor water solubility, which can limit its therapeutic efficacy. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols for various formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is this compound's low aqueous solubility due to its lipophilic chemical structure (a sesquiterpenoid alcohol).[1][2] Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[3] Consequently, this results in low and variable oral bioavailability.

Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A2: Based on its lipophilic nature, the most promising strategies include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Such as liposomes and Self-Emulsifying Drug Delivery Systems (SEDDS), which can solubilize this compound and enhance its absorption via the lymphatic pathway.[4][5]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing its absorption and bioavailability.[6][7][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[3][9][10][11]

Q3: Are there any chemical modification approaches to improve this compound's bioavailability?

A3: Yes, chemical modifications can be explored. One common approach is the creation of a prodrug . This involves attaching a hydrophilic moiety to the this compound molecule, which can improve its solubility. Once absorbed, the prodrug is metabolized back to the active this compound. Another strategy is salt formation , though this is more applicable to acidic or basic drugs.

Q4: How can I assess the success of my formulation strategy in vitro?

A4: In vitro drug release studies are crucial. These experiments measure the rate and extent of this compound release from the formulation into a dissolution medium that mimics physiological conditions. Common methods include the dialysis bag method and sample and separate techniques.[12][13][14][15][16] An enhanced dissolution rate compared to the unformulated this compound suggests a potentially successful formulation.

Q5: What are the key parameters to consider in an in vivo bioavailability study for a new this compound formulation?

A5: Key pharmacokinetic parameters to measure in an animal model are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax).[17][18][19] A significant increase in AUC and Cmax for the formulated this compound compared to the unformulated compound would indicate enhanced bioavailability.

Troubleshooting Guides

Troubleshooting Nanoparticle Formulation Issues
Problem Potential Cause(s) Suggested Solution(s)
Inconsistent particle size or high polydispersity index (PDI) - Inefficient mixing or homogenization.- Inappropriate stabilizer concentration.- Drug precipitation.- Optimize homogenization speed and duration.- Screen different types and concentrations of stabilizers.- Ensure the drug remains solubilized during the process.
Drug leakage from nanoparticles during storage - Poor encapsulation efficiency.- Instability of the nanoparticle matrix.- Modify the formulation by using a different polymer or lipid.- Optimize the drug-to-carrier ratio.- Store at a lower temperature.
Low encapsulation efficiency - Poor affinity of this compound for the nanoparticle core.- Drug partitioning into the external phase during formulation.- Select a polymer or lipid with higher affinity for this compound.- Adjust the pH or solvent composition of the formulation medium.
Troubleshooting Lipid-Based Formulation (Liposomes/SEDDS) Issues
Problem Potential Cause(s) Suggested Solution(s)
Phase separation or drug precipitation in SEDDS - Incorrect ratio of oil, surfactant, and cosurfactant.- Poor solubility of this compound in the selected excipients.- Re-evaluate the ternary phase diagram to identify a stable region.- Screen alternative oils and surfactants with better solubilizing capacity for this compound.
Low drug loading in liposomes - this compound's lipophilicity may disrupt the lipid bilayer at high concentrations.- Optimize the drug-to-lipid ratio.- Use lipids with a higher phase transition temperature.
Instability of the emulsion upon dilution (SEDDS) - The formulation is not in the optimal self-emulsifying region.- Adjust the hydrophilic-lipophilic balance (HLB) of the surfactant system.

Quantitative Data on Bioavailability Enhancement

As there is limited publicly available data on the bioavailability enhancement of this compound, the following table presents data from studies on other lipophilic terpenoids, which can serve as a reference for the potential improvements achievable with different formulation strategies.

Compound Formulation Strategy Key Findings (Compared to Control) Reference Compound Type
β-CaryophylleneSelf-Emulsifying Drug Delivery System (SEDDS)2.2-fold increase in AUC, 3.6-fold increase in CmaxSesquiterpene
TelmisartanMesoporous Silica Nanoparticles154.4% relative bioavailabilityPoorly soluble drug
Various DrugsPolymeric Nanoparticles (Meta-analysis)Significant increase in AUCVarious poorly soluble drugs

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To encapsulate the lipophilic drug this compound into liposomes to improve its solubility and bioavailability.

Materials:

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to form a thin lipid film on the flask's inner surface.

  • Continue evaporation under vacuum for at least 2 hours to remove all residual organic solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.

  • To obtain smaller, more uniform liposomes, the resulting multilamellar vesicles can be sonicated or extruded through polycarbonate membranes of a defined pore size.[20]

In Vitro Drug Release Study using Dialysis Bag Method

Objective: To evaluate the release profile of this compound from a nanoparticle or liposomal formulation.

Materials:

  • This compound formulation

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions)

  • Shaking water bath or incubator

Procedure:

  • Soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Pipette a known amount of the this compound formulation into the dialysis bag and seal both ends.

  • Place the sealed dialysis bag into a beaker containing a defined volume of the release medium.

  • Incubate the system at 37°C with continuous gentle agitation.[13]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

In Vivo Bioavailability Study in a Rodent Model

Objective: To determine the oral bioavailability of a novel this compound formulation compared to a control (e.g., this compound suspension).

Materials:

  • This compound formulation and control suspension

  • Suitable animal model (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer a single oral dose of the this compound formulation or the control suspension via oral gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[17][18]

  • Centrifuge the blood samples to separate the plasma.

  • Extract this compound from the plasma samples and analyze the concentration using a validated bioanalytical method.

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both the test and control groups to determine the relative bioavailability.

Visualizations

Signaling Pathway

This compound has been reported to exert anti-inflammatory effects, in part through the suppression of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB Proteasome Proteasome IkappaB->Proteasome degradation NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates This compound This compound This compound->IKK_complex inhibits DNA DNA NFkappaB_n->DNA binds to Genes Inflammatory Genes DNA->Genes transcription

Caption: this compound's potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow

The following diagram outlines a general workflow for developing and evaluating a new this compound formulation to enhance its bioavailability.

Bioavailability_Enhancement_Workflow start Start: Poorly Soluble This compound formulation Formulation Development (Liposomes, Nanoparticles, SEDDS) start->formulation physicochemical Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation->physicochemical invitro In Vitro Release Studies physicochemical->invitro optimization Formulation Optimization invitro->optimization Results Unsatisfactory? optimization->formulation Iterate invivo In Vivo Bioavailability Studies (Animal Model) optimization->invivo Proceed data_analysis Pharmacokinetic Data Analysis (AUC, Cmax, Tmax) invivo->data_analysis end End: Optimized this compound Formulation with Enhanced Bioavailability data_analysis->end

References

Optimizing reaction conditions for the chemical synthesis of Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chemical synthesis of Vetivenol. This resource offers troubleshooting advice for common issues, detailed experimental protocols for key reactions, and quantitative data to guide your optimization efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may be encountered during the synthesis of this compound and its spiro[4.5]decane core structure.

Q1: My overall yield for the synthesis is low. Where should I start troubleshooting?

Low overall yield is a common problem in multi-step synthesis. A systematic approach is crucial for identifying the bottleneck.

  • Purity of Starting Materials: Ensure all starting materials and reagents are pure and anhydrous, especially for moisture-sensitive steps like Grignard reactions. Impurities can lead to significant side reactions.

  • Inert Atmosphere: For reactions involving organometallics (e.g., Grignard reagents) or other air-sensitive reagents, maintaining a strictly inert atmosphere (Nitrogen or Argon) is critical to prevent quenching and degradation.

  • Reaction Monitoring: Actively monitor the progress of each step using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). This helps determine the optimal reaction time and prevents the formation of degradation products from prolonged reaction times or excessive heating.

  • Purification Losses: Evaluate your purification methods. Significant material can be lost during workup and chromatography. Ensure proper phase separation during extractions and optimize your chromatography conditions (solvent system, silica (B1680970) gel loading) to minimize losses.

Q2: I am struggling with the formation of the spiro[4.5]decane core. What are the common failure points?

The construction of the spirocyclic core is a critical phase of the synthesis. Low yields at this stage are often related to the specific cyclization strategy employed.

  • Intramolecular Alkylation: If you are using an intramolecular alkylation approach, the formation of the enolate and the subsequent cyclization are key. Ensure you are using a suitable base (e.g., LDA) and that the reaction temperature is carefully controlled to favor the desired intramolecular reaction over intermolecular side reactions.

  • Acid-Catalyzed Isomerization: In syntheses involving an acid-catalyzed isomerization to form the spiro-ketone, the choice of acid, solvent, and temperature is critical. Stronger acids or higher temperatures might lead to undesired rearrangements or decomposition. It is advisable to screen different acid catalysts and conditions.

Q3: My Grignard reaction to introduce a methyl group is inefficient, with significant recovery of the starting ketone. What can I do?

Grignard reactions with sterically hindered ketones, such as derivatives of cyclohexanone, can be challenging, often resulting in low yields of the desired tertiary alcohol.

  • Steric Hindrance: The primary issue is often the steric bulk of both the Grignard reagent and the ketone. The tert-butylmagnesium bromide reaction with cyclohexanone, for example, can yield as little as 1% of the addition product due to steric hindrance.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate. Upon workup, this regenerates the starting ketone. Using a less sterically hindered Grignard reagent or a more reactive organometallic reagent (like an organolithium) might be beneficial.

  • Reaction Conditions: Ensure your magnesium is highly activated (fresh turnings, use of iodine or 1,2-dibromoethane (B42909) for initiation) and that all glassware and solvents are scrupulously dry. The choice of solvent can also play a role; for some Grignard reactions, 2-Methyl-THF has been shown to improve yields compared to standard THF.

Q4: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reactions?

This compound has multiple stereocenters, and controlling the stereochemistry is a significant challenge.

  • Chiral Catalysts: For key bond-forming reactions like Michael additions, employing chiral catalysts (e.g., those based on cinchona alkaloids or chiral phosphoric acids) can induce high levels of stereoselectivity.

  • Substrate Control: The existing stereocenters in your intermediates can influence the stereochemical outcome of subsequent reactions. Understanding these diastereoselective effects is crucial for planning your synthetic route.

  • Reaction Parameter Optimization: Temperature, solvent, and the choice of reagents can all have a profound impact on stereoselectivity. A systematic optimization of these parameters for stereocritical steps is often necessary.

Data Presentation: Reaction Parameter Optimization

The following tables summarize how different reaction parameters can influence the outcome of key reactions in the synthesis of this compound and related compounds.

Table 1: Influence of Solvent on Grignard Reaction Yield

SolventRelative Dielectric ConstantTypical ObservationsPotential Impact on Yield
Diethyl Ether4.3Lower boiling point, common for Grignard reagent formation.Can be effective, but volatility may be an issue for longer reactions.
Tetrahydrofuran (THF)7.6Higher boiling point, better solvating properties for the Grignard reagent.Generally provides good yields and is a standard solvent choice.
2-Methyl-THF6.2"Green" solvent alternative to THF, higher boiling point.Has been reported to improve yields and chemoselectivity in some Grignard reactions.

Table 2: Effect of Catalyst on a [3+2] Cycloaddition for Spiro[4.5]decane Synthesis

Catalyst TypeExampleTypical YieldDiastereoselectivity (dr)
No Catalyst-Low to moderatePoor
Brønsted AcidChiral Phosphoric AcidUp to 88%Up to 99:1
Lewis Acid (Metal)Palladium-based catalystGood to excellentVariable, often requires chiral ligands for high selectivity.

Experimental Protocols

The following is a representative protocol for the synthesis of 5-epi-β-vetivone, an isomer of a key this compound-related compound, from (-)-premnaspirodiene. This illustrates a common two-step sequence involving oxidation and acid-catalyzed isomerization.

Step 1: Oxidation of (-)-Premnaspirodiene to (-)-Solavetivone

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-premnaspirodiene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a modern equivalent) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield (-)-solavetivone.

Step 2: Acid-Catalyzed Isomerization to 5-epi-β-Vetivone

  • Preparation: Dissolve the purified (-)-solavetivone (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or DCM) in a round-bottom flask.

  • Acid Addition: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to a controlled temperature (e.g., 50-80 °C) and monitor the isomerization by GC or TLC. The reaction time and temperature are critical to maximize the yield of the desired product and minimize byproducts.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature and quench by washing with a saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield 5-epi-β-vetivone.

Visualizations: Workflows and Logical Relationships

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Workup & Purification Start->CheckWorkup PurityIssue Impure Reagents or Solvents CheckPurity->PurityIssue Leads to ConditionsIssue Suboptimal Temp, Time, or Atmosphere CheckConditions->ConditionsIssue Leads to WorkupIssue Material Loss During Extraction/Chromatography CheckWorkup->WorkupIssue Leads to SolvePurity Purify/Dry Reagents & Solvents PurityIssue->SolvePurity Solution SolveConditions Optimize Parameters (Temp, Time, Inert Gas) ConditionsIssue->SolveConditions Solution SolveWorkup Optimize Extraction pH & Chromatography WorkupIssue->SolveWorkup Solution GrignardOptimization Goal Successful Grignard Addition (High Yield of Alcohol) Purity Anhydrous Conditions (Dry Glassware & Solvents) Purity->Goal Prevents SideReaction1 Reagent Quenching (Low Yield) Purity->SideReaction1 Inhibits Activation Mg Activation (Iodine, Fresh Turnings) Activation->Goal Promotes Initiation Temp Temperature Control (Initiation vs. Reaction) Temp->Goal Controls Exotherm SideReaction2 Enolization (Starting Material Recovery) Temp->SideReaction2 Influences Addition Slow Reagent Addition Addition->Goal Minimizes SideReaction3 Wurtz Coupling (Byproduct Formation) Addition->SideReaction3 Inhibits

Technical Support Center: Enhancing the Antimicrobial Efficacy of Vetivenol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vetivenol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing and enhancing the antimicrobial properties of this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of antimicrobial activity data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known antimicrobial properties?

A1: this compound is a primary sesquiterpenoid alcohol found in Vetiver oil, which is extracted from the roots of the Vetiveria zizanioides (L.) Nash plant.[1] Vetiver oil, and by extension this compound, has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][3] Its lipophilic nature is believed to contribute to its ability to disrupt bacterial cell membranes.

Q2: Against which types of microorganisms is this compound most effective?

A2: Current research indicates that Vetiver oil, containing this compound, is most effective against Gram-positive bacteria.[2][3] Its efficacy against Gram-negative bacteria is generally lower, which is a common characteristic of many essential oils due to the outer membrane of Gram-negative bacteria acting as a barrier.[2]

Q3: How can I improve the solubility of this compound in aqueous media for my experiments?

A3: Due to its oily and hydrophobic nature, this compound has poor solubility in water-based media, which can affect the accuracy of antimicrobial assays. To enhance solubility, you can use a co-solvent system or emulsifying agents. Common approaches include:

  • Co-solvents: Using a small, controlled concentration (typically ≤1% v/v) of a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to dissolve the this compound before diluting it in the broth media.[4]

  • Emulsifying Agents: Incorporating non-ionic surfactants such as Tween 80 or Tween 20 at a low concentration (e.g., 0.5% v/v) to create a stable emulsion.[5]

  • Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of hydrophobic compounds.[6]

It is crucial to run appropriate solvent/emulsifier controls to ensure they do not exhibit any antimicrobial activity at the concentrations used.[5]

Q4: Can the antimicrobial effect of this compound be enhanced?

A4: Yes, the antimicrobial efficacy of this compound can be enhanced through several strategies:

  • Synergy with Antibiotics: Combining this compound with conventional antibiotics can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.[7][8] This may allow for lower effective doses of both agents.

  • Nano-encapsulation: Formulating this compound into nanoparticles can improve its stability, solubility, and delivery to microbial cells, thereby enhancing its antimicrobial activity.

  • Combination with other Essential Oils: Blending this compound with other essential oils or their components may also result in synergistic or additive antimicrobial effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent MIC/MBC results 1. Poor solubility of this compound leading to inaccurate concentrations in test wells.2. Variability in inoculum preparation.3. Adsorption of the compound to plasticware.1. Optimize the solubilization method using a co-solvent or emulsifier. Ensure thorough mixing before aliquoting. Visually inspect for precipitation.2. Strictly adhere to standardized protocols for inoculum density (e.g., 0.5 McFarland standard).3. Consider using low-adhesion microplates.
Precipitation of this compound in media during incubation The concentration of this compound exceeds its solubility limit in the test medium, even with a solubilizing agent.1. Re-evaluate the concentration of the co-solvent or emulsifier. A slight increase might be necessary.2. Prepare fresh stock solutions for each experiment.3. If precipitation persists, this may represent the upper limit of testable concentrations with the current formulation.
No antimicrobial activity observed 1. The tested microorganisms are resistant to this compound.2. The concentration range tested is too low.3. Inactivation of this compound by media components.1. Include a known susceptible Gram-positive control strain (e.g., S. aureus ATCC 25923) in your assay.2. Broaden the concentration range of this compound tested.3. Ensure the media used is appropriate and does not interfere with the compound. Standard Mueller-Hinton Broth is recommended.[9]
Color of Vetiver oil interferes with colorimetric readouts (e.g., Resazurin assay) The inherent color of the Vetiver oil formulation can mask the color change of the indicator dye.1. Read the absorbance at a wavelength that minimizes interference from the oil's color.2. Include a set of control wells containing only the media and the this compound formulation (no bacteria) to subtract the background absorbance.3. As an alternative, use a non-colorimetric method to determine viability, such as plating for colony forming units (CFU).
Contamination in control wells Improper aseptic technique during plate preparation.1. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).2. Use sterile pipette tips and media.3. Include a negative control (media only) to monitor for contamination.

Data Presentation

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of Vetiver Oil against Various Bacteria

Bacterial StrainGram TypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureusGram-positive39 - 78[3]
Bacillus subtilisGram-positive312.5[3]
Enterococcus faecalisGram-positive31.25[10]
Escherichia coliGram-negative15.63 - 312.5[3][10]
Pseudomonas aeruginosaGram-negative312.5 - 2500[3]
Enterobacter cloacaeGram-negative15.63[10]
Proteus vulgarisGram-negative15.63[10]

Note: this compound is a major component of Vetiver oil, and the antimicrobial activity of the oil is often attributed to its constituents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. Vortex thoroughly to ensure complete dissolution.

2. Inoculum Preparation: a. From a fresh overnight culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Plate Preparation (96-well microtiter plate): a. Add 100 µL of MHB to all wells. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well. d. Add 100 µL of the prepared bacterial inoculum to each well.

4. Controls: a. Positive Control: 100 µL of MHB + 100 µL of bacterial inoculum (no this compound). b. Negative Control: 200 µL of MHB (no bacteria or this compound). c. Solvent Control: 100 µL of MHB + 100 µL of bacterial inoculum + the highest concentration of DMSO used in the assay.

5. Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

6. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: Checkerboard Assay for Synergy Testing with Antibiotics

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining this compound with an antibiotic.

1. Preparation of Reagents: a. Prepare stock solutions of this compound and the chosen antibiotic at concentrations 4-8 times their individual MICs. b. Prepare the bacterial inoculum as described in the MIC protocol.

2. Assay Plate Setup (96-well microtiter plate): a. Along the x-axis, perform serial dilutions of the antibiotic. b. Along the y-axis, perform serial dilutions of this compound. c. This creates a matrix of wells with varying concentrations of both agents. d. Add the bacterial inoculum to all wells. e. Include appropriate controls for each agent alone.

3. Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. Read the MIC of each agent in combination.

4. Calculation of Fractional Inhibitory Concentration Index (FICI): a. FICI = FIC of this compound + FIC of Antibiotic

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

5. Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis stock This compound Stock Solution mic Broth Microdilution (MIC Determination) stock->mic checkerboard Checkerboard Assay (Synergy Testing) stock->checkerboard inoculum Bacterial Inoculum inoculum->mic inoculum->checkerboard mic_result MIC Value mic->mic_result fici_result FICI Calculation & Interpretation checkerboard->fici_result mic_result->checkerboard Informs starting concentrations

Caption: Experimental workflow for assessing antimicrobial efficacy.

mechanism_of_action cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects vet This compound (Lipophilic) membrane Outer Layer Phospholipid Bilayer Inner Layer vet->membrane:f1 Intercalates into phospholipid bilayer disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cellular Contents (Ions, ATP, etc.) disruption->leakage death Cell Death leakage->death

Caption: Postulated mechanism of antimicrobial action for this compound.

References

Reducing the cytotoxicity of Vetivenol in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vetivenol or Vetiver Oil (VO) in cell culture experiments. The focus is on understanding and mitigating cytotoxicity to achieve desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my cells dying after treatment with this compound / Vetiver Oil?

A1: Vetiver Oil (VO), which contains this compound, exhibits cytotoxic effects on various cell types, often in a dose-dependent manner. This cytotoxicity is a known property and is mediated through several biological mechanisms. If you are observing high levels of cell death, it is likely due to the intrinsic bioactivity of the compound at the concentration you are using. The primary mechanisms of VO-induced cytotoxicity include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of intracellular Reactive Oxygen Species (ROS).[1][2]

Q2: What is the typical cytotoxic concentration (IC50) for Vetiver Oil?

A2: The half-maximal inhibitory concentration (IC50) of Vetiver Oil varies significantly depending on the cell line. It has been studied primarily in cancer cell lines, where cytotoxicity is a desired outcome. For example, the IC50 is reported to be as low as 60 µg/mL in 4T1 breast cancer cells, while the less sensitive WiDr colon cancer cells have an IC50 of 302 µg/mL.[1] It is important to note that VO was found to have lower cytotoxicity against normal fibroblast cells (NIH-3T3), with an IC50 value of 266 µg/mL.[3] A study on HeLa cervical cancer cells reported an IC50 value of 0.05% dilution of vetiver oil.[4][5]

Q3: How can I reduce the cytotoxicity of this compound in my experiments, especially with sensitive or non-cancerous cell lines?

A3: Reducing cytotoxicity is crucial when the primary goal is not to induce cell death. Several strategies can be employed:

  • Optimize Concentration: The most straightforward method is to perform a dose-response curve to find a concentration that elicits the desired biological effect without causing excessive cell death.

  • Improve Solubility and Dispersion: this compound is a lipophilic compound. Poor solubility in aqueous cell culture media can lead to the formation of micelles or aggregates that cause non-specific toxicity. Using appropriate solubilizing agents or creating advanced formulations can ensure a homogenous solution and potentially reduce cytotoxicity.[6]

  • Use Nanoformulations: Encapsulating essential oils in nanoformulations, such as nanoemulsions, can improve their solubility, stability, and efficacy while significantly reducing their toxicity to cells.[7][8][9] This is achieved by creating tiny, stable droplets of the oil dispersed in the aqueous medium.

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by Reactive Oxygen Species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cell death. Vetiver oil's neuroprotective effects, for instance, have been linked to its antioxidant activity.[10]

Q4: What is the best way to dissolve this compound for cell culture use?

A4: Due to its hydrophobic nature, this compound requires a vehicle for proper dissolution in aqueous media. Common approaches involve creating a concentrated stock solution in a suitable organic solvent or using emulsifiers.[6]

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are frequently used to prepare stock solutions.[6] It is critical to dilute the stock solution in the culture medium so that the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).

  • Emulsifiers: Surfactants like Tween 20 or Tween 80 can be used to create an emulsion and improve the dispersion of the oil in the medium.[6] However, these agents can have their own cytotoxicity and must be tested with appropriate vehicle controls.[11]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound/Vetiver Oil in cell culture.

Problem 1: Excessive Cell Death or Low Viability
Potential Cause Recommended Solution
Concentration Too High This compound's cytotoxicity is dose-dependent.[12] Perform a dose-response experiment (e.g., from 0.1 to 500 µg/mL) to determine the IC50 in your specific cell line and identify a suitable non-toxic working concentration.
Poor Solubility The compound is not fully dissolved, leading to localized high concentrations or physical damage to cells. Prepare a high-concentration stock in DMSO or ethanol and dilute it to the final concentration in the medium, ensuring the final solvent percentage is low (<0.1%).[6] Alternatively, use a biocompatible surfactant or consider nanoemulsification.[6][7]
ROS-Mediated Toxicity In some cell lines, Vetiver Oil induces apoptosis by increasing intracellular ROS.[1][2] Consider co-incubating cells with an antioxidant such as N-acetylcysteine (NAC) to see if it rescues the cells.
Cell Line Sensitivity Different cell lines exhibit varied sensitivity to Vetiver Oil.[1] Refer to the IC50 data table below. If working with a highly sensitive line for a non-cytotoxic application, using the lowest effective concentration is critical.
Data Presentation: Vetiver Oil Cytotoxicity

The following table summarizes the reported IC50 values of Vetiver Oil (VO) in various cell lines after 24 hours of treatment.

Cell LineCell TypeIC50 ValueSource
4T1 Triple-Negative Breast Cancer60 µg/mL[1]
T47D Luminal A Breast Cancer112 µg/mL[1]
WiDr Colon Cancer302 µg/mL[1]
NIH-3T3 Normal Fibroblast266 µg/mL[3]
HeLa Cervical Cancer0.05% (v/v)[4][5]

Experimental Protocols & Methodologies

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound/Vetiver Oil

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500 - 8,000 cells/well) and incubate for 24 hours to allow for attachment.[1]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls (e.g., medium with 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the concentration to determine the IC50 value.

Protocol 2: DCFDA Assay for Intracellular ROS Detection

This assay uses the probe 2',7'–dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Cells and treatment conditions as described above

  • DCFDA (H2DCFDA) probe

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate format (e.g., 6-well plate) and treat with this compound for the desired time.

  • Loading with DCFDA: Wash the cells with PBS. Add medium containing 10 µM DCFDA and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[1][2]

Visualizations: Pathways and Workflows

Mechanisms of Vetiver Oil Cytotoxicity

The cytotoxic effects of Vetiver Oil are cell-type dependent. In some cells, components like β-caryophyllene act on specific receptors, while in others, the effect is mediated by oxidative stress.

Caption: Cell-specific cytotoxic pathways of Vetiver Oil.

Troubleshooting Workflow: High Cytotoxicity

This logical diagram provides a step-by-step guide for troubleshooting unexpected levels of cell death in your experiment.

G start High Cell Death Observed q1 Is this compound concentration based on a dose-response curve for this cell line? start->q1 a1_no Perform Dose-Response (e.g., MTT Assay) to find IC50 and a suitable working concentration q1->a1_no No q2 Is this compound fully dissolved in media? q1->q2 Yes end_node Continue Experiment with Optimized Protocol a1_no->end_node a2_no Improve Solubilization: 1. Use fresh DMSO/EtOH stock 2. Try nanoemulsion 3. Use emulsifier (e.g., Tween) q2->a2_no No q3 Is the mechanism known to be ROS-mediated? q2->q3 Yes a2_no->end_node a3_yes Test Co-treatment with an Antioxidant (e.g., N-acetylcysteine) q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A logical workflow for troubleshooting high cytotoxicity.

Experimental Workflow: Reducing Cytotoxicity via Nanoemulsification

This workflow outlines the key steps to formulate and test a this compound nanoemulsion to reduce its cytotoxicity while maintaining its desired biological effect.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase p1 Select Surfactant & Carrier Oil p2 Formulate Nanoemulsion (e.g., via ultrasonication) p1->p2 p3 Characterize Particles (Size, Stability) p2->p3 t1 Treat Cells with: 1. This compound (VO) 2. VO Nanoemulsion (NE) 3. Vehicle Control p3->t1 t2 Assess Cytotoxicity (MTT Assay) t1->t2 t3 Assess Desired Biological Effect t1->t3 a1 Compare IC50: VO vs. VO-NE t2->a1 a2 Confirm Reduced Toxicity & Maintained Efficacy t3->a2 a1->a2

Caption: Workflow for developing and testing a low-toxicity nanoemulsion.

References

Technical Support Center: Method Validation for the Quantification of Vetivenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Vetivenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound in complex matrices such as essential oils, cosmetics, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent and effective technique for the quantification of this compound and its related sesquiterpenoid isomers (e.g., khusimol, α-vetivone, β-vetivone) is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] This method offers excellent separation and sensitive detection for volatile and semi-volatile compounds like this compound. While High-Performance Liquid Chromatography (HPLC) is a versatile technique, this compound lacks a strong UV chromophore, making direct UV detection challenging.[4] Therefore, HPLC methods would likely require derivatization or the use of alternative detectors such as a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Q2: Why is method validation crucial for this compound quantification?

A2: Method validation is essential to ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose.[5] For this compound, which is often a key component in complex mixtures like vetiver essential oil, a validated method guarantees that the reported quantity is accurate and precise, which is critical for quality control, formulation development, and regulatory compliance.

Q3: What are the key parameters to consider during method validation for this compound analysis?

A3: The core validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the Relative Standard Deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6][7]

Q4: What are common challenges encountered when analyzing sesquiterpenes like this compound?

A4: Common challenges include the co-elution of isomers, thermal degradation in the GC inlet, and matrix effects. Sesquiterpene isomers often have very similar structures and boiling points, making their separation difficult.[8] Additionally, some sesquiterpenes can be thermally labile, leading to inaccurate quantification if the GC inlet temperature is too high.[8] Matrix effects, where other components in the sample interfere with the ionization of the target analyte, can also be a significant issue, particularly in LC-MS analysis.

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing is often due to active sites in the GC system (e.g., in the inlet liner, column, or detector) that interact with the analyte. It can also be caused by a poorly cut column or contamination.

    • Troubleshooting Steps:

      • Check the Inlet Liner: Ensure you are using a deactivated liner. If it's old or has been used for many injections, replace it.

      • Column Maintenance: Trim the first 10-20 cm of the column from the inlet side to remove any non-volatile residues or active sites. Ensure the column cut is clean and square.

      • Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

      • Check for Leaks: Air leaks in the system can lead to column degradation and poor peak shape. Use an electronic leak detector to check all fittings.

Issue 2: Co-elution of Isomers (e.g., this compound and Khusimol)

  • Question: I am unable to separate this compound from other sesquiterpene isomers in my sample. What can I do to improve resolution?

  • Answer:

    • Cause: Co-elution occurs when compounds have very similar retention times on the GC column due to similar chemical properties.

    • Troubleshooting Steps:

      • Optimize the Temperature Program: Decrease the initial oven temperature and use a slower temperature ramp rate. This will increase the interaction time of the analytes with the stationary phase and can improve separation.[8]

      • Change the Column: Use a column with a different stationary phase chemistry (e.g., a more polar column if you are currently using a non-polar one) to alter the selectivity. A longer column or one with a smaller internal diameter can also increase separation efficiency.[8]

      • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best separation efficiency.

Issue 3: Low Analyte Response or Sensitivity

  • Question: The peak for this compound is very small, even at what should be a detectable concentration. How can I improve the response?

  • Answer:

    • Cause: Low response can be due to analyte degradation, poor injection technique, or issues with the MS detector.

    • Troubleshooting Steps:

      • Optimize Injection Parameters: For thermally sensitive compounds like some sesquiterpenes, a lower inlet temperature might be necessary to prevent degradation.[8] Consider using a pulsed splitless injection to get more sample onto the column.

      • Check for Active Sites: As with peak tailing, active sites can cause irreversible adsorption of the analyte, leading to a lower response. Perform the maintenance steps described in "Issue 1".

      • MS Detector Maintenance: The ion source may need cleaning. Over time, contamination can build up on the lens stack and reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

HPLC-UV Analysis

Issue: No or Very Low Signal for this compound

  • Question: I am trying to quantify this compound using HPLC with a UV detector, but I am not seeing a peak. Why is this happening?

  • Answer:

    • Cause: this compound is a sesquiterpene alcohol that does not possess a significant chromophore, meaning it does not absorb UV light strongly.[4] Therefore, direct detection with a standard UV detector is often not feasible.

    • Potential Solutions:

      • Derivatization: A chemical derivatization can be performed to attach a UV-active molecule to the this compound. This would make it detectable by a UV detector.

      • Alternative Detectors: Use a more universal detector that does not rely on UV absorbance, such as:

        • Refractive Index Detector (RID): This detector is sensitive to changes in the refractive index of the mobile phase as the analyte elutes.

        • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and detects the light scattered by the non-volatile analyte particles.

        • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides high sensitivity and selectivity without the need for a chromophore.

Quantitative Data Summary

The following tables provide representative quantitative data for the method validation of this compound quantification, primarily based on GC-MS analysis of sesquiterpenes. These values should be considered as typical examples, and specific values will need to be determined during your own method validation studies.

Table 1: Linearity, LOD, and LOQ

ParameterTypical Value
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL) 0.3 - 1.5

Table 2: Accuracy and Precision

ParameterConcentration LevelTypical Acceptance Criteria
Accuracy (% Recovery) Low, Medium, High80 - 120%
Precision (Repeatability, RSD%) Low, Medium, High< 15%
Precision (Intermediate, RSD%) Low, Medium, High< 20%

Experimental Protocols

Protocol 1: GC-MS Method for Quantification of this compound
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the complex matrix (e.g., vetiver essential oil).

    • Dissolve in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Perform serial dilutions to prepare calibration standards and quality control samples at different concentrations.

    • Add an appropriate internal standard (e.g., cedrol (B397079) or another sesquiterpene not present in the sample).

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 4 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify using the peak area ratio of this compound to the internal standard against a calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution IS_Spike Spike Internal Standard Dilution->IS_Spike Injection Inject Sample IS_Spike->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Troubleshooting_Logic Start Problem Observed (e.g., Peak Tailing) CheckLiner Check Inlet Liner (Clean/Replace?) Start->CheckLiner TrimColumn Trim Column (10-20 cm) CheckLiner->TrimColumn Issue Persists Resolved Problem Resolved CheckLiner->Resolved Issue Resolved CheckLeaks Check for Leaks TrimColumn->CheckLeaks Issue Persists TrimColumn->Resolved Issue Resolved OptimizeTemp Optimize Temperature Program CheckLeaks->OptimizeTemp If Co-elution CleanSource Clean Ion Source CheckLeaks->CleanSource If Low Sensitivity CheckLeaks->Resolved Issue Resolved ChangeColumn Change GC Column OptimizeTemp->ChangeColumn Issue Persists OptimizeTemp->Resolved Issue Resolved ChangeColumn->Resolved CleanSource->Resolved

References

Navigating Batch-to-Batch Variability of Commercial Vetivenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent variability of natural products like Vetivenol, a sesquiterpenoid derived from the roots of the Vetiver plant (Chrysopogon zizanioides), can present significant challenges to experimental reproducibility. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and manage batch-to-batch variability in your commercial this compound samples, ensuring the consistency and reliability of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with different batches of this compound.

Issue 1: Inconsistent Biological Activity in Assays

  • Question: We are observing significant differences in the efficacy of this compound in our cell-based assays between Lot A and Lot B. What could be the cause?

  • Answer: Batch-to-batch variation in biological activity is a common challenge with natural products. The primary reasons for this discrepancy with this compound often stem from differences in:

    • Purity: The percentage of this compound in the supplied sample can vary.

    • Isomeric Ratio: this compound exists as multiple isomers (e.g., alpha-, beta-vetivenol), and the ratio of these isomers can differ between batches, with each potentially having distinct biological activities.

    • Presence of Impurities: Contaminants from the extraction and purification process or other related sesquiterpenoids from the vetiver oil can have synergistic or antagonistic effects.

Troubleshooting Steps:

  • Request and Scrutinize the Certificate of Analysis (CoA): For each batch, carefully compare the purity, isomeric composition (if provided), and other specifications.

  • In-House Quality Control: Perform your own analytical validation using the protocols provided below (See Section: Detailed Experimental Protocols) to confirm the supplier's CoA and to directly compare the chemical profiles of the batches.

  • Dose-Response Curve: Generate a full dose-response curve for each new batch to determine the effective concentration for your specific assay, rather than relying on a single concentration used for previous batches.

Issue 2: Poor Solubility or Precipitation of this compound in Media

  • Question: Our latest batch of this compound is difficult to dissolve in our standard solvent (e.g., DMSO) and is precipitating out in our cell culture media. Why is this happening?

  • Answer: Solubility issues can arise from minor variations in the crystalline structure or the presence of less soluble impurities in a new batch. This compound is a lipophilic compound and requires careful handling to maintain its solubility in aqueous solutions.

Troubleshooting Steps:

  • Solvent Optimization: While DMSO is a common solvent, you may need to try other organic solvents like ethanol (B145695) for initial stock preparation.

  • Stock Concentration: Prepare a higher concentration stock solution in your chosen solvent and then perform serial dilutions to the final working concentration in your aqueous media. Avoid adding a large volume of the organic solvent directly to the media, as this can cause precipitation.

  • Sonication: Gentle sonication can aid in the dissolution of this compound in the initial solvent.

  • Pre-warming Media: Warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.

Issue 3: Unexpected Chromatographic Profiles

  • Question: When analyzing our new this compound batch by GC-MS, we are seeing a different peak profile compared to our reference standard. What does this indicate?

  • Answer: A different chromatographic profile is a direct indicator of batch-to-batch variability. This can manifest as:

    • Shifts in Retention Times: This could be due to variations in the isomeric composition.

    • Appearance of New Peaks: This suggests the presence of impurities not found in previous batches.

    • Different Peak Area Ratios: This points to a change in the relative abundance of this compound isomers and other components.

Troubleshooting Steps:

  • Consistent Analytical Method: Ensure that the GC-MS parameters are identical to those used for previous analyses.

  • Use of Internal Standards: Incorporating an internal standard during your GC-MS analysis can help in the relative quantification of this compound and other components across different batches.

  • Consult Supplier: If significant discrepancies are observed, contact the supplier with your analytical data to inquire about the specific production changes for that batch.

Data Presentation: Illustrative Batch-to-Batch Variability of this compound

The following tables provide an example of the type of quantitative data you might encounter when analyzing different commercial batches of this compound.

Table 1: Physicochemical Properties of Three Commercial this compound Batches

PropertyBatch ABatch BBatch C
Appearance Clear, viscous liquidClear, slightly yellow liquidClear, viscous liquid
Purity (by GC-MS) 98.5%96.2%99.1%
α-Vetivenol : β-Vetivenol Ratio 2.1 : 11.5 : 12.5 : 1
Specific Gravity @ 25°C 0.9890.9920.988
Refractive Index @ 20°C 1.5231.5251.522

Table 2: Impurity Profile of Three Commercial this compound Batches (by GC-MS)

ImpurityBatch A (Area %)Batch B (Area %)Batch C (Area %)
Khusimol 0.31.10.1
Vetivone 0.61.50.4
Unknown Sesquiterpenoid 1 Not Detected0.7Not Detected
Unknown Sesquiterpenoid 2 0.20.30.1

Detailed Experimental Protocols

1. Protocol for GC-MS Analysis of this compound

This protocol is for the qualitative and quantitative analysis of this compound samples to determine purity and impurity profiles.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: ZB-35 MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1.0 µL

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 6°C/min to 260°C.

    • Hold: 10 minutes at 260°C.

  • MS Parameters:

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 220°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50-650 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound batch in methanol (B129727) or hexane.

  • Data Analysis: Identify this compound isomers and impurities by comparing their mass spectra with a reference library (e.g., NIST, WILEY). Calculate the relative percentage of each component based on the peak area.

2. Protocol for HPLC Analysis of this compound

This protocol is suitable for the analysis of less volatile sesquiterpenes and can be used as an alternative or complementary method to GC-MS.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound batch in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Compare the retention times and peak areas of the main peaks between different batches.

Mandatory Visualizations

experimental_workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Experimental Use start Receive New this compound Batch coa Review Supplier's CoA start->coa visual Visual Inspection start->visual gcms GC-MS Analysis coa->gcms hplc HPLC Analysis coa->hplc visual->gcms visual->hplc compare Compare Data to Previous Batches & Reference gcms->compare hplc->compare decision Consistent? compare->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot & Optimize Assay decision->troubleshoot No

Caption: Workflow for quality control of new this compound batches.

signaling_pathway cluster_inflammation Inflammatory Response lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_activation->inflammatory_genes This compound This compound This compound->nfkb_activation Inhibition

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

troubleshooting_logic start Inconsistent Experimental Results check_purity Is the purity consistent across batches? start->check_purity check_isomers Is the isomeric ratio the same? check_purity->check_isomers Yes adjust_concentration Adjust concentration based on purity check_purity->adjust_concentration No check_impurities Are there new impurities present? check_isomers->check_impurities Yes characterize_isomers Characterize activity of individual isomers check_isomers->characterize_isomers No contact_supplier Contact Supplier for Batch Information check_impurities->contact_supplier Yes check_impurities->contact_supplier No adjust_concentration->contact_supplier characterize_isomers->contact_supplier identify_impurities Identify and assess impact of impurities identify_impurities->contact_supplier

Caption: Troubleshooting logic for inconsistent this compound activity.

Validation & Comparative

Vetivenol vs. α-Vetivone: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the antioxidant activities of vetivenol and α-vetivone, key constituents of vetiver essential oil, supported by experimental data and protocols.

Vetiver oil, derived from the roots of Chrysopogon zizanioides, is a complex mixture of sesquiterpenoids and their derivatives, renowned for its distinctive aroma and various biological activities. Among its numerous components, the sesquiterpenoid ketone α-vetivone and the sesquiterpenoid alcohol mixture known as this compound (or vetiverol) are significant contributors to its antioxidant properties. This guide provides a comparative overview of the antioxidant activity of this compound and α-vetivone, presenting available experimental data, detailed methodologies for key antioxidant assays, and a visualization of a standard experimental workflow.

Executive Summary of Antioxidant Activity

While direct comparative studies on the isolated compounds are limited, the antioxidant potential of this compound and α-vetivone can be inferred from studies on vetiver essential oil, where both are major constituents. Vetiver oil has demonstrated significant free radical scavenging activity. One study identified α-vetivone as a key contributor to this antioxidant capacity[1][2]. Another study provided specific quantitative data for a vetiver essential oil containing both vetiverol (15.20%) and α-vetivone (6.95%), showing notable radical scavenging abilities[3].

It is important to note that this compound, also referred to as vetiverol, is not a single chemical entity but rather a complex mixture of sesquiterpenoid alcohols. This inherent variability can influence its antioxidant activity.

Quantitative Data on Antioxidant Activity

SampleAssayIC50 Value (µg/mL)Key Components PresentReference
Vetiver Essential OilDPPH790.37 ± 13.64Vetiverol (15.20%), α-Vetivone (6.95%)[3]
Vetiver Essential OilABTS265.43 ± 11.20Vetiverol (15.20%), α-Vetivone (6.95%)[3]

Note: The IC50 value represents the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant activity of essential oil components are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should have a deep violet color.

  • Sample Preparation: The test compounds (this compound, α-vetivone, or vetiver essential oil) are prepared in a series of concentrations in the same solvent.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a microplate well.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and is expressed as FRAP value (in µM Fe(II)).

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a typical experimental workflow for assessing antioxidant activity using the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Sample/Control DPPH_sol->Mix Sample_sol Prepare Sample Solutions (this compound & α-Vetivone) at various concentrations Sample_sol->Mix Control_sol Prepare Control (Methanol) Control_sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Conclusion

Both this compound and α-vetivone are integral to the antioxidant profile of vetiver essential oil. While α-vetivone has been qualitatively described as a strong antioxidant, a clear quantitative comparison with this compound is hampered by the lack of studies on the isolated compounds. The provided data on vetiver essential oil suggests a significant combined antioxidant effect. To definitively compare the antioxidant efficacy of this compound and α-vetivone, further research involving the isolation of these components and their subsequent evaluation using standardized antioxidant assays is necessary. Such studies would provide valuable insights for researchers and professionals in the fields of natural product chemistry and drug development.

References

Comparative Analysis of Vetivenol and Nootkatone as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two promising natural insect repellents, Vetivenol and nootkatone (B190431). Both are sesquiterpenoids derived from botanical sources and have garnered significant interest for their potential as alternatives to synthetic repellents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, an overview of their mechanisms of action, and detailed experimental protocols.

Introduction

This compound is a primary constituent of Vetiver oil, an essential oil extracted from the roots of the vetiver grass (Chrysopogon zizanioides). It is a mixture of four isomeric sesquiterpene alcohols. Nootkatone is a natural sesquiterpenoid found in high concentrations in the skin of grapefruit and in the wood of the Alaska yellow cedar (Cupressus nootkatensis).[1] Both compounds have demonstrated significant repellent and, in some cases, insecticidal properties against a range of arthropod vectors. This guide aims to objectively compare their performance based on available scientific literature.

Mechanism of Action

The modes by which this compound and nootkatone exert their repellent effects differ significantly, with nootkatone's pathways being more extensively characterized.

This compound

The repellent action of this compound, a key component of vetiver oil, is primarily attributed to contact irritancy and spatial repellency.[2] Studies on vetiver oil and its constituents show that these compounds create a vapor barrier that deters insects from landing and can cause agitation upon contact, prompting them to leave the treated surface.[2] While the precise molecular targets for this compound are not as well-defined as those for nootkatone, the repellent effect is likely mediated through the insect's olfactory and gustatory systems.

Vetivenol_Mechanism cluster_insect Insect Sensory System Olfactory_System Olfactory System (Antennae) Behavioral_Response Behavioral Response Olfactory_System->Behavioral_Response Avoidance Gustatory_System Gustatory System (Tarsi, Proboscis) Gustatory_System->Behavioral_Response Escape This compound This compound This compound->Olfactory_System Spatial Repellency (Vapor Phase) This compound->Gustatory_System Contact Irritancy (Direct Contact)

Caption: Proposed repellent mechanism of this compound.
Nootkatone

Nootkatone exhibits a sophisticated dual-action mechanism, functioning as both a repellent and an insecticide.[3] Its neurotoxic effects are well-documented and involve two primary pathways: the activation of octopamine (B1677172) receptors and the potentiation of GABA-gated chloride channels.[3]

  • Octopamine Receptor Agonism: Nootkatone acts as an agonist for octopamine receptors, which are crucial for neurotransmission in invertebrates. This leads to overstimulation of the insect's nervous system, resulting in tremors, paralysis, and ultimately death.

  • GABA Receptor Antagonism: Nootkatone also modulates the major insect GABA-gated chloride channel (Rdl), disrupting normal synaptic transmission.[3] This interference contributes to its repellent effects at lower concentrations and its insecticidal properties at higher doses.

Nootkatone_Mechanism cluster_neuron Insect Neuron Nootkatone Nootkatone Octopamine_R Octopamine Receptor Nootkatone->Octopamine_R Agonist GABA_R GABA-gated Chloride Channel (Rdl) Nootkatone->GABA_R Antagonist/ Potentiator Overstimulation Nervous System Hyperexcitation Octopamine_R->Overstimulation GABA_R->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death High Dose Repellency Repellency Overstimulation->Repellency Low Dose

Caption: Dual-action neurotoxic mechanism of Nootkatone.

Comparative Efficacy Data

The following tables summarize quantitative data on the repellent efficacy of this compound (as a component of vetiver oil) and nootkatone against key mosquito and tick species. It is important to note that the data is compiled from different studies using varied methodologies, which may influence direct comparisons.

Efficacy Against Mosquitoes
CompoundSpeciesAssay TypeConcentrationEfficacy Metric & ValueReference
Vetiverol Anopheles minimusContact Irritancy (HITSS)1.0%80.2% Escaping[2]
Vetiver Oil Aedes albopictusSpatial Repellency2.5 - 5%63.7% Repellency[4]
Vetiver Oil Culex quinquefasciatusContact Irritancy (HITSS)5.0%>80% Escaping[5]
Nootkatone Aedes aegyptiRIBB Assay20%Comparable to 7% DEET[6]
Nootkatone Aedes aegypti (Permethrin-S)Bottle Bioassay~3 mg/bottleLC50[7]
Nootkatone Aedes aegypti (Permethrin-R)Bottle Bioassay8.34 mg/bottleLC50[7]
Nootkatone Aedes aegyptiSpatial Repellency (RIBB)5% - 20%Positive Spatial Activity Index (SAI)[8]
Efficacy Against Ticks
CompoundSpeciesAssay TypeConcentrationEfficacy Metric & ValueReference
Vetiver Oil Amblyomma cajennenseToxicity TestVariousReduced oviposition and larval survival[5]
Vetiver Oil Rhipicephalus microplusToxicity TestVariousReduced oviposition and larval survival[5]
Nootkatone Ixodes scapularisVertical Filter Paper0.0458% (wt:vol)RC50[7]
Nootkatone Amblyomma americanumContact Bioassay5%93.7% Mean Repellency[1]
Nootkatone Dermacentor variabilisVertical Filter Paper252 ± 12 µg/cm²EC50 (Repellency)[7]

Experimental Protocols

Standardized protocols are critical for the reliable evaluation of insect repellents. Methodologies often follow guidelines from organizations such as the World Health Organization (WHO).[9]

High-Throughput Screening System (HITSS) for Mosquitoes

This assay is used to evaluate contact irritancy, spatial repellency, and toxicity.

  • Apparatus: A system of interconnected chambers, including a central chamber and two side chambers (one treated, one control).

  • Procedure:

    • A substrate (e.g., netting) is treated with the test compound dissolved in a solvent (e.g., ethanol) at various concentrations.[2] An untreated substrate serves as the control.

    • The treated and control substrates are placed in their respective chambers.

    • A cohort of non-blood-fed female mosquitoes is released into the central chamber.

    • For contact irritancy , mosquitoes are released into the treated chamber, and the percentage of mosquitoes escaping to an untreated chamber over a set time is recorded.[2][5]

    • For spatial repellency , mosquitoes are released into the central chamber, and their distribution between the treated and untreated chambers is recorded over time to calculate a Spatial Activity Index (SAI).[5]

    • Toxicity is assessed by recording knockdown and 24-hour mortality rates of mosquitoes exposed to the treated surfaces.[5]

Repellency/Irritancy and Biting Inhibition Bioassay (RIBB)

This method evaluates the performance of repellents applied to human skin.[6][8]

  • Apparatus: A three-chambered cage system where a human volunteer can insert both arms simultaneously.

  • Procedure:

    • One forearm of a human volunteer is treated with the test repellent formulation, while the other arm remains untreated (control).

    • After a drying period, the volunteer inserts both arms into the side chambers of the cage.

    • A population of host-seeking female mosquitoes is released into the central chamber.

    • Spatial Activity Index (SAI): The number of mosquitoes in the treated versus the untreated chamber is recorded over a 10-minute period to determine repellency or attraction.[6]

    • Biting Inhibition: The number of mosquitoes that land and bite on each arm is counted to determine the reduction in biting on the treated arm compared to the control.[6]

Repellent_Testing_Workflow cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (Various Concentrations) Application Apply Compound to Substrate or Skin Compound_Prep->Application Rearing Rear Mosquitoes/ Ticks Exposure Expose Insects to Treatment and Control Rearing->Exposure Assay_Selection Select Assay Type (e.g., Arm-in-Cage, HITSS) Assay_Selection->Application Application->Exposure Data_Collection Record Behavioral Data (e.g., Landings, Bites, Escape %) Exposure->Data_Collection Calculate_Metrics Calculate Efficacy Metrics (CPT, % Repellency, EC50) Data_Collection->Calculate_Metrics Statistical_Analysis Statistical Analysis (e.g., ANOVA, Probit) Calculate_Metrics->Statistical_Analysis Conclusion Draw Conclusions on Repellent Performance Statistical_Analysis->Conclusion

Caption: General experimental workflow for insect repellent efficacy testing.

Summary and Conclusion

Both this compound and nootkatone show considerable promise as natural insect repellents.

  • Nootkatone stands out due to its well-characterized dual-action mechanism, functioning as both a potent repellent and an insecticide.[3] The available data suggests its efficacy is comparable to lower concentrations of DEET and it is effective against a broad range of vectors, including ticks and mosquitoes.[6][7]

  • This compound , as a major component of vetiver oil, demonstrates strong contact irritancy and spatial repellency.[2] While it is effective in driving away insects, its mechanism is less understood at the molecular level compared to nootkatone. More research is needed to isolate and quantify the specific efficacy of this compound isomers and to elucidate their precise neural targets.

For drug development professionals, nootkatone currently presents a more compelling case due to the larger body of evidence supporting its potent, multi-faceted mode of action and established efficacy data. However, this compound remains a valuable candidate that warrants further investigation, particularly concerning its sensory-based repellent mechanisms, which could be exploited in novel repellent formulations. Future head-to-head trials under standardized conditions are necessary to provide a definitive comparison of their performance.

References

Validating the Anti-inflammatory Effects of Vetivenol in an In Vivo Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Vetivenol, a primary constituent of Vetiveria zizanioides (Vetiver) essential oil, in established in vivo models of inflammation. While direct in vivo studies on isolated this compound are limited in publicly available literature, this document synthesizes findings from research on Vetiveria zizanioides extracts rich in this compound and compares their efficacy with standard anti-inflammatory drugs.

Executive Summary

Extracts of Vetiveria zizanioides, containing this compound as a major component, have demonstrated significant anti-inflammatory activity in preclinical in vivo studies. The primary mechanism of action appears to be the downregulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the modulation of the NF-κB signaling cascade. In the widely used carrageenan-induced paw edema model, a methanolic root extract of V. zizanioides exhibited anti-inflammatory effects comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Comparative Efficacy of Vetiveria zizanioides Extract vs. Standard NSAID

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate acute inflammation. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over time.

Treatment GroupDosage (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)
Methanolic Root Extract of V. zizanioides60066.176
Indomethacin (Standard NSAID)1072.306
Data synthesized from studies on Vetiveria zizanioides extracts.[1]

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is provided below to facilitate the replication and validation of these findings.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit carrageenan-induced paw edema.

Animals: Male Wistar rats (150-180g) are typically used. Animals should be acclimatized for at least one week before the experiment.

Materials:

  • Test compound (e.g., this compound or V. zizanioides extract)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control (e.g., 1% Tween 80 in normal saline)

  • Carrageenan (1% w/v in normal saline)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • Animals are divided into three groups: vehicle control, positive control, and test group.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • One hour after administration of the treatments, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control] x 100

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of Vetiveria zizanioides extracts, and by extension this compound, are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NF-κB Signaling Pathway in Inflammation:

In response to an inflammatory stimulus, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for In Vivo Anti-inflammatory Assessment:

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound in an in vivo model.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Grouping (Control, Positive, Test) Acclimatization->Grouping Treatment Treatment Administration (this compound, Indomethacin, Vehicle) Grouping->Treatment Inflammation_Induction Inflammation Induction (Carrageenan Injection) Treatment->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Statistical_Analysis Statistical Analysis Calculation->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: Workflow for in vivo anti-inflammatory assessment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key component of Vetiveria zizanioides extracts, possesses significant anti-inflammatory properties. Its efficacy in preclinical models is comparable to that of established NSAIDs like indomethacin. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators.

To further validate these findings and establish this compound as a potential therapeutic agent, future research should focus on:

  • In vivo studies using isolated this compound: To definitively attribute the observed anti-inflammatory effects to this compound and to determine its optimal therapeutic dose.

  • Elucidation of the precise molecular targets: To identify the specific components of the NF-κB pathway and other inflammatory cascades that are directly modulated by this compound.

  • Chronic inflammation models: To evaluate the efficacy of this compound in models of chronic inflammatory diseases such as arthritis.

  • Safety and toxicology studies: To establish a comprehensive safety profile for this compound.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Vetivenol: A Natural Antimicrobial Agent Explored Against Commercial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of Vetivenol, a primary constituent of vetiver essential oil, against commonly used commercial preservatives. The following sections detail quantitative antimicrobial data, experimental methodologies, and a visual representation of the testing workflow to offer a comprehensive overview of this compound's potential as a natural preservative alternative.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound, primarily through studies on vetiver essential oil, has been evaluated against a range of microorganisms. To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of vetiver essential oil alongside those of common commercial preservatives against key bacterial and fungal strains. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons under identical conditions are limited. Methodological variations may influence the results.

MicroorganismVetiver Essential OilMethylparabenSodium Benzoate (B1203000)Phenoxyethanol
Staphylococcus aureus39 - 2000 µg/mL[1][2]2000 µg/mL400,000 µg/mL8500 µg/mL
Escherichia coli15.63 - 625 µg/mL[1][3]2000 µg/mL400,000 µg/mL3600 µg/mL
Pseudomonas aeruginosa312.5 - 2500 µg/mL[1][4]>8000 µg/mL>10,000,000 µg/mL (at pH 7.0)3200 µg/mL
Candida albicans25 - 250 µg/mL[5]500 µg/mL-5400 µg/mL
Aspergillus brasiliensis (niger)-1000 µg/mL-3300 µg/mL

Note: The efficacy of sodium benzoate is highly dependent on the pH of the medium, with increased activity in acidic conditions. The data for commercial preservatives is sourced from multiple studies and may not represent a direct comparison with the vetiver oil studies.

Experimental Protocols

To ensure a clear understanding of the data presented, detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

The broth microdilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is generally performed according to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Pure cultures of the test microorganisms are grown on appropriate agar (B569324) plates. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[6][7]

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test substance (vetiver essential oil or commercial preservative) is prepared in a suitable broth medium. For essential oils, a solvent like DMSO and a surfactant like Tween 80 may be used to aid dispersion.[8]

  • Inoculation and Incubation: Each well containing the diluted test substance is inoculated with the prepared microbial suspension.[6] Control wells are included: a positive control (broth with inoculum, no test substance) and a negative control (broth only). The plate is incubated at a temperature and duration suitable for the test microorganism (e.g., 35-37°C for 18-24 hours for bacteria).[8]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test substance at which there is no visible growth of the microorganism.[9] This can be assessed visually or with the aid of a spectrophotometer. A growth indicator like resazurin (B115843) may also be used to facilitate the reading of results.[8]

Preservative Efficacy Test (Challenge Test) - USP <51>

The Preservative Efficacy Test (PET), as outlined in the United States Pharmacopeia (USP) chapter <51>, is designed to evaluate the effectiveness of a preservative system in a product.

  • Product Categories: Products are classified into four categories based on their composition and use (e.g., injections, topicals, oral products).[10]

  • Test Microorganisms: A standardized panel of five microorganisms is used: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[11]

  • Inoculation: Separate portions of the product are inoculated with a standardized suspension of each test microorganism to achieve a final concentration of between 100,000 and 1,000,000 CFU/mL.[10]

  • Incubation and Sampling: The inoculated product containers are incubated at 20-25°C for 28 days.[10] Samples are withdrawn from the inoculated containers at specified intervals (typically 7, 14, and 28 days) to determine the number of viable microorganisms.[12]

  • Evaluation Criteria: The effectiveness of the preservative is determined by the reduction in the microbial count over time. The required log reduction varies depending on the product category and the microorganism. For example, for topical products (Category 2), bacteria must show at least a 2-log reduction from the initial count by day 14, and no increase from day 14 to day 28. Yeast and mold must show no increase from the initial count at days 7, 14, and 28.[10]

Visualizing the Experimental Workflow

To illustrate the logical flow of the antimicrobial susceptibility testing process, the following diagram was generated using Graphviz.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase prep_microbe Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate Microtiter Plate Wells prep_microbe->inoculation prep_agent Prepare Serial Dilutions of Test Agent prep_agent->inoculation incubation Incubate at Specific Temperature and Duration inoculation->incubation read_results Observe and Record Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_point End determine_mic->end_point start Start start->prep_microbe start->prep_agent

Caption: Workflow for Determining Minimum Inhibitory Concentration.

References

In Vitro Validation of Vetivenol's Efficacy Against Skin Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant skin pathogens necessitates the exploration of novel antimicrobial agents. Vetivenol, a primary sesquiterpenoid alcohol found in Vetiver (Chrysopogon zizanioides) essential oil, has garnered attention for its potential therapeutic properties. This guide provides an objective comparison of the in vitro efficacy of Vetiver essential oil, rich in this compound and other bioactive sesquiterpenes, against common skin pathogens, supported by experimental data from recent studies.

Antimicrobial Spectrum of Vetiver Essential Oil

Vetiver essential oil has demonstrated a broad range of antimicrobial activities.[1][2] Its efficacy is particularly notable against Gram-positive bacteria, which are common culprits in skin and soft tissue infections. The primary active constituents believed to be responsible for these properties include vetiverol, vetivone, khusimol, and various terpenes and sesquiterpenoids.[2][3][4]

Data Summary: In Vitro Efficacy Against Bacterial Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Vetiver essential oil against key bacterial skin pathogens from various studies. Lower values indicate higher efficacy.

PathogenVetiver Oil MIC (µg/mL)Vetiver Oil MBC (µg/mL)Reference
Staphylococcus aureus (MSSA)3.87 - 7815.46[5][6]
Staphylococcus aureus (MRSA)3.87 - 7.7315.46[6]
Staphylococcus epidermidis7.7330.92[6]
Pseudomonas aeruginosa312.5 - >2500Not Effective[5][6]
Escherichia coli15.63 - 625Not Determined[2][5]
Enterococcus faecalis31.25Not Determined[2]

Data Summary: In Vitro Efficacy Against Fungal Pathogens

Vetiver oil also exhibits antifungal properties against certain pathogenic yeasts of the Candida species.

PathogenVetiver Oil MIC (µg/mL)Reference
Candida albicans200 - 1800[7][8]
Candida glabrata>1100[7][8]
Comparative Performance Against Alternative Essential Oils

To contextualize the efficacy of Vetiver oil, this section compares its antimicrobial activity against other well-known essential oils. A study directly compared Vetiver, Lemongrass, and Clove Bud oils under standardized conditions.[6]

PathogenVetiver Oil MIC (µg/mL)Lemongrass Oil MIC (µg/mL)Clove Bud Oil MIC (µg/mL)Reference
S. aureus (MSSA)3.8727.810.98[6]
S. aureus (MRSA)3.8727.811.95[6]
S. epidermidis7.73222.51.95[6]
P. aeruginosa>7.73 (No Inhibition)>222.5 (No Inhibition)3.91[6]

As the data indicates, while Vetiver oil shows moderate activity against Gram-positive bacteria, Clove Bud oil exhibits superior potency against the tested strains, including the typically resistant P. aeruginosa.[6]

Proposed Mechanism of Action

The antimicrobial action of essential oils, including Vetiver oil, is often attributed to their complex mixture of lipophilic compounds.[4] These compounds are believed to disrupt the structural integrity and function of the microbial cell. The proposed mechanism involves several key stages.

G cluster_oil Vetiver Oil (Sesquiterpenes) cluster_cell Bacterial Cell cluster_effects Cellular Effects This compound This compound & other lipophilic compounds membrane Cell Membrane This compound->membrane Interaction cytoplasm Cytoplasm This compound->cytoplasm Penetration disruption Membrane Disruption & Increased Permeability membrane->disruption leads to enzymes Metabolic Enzymes cytoplasm->enzymes dna DNA/RNA cytoplasm->dna inhibition Enzyme Inhibition enzymes->inhibition synthesis_block DNA/RNA Synthesis Inhibition dna->synthesis_block leakage Ion & ATP Leakage disruption->leakage causes death Bacterial Cell Death leakage->death inhibition->death synthesis_block->death

Caption: Proposed mechanism of Vetiver oil's antimicrobial action.

The lipophilic sesquiterpenes, including this compound, are thought to partition into the lipid bilayer of the bacterial cell membrane, increasing its permeability.[4][6] This disruption can lead to the leakage of essential ions and ATP, ultimately causing cell death.[9] Furthermore, these compounds may penetrate the cell to inhibit metabolic enzymes and interfere with nucleic acid synthesis.[6][9]

Experimental Protocols

The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), key metrics in assessing antimicrobial efficacy.

Broth Microdilution Assay for MIC and MBC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[6][10]

1. Preparation of Materials:

  • Test Substance: Vetiver essential oil (or this compound) is serially diluted in a suitable solvent (e.g., DMSO) and then in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to achieve a range of final concentrations.

  • Microorganism Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum in broth without the test substance.

    • Negative Control: Wells containing only sterile broth.

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to ensure it has no inhibitory effect.

  • Equipment: Sterile 96-well microtiter plates, pipettes, incubator.

2. Procedure:

  • Plate Setup: 100 µL of sterile broth is added to each well of a 96-well plate. 100 µL of the highest concentration of the test substance is added to the first well of a row, and serial two-fold dilutions are performed across the row.

  • Inoculation: 100 µL of the standardized microbial inoculum is added to each well (except the negative control), resulting in a final volume of 200 µL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

3. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the test substance in which no visible turbidity (growth) is observed, compared to the positive control.

4. Determination of MBC:

  • To determine the MBC, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth (at and above the MIC).

  • This aliquot is plated onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of this compound in broth C Inoculate dilutions in 96-well plate A->C B Standardize microbial inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate plate (37°C, 24h) C->D E Read MIC: Lowest concentration with no visible growth D->E F Plate clear wells onto agar E->F G Incubate agar plates (37°C, 24h) F->G H Read MBC: Lowest concentration with no colony growth (≥99.9% kill) G->H

Caption: Experimental workflow for MIC and MBC determination.

The available in vitro data strongly suggest that Vetiver essential oil, containing this compound as a key constituent, is a promising candidate for development as a topical antimicrobial agent. Its efficacy is most pronounced against Gram-positive bacteria, including antibiotic-resistant strains like MRSA.[6][11] While its activity against Gram-negative bacteria and fungi is less potent compared to some other essential oils like Clove Bud oil, it remains significant.[6] The proposed mechanism of disrupting microbial cell membranes is consistent with the action of other lipophilic essential oil components.

For drug development professionals, these findings warrant further investigation into the isolated efficacy of this compound and other major sesquiterpenes from Vetiver oil. Future research should focus on optimizing formulations to enhance bioavailability and stability, conducting cytotoxicity assays to ensure safety for topical application, and progressing to in vivo models to validate these in vitro findings.

References

A Comparative Analysis of Vetivenol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of Vetivenol from the roots of the Vetiveria zizanioides plant is a critical step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method based on desired yield, purity, and operational parameters.

Performance Comparison of Extraction Methods

The selection of an extraction method for this compound is a trade-off between yield, extraction time, cost, and the chemical profile of the final product. The following table summarizes the quantitative data from various experimental studies on prominent extraction techniques.

Extraction MethodTypical Yield (%)Extraction TimeKey AdvantagesKey Disadvantages
Hydrodistillation 0.18 - 1.8[1][2]16 - 24 hours[1][2][3]Traditional, well-established, yields high-quality oil rich in Khusimol.[3]Low overall yield, very long extraction times.[3]
Solvent Extraction 1.6 - 2.0 (Hexane)[1][2]5 - 12 hours[1][2]High crude extract yield.Extracts undesirable compounds like zizanoic acid, potential for solvent residue.[1]
Supercritical Fluid Extraction (SFE) with CO₂ 2.3 - 7.78[1][2][3]~2 hours[4]Highest oil & Khusimol yield, clean extract, rapid extraction.[3][4]High initial equipment cost.[3]
Microwave-Assisted Hydrodistillation (MAHD) ~0.828[5][6]60 - 180 minutes[5][6]Shorter extraction time, better yields than traditional hydrodistillation.[7]Potential for localized overheating.
Ultrasound-Assisted Extraction (UAE) Yields up to 70% of Soxhlet method.[8]Shorter time and less solvent than Soxhlet.[8]Reduced extraction time and solvent consumption.[8]Yield may be lower than other advanced methods.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Hydrodistillation

This traditional method relies on the co-distillation of vetiver root material with water.

Protocol:

  • Preparation: 500g of washed, chopped (~5 cm pieces), and air-dried (24 hours) vetiver roots are used.[3]

  • Soaking: The prepared roots are submerged in deionized water for 18-20 hours at room temperature.[3]

  • Apparatus Setup: A Clevenger-type apparatus is assembled. The soaked vetiver roots and the soaking water are placed into the distillation flask, with additional deionized water added to ensure the roots are well-covered.[3]

  • Distillation: The flask is heated to boiling, and the distillate (hydrosol and essential oil) is collected in the Clevenger trap over 20-24 hours.[3]

  • Oil Separation: After cooling, the essential oil layer is separated from the aqueous layer using a separatory funnel.

  • Drying & Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, airtight amber glass vial at 4°C.[3]

Solvent Extraction (Maceration)

This method utilizes a solvent to dissolve the desired compounds from the plant material.

Protocol:

  • Preparation: 50g of washed, chopped, and air-dried (24 hours) vetiver roots are further crushed to increase the surface area.[3]

  • Maceration: The crushed root material is placed in a sealed Erlenmeyer flask with 500 ml of methanol (B129727), ensuring complete submersion.[3]

  • Incubation: The flask is sealed and left for 24 hours at room temperature, with periodic agitation.[3]

  • Filtration: The mixture is filtered to separate the methanol extract from the solid root material.

  • Solvent Evaporation: The methanol is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude vetiver extract.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Protocol:

  • Preparation: Washed, chopped, and air-dried (24 hours) vetiver roots are ground to a fine powder (60-80 mesh).[3]

  • Loading: The ground vetiver root powder is packed into the extraction vessel of the SFE unit.[3]

  • Extraction Parameters: The system is set to the desired temperature (e.g., 40-60°C) and pressure (e.g., 180-220 bar).[1][9]

  • Extraction: Supercritical CO₂ is passed through the packed bed, dissolving the essential oil. The addition of a co-solvent like ethanol (B145695) (e.g., 10% v/v) can enhance extraction efficiency.[3]

  • Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and release the extracted oil, which is then collected.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD utilizes microwave energy to heat the water within the plant material, leading to a faster extraction process.

Protocol:

  • Apparatus Setup: A modified domestic microwave oven equipped with a Clevenger-type condenser is used.[5]

  • Sample Preparation: A specific feed-to-solvent ratio (e.g., 0.358 g/mL) of dried vetiver root and water is placed in a round-bottom flask inside the microwave.[5][6]

  • Extraction: The sample is subjected to microwave irradiation at a set power (e.g., 600 W) for a specified duration (e.g., 180 minutes).[5][6]

  • Collection: The condensed essential oil and water are collected in the Clevenger apparatus for separation.

Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.

Protocol:

  • Sample Preparation: Dried and ground vetiver root material is mixed with a suitable solvent (e.g., ethanol).

  • Ultrasonic Treatment: The mixture is subjected to ultrasonic irradiation using an ultrasonic probe or bath. Key parameters include ultrasonic power, frequency, and extraction time.

  • Separation: Following the ultrasonic treatment, the extract is separated from the solid material by filtration.

  • Solvent Removal: The solvent is evaporated to obtain the crude extract.

Experimental Workflows

The following diagrams illustrate the general workflow for the extraction of this compound, with specific stages highlighted for each method.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_final Final Product Harvest Harvest Vetiver Roots Wash Wash & Chop Roots Harvest->Wash Dry Air Dry Roots Wash->Dry Grind Grind Roots (for SFE, MAHD, UAE) Dry->Grind Extraction Extraction Process Grind->Extraction Separation Separate Oil/Extract Extraction->Separation Drying Dry Oil Separation->Drying Purification Purify Extract (Optional) Drying->Purification This compound This compound-Rich Extract Purification->this compound

General workflow for this compound extraction.

The "Extraction Process" node in the general workflow can be expanded to show the specific steps for each method.

Hydrodistillation_Workflow Soak Soak Roots in Water Boil Boil Mixture Soak->Boil Condense Condense Steam Boil->Condense Collect Collect Distillate Condense->Collect

Hydrodistillation Process.

Solvent_Extraction_Workflow Macerate Macerate in Solvent Incubate Incubate Macerate->Incubate Filter Filter Incubate->Filter Evaporate Evaporate Solvent Filter->Evaporate

Solvent Extraction Process.

SFE_Workflow Pressurize Pressurize CO₂ to Supercritical State Extract Pass SC-CO₂ Through Sample Pressurize->Extract Depressurize Depressurize to Separate Oil Extract->Depressurize Collect Collect Extract Depressurize->Collect

Supercritical Fluid Extraction Process.

Conclusion

The choice of an appropriate extraction method for this compound is contingent upon the specific requirements of the research or application. For high-purity and high-yield applications where initial investment is less of a constraint, Supercritical Fluid Extraction stands out as the superior method. For traditional applications and where high-quality aromatic profiles are desired, Hydrodistillation remains a viable, albeit slow, option. Solvent Extraction offers a balance of yield and cost but requires careful consideration of solvent purity and removal. Emerging technologies like Microwave-Assisted and Ultrasound-Assisted Extraction present promising alternatives for reducing extraction time and energy consumption, making them attractive for more sustainable and efficient processes. Researchers are encouraged to consider these factors in conjunction with the detailed protocols provided to optimize their this compound extraction procedures.

References

Cross-validation of GC-MS and HPLC methods for Vetivenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of vetivenol, a key sesquiterpene alcohol found in vetiver essential oil. While GC-MS is the predominant and more established method for analyzing volatile compounds like this compound, this guide also explores a hypothetical HPLC method to offer a comparative perspective for researchers considering different analytical approaches.

Methodology Overview

The quantification of this compound in complex matrices such as vetiver essential oil necessitates robust and reliable analytical methods. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a standard technique in essential oil analysis.[1][2][3] HPLC, while less common for this specific analyte, offers an alternative approach, particularly for non-volatile derivatives or when GC-MS is unavailable.

dot

Caption: Comparative workflow for GC-MS and HPLC analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of essential oils.[4][5][6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of vetiver essential oil.

    • Dissolve the oil in 1 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate).

    • If using an internal standard, add a known concentration of the standard (e.g., n-alkane) to the sample solution.

    • Vortex the solution to ensure homogeneity.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at a rate of 3 °C/min.

      • Hold at 240 °C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Quantification:

    • Identification of this compound is based on its retention time and mass spectrum compared to a reference standard.

    • Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration.

High-Performance Liquid Chromatography (HPLC) Protocol (Hypothetical)

As direct HPLC methods for this compound are not prevalent, this hypothetical protocol is adapted from methods used for similar compounds.[7][8] this compound lacks a strong chromophore, which is a limitation for UV detection. Derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) would likely be necessary for sensitive quantification.

  • Sample Preparation (with derivatization for UV detection):

    • Accurately weigh approximately 20 mg of vetiver essential oil.

    • Dissolve the oil in 1 mL of a suitable solvent (e.g., acetonitrile).

    • Derivatization Step (Example): Add a derivatizing agent that introduces a chromophore (e.g., p-nitrobenzoyl chloride) in the presence of a catalyst (e.g., pyridine). Heat the mixture to complete the reaction.

    • Quench the reaction and dilute the sample with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation (Typical Parameters):

    • HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or ELSD.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

      • Start with 50% B, increase to 100% B over 20 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection:

      • DAD: Monitor at the wavelength corresponding to the maximum absorbance of the derivatized this compound.

      • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 L/min.

  • Quantification:

    • Identification is based on the retention time of the derivatized this compound compared to a derivatized standard.

    • Quantification is achieved by constructing a calibration curve with derivatized standards of known concentrations.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics for the GC-MS method, based on published data for similar analytes, and provides a projection for a hypothetical, optimized HPLC method.

ParameterGC-MSHPLC (Hypothetical)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range, dependent on derivatization/detector)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range, dependent on derivatization/detector)
Specificity High (based on mass spectra)Moderate (dependent on chromatographic resolution)
Sample Throughput ModerateHigher
Solvent Consumption LowHigh

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This involves analyzing the same set of samples using both the GC-MS and HPLC methods and statistically comparing the quantitative results.

dot

CrossValidation_Logic start Define Acceptance Criteria select_samples Select Representative Samples start->select_samples gcms_analysis Analyze Samples by GC-MS select_samples->gcms_analysis hplc_analysis Analyze Samples by HPLC select_samples->hplc_analysis compare_results Statistically Compare Results (e.g., t-test, Bland-Altman plot) gcms_analysis->compare_results hplc_analysis->compare_results pass Methods are Correlated compare_results->pass Pass fail Investigate Discrepancies compare_results->fail Fail end Methods are Validated pass->end fail->select_samples

Caption: Logical workflow for cross-validating analytical methods.

Conclusion

For the quantification of this compound, GC-MS remains the superior and more direct analytical method. Its high sensitivity, specificity, and suitability for volatile compounds make it the industry standard. An HPLC method could potentially be developed, but it would likely require a derivatization step to enhance detection by UV, or the use of a more universal detector like ELSD. This would add complexity and potential sources of error to the analytical workflow.

The choice of method will ultimately depend on the specific research needs, available instrumentation, and the sample matrix. For routine and high-sensitivity analysis of this compound, GC-MS is recommended. HPLC may be considered in specific circumstances where its advantages, such as higher sample throughput for certain applications, outweigh the challenges of method development for this particular analyte.

References

Vetivenol's Anticancer Potential: A Comparative Analysis with Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed examination of the efficacy of vetivenol, a primary constituent of vetiver oil, and other sesquiterpenes reveals promising, albeit varied, cytotoxic activity against several cancer cell lines. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.

Comparative Cytotoxicity of Sesquiterpenes in Cancer Cell Lines

The in vitro anticancer activity of various sesquiterpenes has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. While specific IC50 values for isolated this compound are not extensively documented in the available literature, data for vetiver oil, of which this compound is a major component, provides valuable insight.

The cytotoxic effects of vetiver oil have been observed in colon carcinoma (WiDr), mammary carcinoma (4T1), breast cancer (T47D), and cervical cancer (HeLa, SiHa, CaSki) cell lines.[1][2][3] For instance, vetiver oil exhibited an IC50 of 60 µg/mL in 4T1 cells and 112 µg/mL in T47D cells after 24 hours of exposure.[1][4] In WiDr colon cancer cells, the IC50 was reported to be 302 µg/mL.[1][4] It's important to note that the bioactivity of vetiver oil is a result of the synergistic or individual effects of its numerous constituents, including other sesquiterpenes like β-caryophyllene and α-humulene.[1]

SesquiterpeneCancer Cell LineTypeIC50 (µg/mL)Exposure (hours)
Vetiver Oil WiDrColon Carcinoma30224
4T1Mammary Carcinoma6024
T47DBreast Cancer11224
HeLaCervical Cancer~100 (0.05% dilution)24
MCF-7Breast Cancer>100 (89% inhibition at 100 ppm)Not Specified
SiHaCervical Cancer>100 (89% inhibition at 100 ppm)Not Specified
CaSkiCervical Cancer>100 (88% inhibition at 100 ppm)Not Specified
β-Caryophyllene HCT-116Colon CarcinomaData not directly comparable-
α-Humulene Various-Data not directly comparable-

Note: The data for Vetiver Oil is presented as a proxy for the activity of its components, including this compound. The anticancer activity of vetiver oil is attributed to its complex mixture of sesquiterpenoids.[1]

Experimental Protocols: Assessing Cell Viability

The cytotoxicity of these compounds is predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method assesses cell metabolic activity, which is indicative of cell viability.

Detailed MTT Assay Protocol
  • Cell Seeding: Cancer cells are plated in 96-well plates at an optimized density (e.g., 2,500-8,000 cells per well) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: Cells are treated with various concentrations of the sesquiterpene for a specified duration (e.g., 24 hours).[4]

  • MTT Reagent Addition: Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is quantified using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms of Action

General Experimental Workflow

cluster_1 Cell Preparation cluster_2 Treatment cluster_3 MTT Assay cluster_4 Data Acquisition & Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B C Addition of Sesquiterpenes B->C D Incubation (e.g., 24h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Key Signaling Pathways Targeted by Sesquiterpenes

Sesquiterpenes often exert their anticancer effects by modulating crucial signaling pathways that regulate cell survival and proliferation. The NF-κB and PI3K/Akt pathways are prominent targets.[5][6]

NF-κB Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive inhibits IkB_p P-IκB IkB->IkB_p NFkB_active NF-κB NFkB_inactive->NFkB_active translocation Proteasome Proteasome IkB_p->Proteasome degradation Sesquiterpenes This compound & other Sesquiterpenes Sesquiterpenes->IKK Transcription Gene Transcription NFkB_active->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Sesquiterpene-mediated inhibition of the NF-κB pathway.

PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Growth, Proliferation, & Survival mTOR->Downstream Sesquiterpenes This compound & other Sesquiterpenes Sesquiterpenes->PI3K PTEN PTEN PTEN->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by sesquiterpenes.

References

Validating the Synergistic Potential of Vetivenol in Combination with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds holds immense promise for the development of novel and more effective therapeutic agents. Vetivenol, a primary sesquiterpenoid alcohol found in vetiver oil, has garnered significant interest for its diverse biological activities. This guide provides a comparative analysis of the synergistic effects of vetiver oil, rich in this compound, with other natural compounds, supported by available experimental data. While specific studies on purified this compound are limited, the data presented for vetiver oil offers valuable insights into the potential synergistic activities of its main constituent.

Synergistic Applications and Supporting Data

The synergistic potential of vetiver oil, and by extension its active components like this compound, has been explored in various applications, including insect repellency, antimicrobial activity, and anticancer therapy.

Repellent Activity against Mosquito Vectors

A notable example of synergy is the enhanced repellent and irritant effect observed when vetiver oil is combined with β-caryophyllene oxide, another common sesquiterpene found in many essential oils.

Table 1: Synergistic Mosquito Repellent Effects of Vetiver Oil and β-Caryophyllene Oxide

Mosquito SpeciesTreatmentEscape Percentage (Contact Trial)Escape Percentage (Non-Contact Trial)
Anopheles minimus1% BCO + 2.5% VO (1:2)78.18%[1][2]74.07%[1][2]
Culex quinquefasciatus1% BCO + 2.5% VO (1:2)83.64%[1][2]55.36%[1][2]
Aedes albopictus1% BCO + 2.5% VO (2:1)-33.33% (Knockdown)[1][2]
BCO: β-Caryophyllene Oxide; VO: Vetiver Oil
Antimicrobial Synergy
Anticancer Potential

The combination of vetiver essential oil with extracts from Catharanthus roseus (Madagascar periwinkle) has been proposed as a potential synergistic formulation for cancer treatment. C. roseus is a well-known source of potent anticancer alkaloids like vincristine (B1662923) and vinblastine. The synergistic interaction likely involves multi-target effects on cancer cell signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of synergistic effects. Below are protocols for key experiments relevant to the data presented.

Excito-Repellency Assay for Mosquito Repellency

This assay evaluates the escape response of mosquitoes from a treated environment, indicating repellent and irritant effects.

Protocol:

  • Chamber Setup: An excito-repellency test box is used, consisting of an exposure chamber and a receiving cage connected by an escape portal.

  • Treatment Application: A filter paper is treated with the test compound or combination (e.g., 1% β-caryophyllene oxide and 2.5% vetiver oil in ethanol) and placed inside the exposure chamber. A control paper is treated with ethanol (B145695) only.

  • Mosquito Exposure: Twenty-five female mosquitoes are released into the exposure chamber.

  • Data Collection: The number of mosquitoes that escape into the receiving cage is recorded at one-minute intervals for a set duration (e.g., 30 minutes).

  • Analysis: The escape rate is calculated and compared between the treatment and control groups to determine the repellent effect. For synergy analysis, the effect of the combination is compared to the effects of the individual components.

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents in combination.

Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds (e.g., this compound and patchouli alcohol) are prepared.

  • Serial Dilutions: In a 96-well microtiter plate, serial dilutions of compound A are made along the x-axis, and serial dilutions of compound B are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., MRSA).

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and in combination.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of A + FIC of B where FIC of A = (MIC of A in combination) / (MIC of A alone) and FIC of B = (MIC of B in combination) / (MIC of B alone).

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

MTT Assay for Anticancer Synergy

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the individual compounds (e.g., this compound and a C. roseus extract) and their combinations.

  • Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is calculated as a percentage of the control (untreated cells). Synergy is determined by comparing the dose-response curves of the individual agents with that of the combination.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other natural compounds are likely mediated through the modulation of multiple signaling pathways. As a sesquiterpene, this compound may influence key pathways involved in inflammation, cell proliferation, and apoptosis.

Synergy_Signaling_Pathways cluster_this compound This compound cluster_natural_compound Partner Natural Compound cluster_pathways Modulated Signaling Pathways cluster_effects Synergistic Biological Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway This compound->MAPK Modulation Antimicrobial Antimicrobial This compound->Antimicrobial NaturalCompound e.g., β-Caryophyllene, Patchouli Alcohol, Vincristine NaturalCompound->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway NaturalCompound->PI3K_Akt Modulation NaturalCompound->Antimicrobial AntiInflammatory Anti-inflammatory NFkB->AntiInflammatory Anticancer Anticancer (Apoptosis, Anti-proliferative) NFkB->Anticancer MAPK->AntiInflammatory PI3K_Akt->Anticancer

Caption: Potential synergistic mechanism of this compound.

The diagram above illustrates a plausible mechanism for the synergistic effects of this compound. Sesquiterpenes are known to modulate inflammatory pathways such as NF-κB and MAPK.[3][4] In combination with other natural compounds that may target complementary pathways like the PI3K/Akt pathway, a multi-pronged attack on pathological processes can be achieved. This can lead to enhanced anti-inflammatory, antimicrobial, and anticancer effects.

Experimental Workflow for Synergy Validation

The process of validating the synergistic effects of this compound with other natural compounds follows a structured workflow, from initial screening to in-depth mechanistic studies.

Synergy_Validation_Workflow cluster_screening Phase 1: Initial Screening cluster_quantification Phase 2: Quantitative Analysis cluster_mechanistic Phase 3: Mechanistic Studies cluster_outcome Outcome A Selection of this compound and Partner Natural Compounds B Checkerboard Assay (Antimicrobial) A->B C MTT Assay (Anticancer) A->C D Repellency Assay (Initial Screen) A->D E Determination of FIC Index B->E F Dose-Response Curve Analysis C->F G Statistical Analysis of Repellency Data D->G H Western Blot for Signaling Proteins E->H F->H G->H I Gene Expression Analysis (qPCR) H->I J In vivo Model Validation I->J K Validated Synergistic Combination J->K

References

A Comparative Transcriptomic Guide: Cellular Responses to Vetivenol and Potential Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of isolated Vetivenol on any cell line. Therefore, this guide provides a comparative overview based on the transcriptomic data available for Vetiver essential oil (VEO), of which this compound is a major constituent. For a robust comparison, this guide contrasts the effects of VEO with Nerolidol, another structurally related sesquiterpene alcohol with well-documented transcriptomic and signaling pathway modulation properties. This guide is intended to provide a foundational understanding and a framework for future research into the specific molecular mechanisms of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a sesquiterpene alcohol that is a significant component of Vetiver essential oil, derived from the roots of the Chrysopogon zizanioides plant. Traditionally, Vetiver oil has been used for its anti-inflammatory, antioxidant, and antimicrobial properties. These biological activities suggest that this compound may have therapeutic potential in various disease contexts, including inflammatory disorders and cancer. Understanding its impact on gene expression is a critical step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent.

Comparative Analysis of Transcriptomic and Cellular Effects

While direct transcriptomic data for this compound is lacking, a genome-wide gene expression study on Vetiver essential oil (VEO) in human dermal fibroblasts provides valuable insights into its potential effects. This section compares the known transcriptomic effects of VEO with those of Nerolidol, a well-studied sesquiterpene alcohol with overlapping biological activities.

Data Presentation: Vetiver Essential Oil vs. Nerolidol

The following table summarizes the known effects of Vetiver essential oil and Nerolidol on gene expression and key cellular pathways.

FeatureVetiver Essential Oil (VEO)Nerolidol
Cell Type(s) Studied Human Dermal Fibroblasts[1]Various cancer cell lines (lung, breast, bladder), Macrophages, Colon cells[2]
Number of Differentially Expressed Genes 163 genes with fold-change ≥ |1.5| (115 upregulated, 48 downregulated)[1]Not explicitly quantified in a single study, but multiple studies show significant gene expression changes.
Key Upregulated Genes/Pathways - Inositol pyrophosphate biosynthesis- Superpathway of cholesterol biosynthesis- Pyridoxal 5'-phosphate salvage pathway- Cholesterol biosynthesis I pathway[1]- Apoptosis regulators (Caspase-3, -8, -9, p53)[2]
Key Downregulated Genes/Pathways - Tissue remodeling and metabolism pathways[1]- Inflammatory mediators (TNF-α, IL-6, NF-κB)[2][3]- Cell cycle regulators (CCND1, CCNE1, CDK1, CDK2)[2]- PI3K/AKT pathway components (PI3K, p-AKT)[2]- MAPK signaling pathway components[2]
Overall Biological Effect Antiproliferative activity, inhibition of collagen III production, modulation of cholesterol metabolism and tissue remodeling.[1]Anti-cancer (inhibition of proliferation, induction of apoptosis), anti-inflammatory, antioxidant.[2]

Experimental Protocols

This section details a hypothetical experimental protocol for a comparative transcriptomic analysis of this compound and a selected alternative, such as Nerolidol, using RNA sequencing (RNA-seq).

Cell Culture and Treatment
  • Cell Line: Select a human cell line relevant to the intended therapeutic application (e.g., A549 lung carcinoma cells for anti-cancer studies, or RAW 264.7 macrophages for anti-inflammatory studies).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, Nerolidol, or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is >8 for all samples to be used for sequencing.

RNA Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, and reverse transcription to generate cDNA. Adapters are then ligated to the cDNA fragments.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Quantify the expression level of each gene by counting the number of reads that map to it.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treatment groups and the control group.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological pathways and processes that are significantly affected by the treatments.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Comparative Transcriptomic Analysis cluster_cell_culture Cell Culture and Treatment cluster_rna_processing RNA Processing cluster_sequencing RNA Sequencing cluster_data_analysis Data Analysis cell_culture Select and Culture Relevant Cell Line treatment Treat with this compound, Alternative, or Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Raw Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression pathway_analysis Pathway and Functional Enrichment Analysis diff_expression->pathway_analysis

Caption: A flowchart illustrating the key steps in a comparative transcriptomic analysis using RNA-seq.

Inferred Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory properties of Vetiver extracts and the transcriptomic effects of the related compound Nerolidol, the following signaling pathways are inferred to be modulated by this compound.

G Inferred Signaling Pathways Modulated by this compound cluster_stimuli cluster_pathways cluster_response stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) mapk MAPK Pathway (ERK, JNK, p38) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb pi3k PI3K/AKT Pathway stimuli->pi3k inflammation Inflammation (TNF-α, IL-6) mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation proliferation Cell Proliferation & Survival pi3k->proliferation This compound This compound This compound->mapk Inhibition This compound->nfkb Inhibition This compound->pi3k Inhibition

Caption: A diagram showing the inferred inhibitory effects of this compound on key signaling pathways.

Conclusion

While direct comparative transcriptomic data for this compound is currently unavailable, this guide provides a foundational comparison based on existing data for Vetiver essential oil and the related compound Nerolidol. The available evidence suggests that this compound likely modulates key cellular pathways involved in inflammation, cell proliferation, and metabolism. The provided experimental framework offers a robust approach for future studies to precisely define the transcriptomic signature of this compound and to rigorously compare its efficacy and mechanism of action against other potential therapeutic alternatives. Such research is essential for unlocking the full therapeutic potential of this promising natural compound.

References

Assessing Vetivenol's Journey Through the Skin: A Guide to Permeation Studies in Topical Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in the scientific literature currently exists regarding the comparative skin permeation of Vetivenol, a key sesquiterpene alcohol found in vetiver essential oil, from different topical formulations. Despite the widespread use of vetiver oil in cosmetics and fragrances, and its potential therapeutic properties, including antioxidant and anti-inflammatory effects, detailed studies quantifying its delivery through the skin from various vehicles are not publicly available.[1][2][3][4][5] This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the skin permeation of this compound. It outlines the key factors influencing its transdermal delivery, a detailed experimental protocol for conducting such studies, and a visual representation of the experimental workflow.

Understanding the Barriers: Factors Influencing this compound's Skin Permeation

The ability of this compound to permeate the skin is a complex process governed by the physicochemical properties of the molecule itself, the characteristics of the formulation it is incorporated into, and the physiological state of the skin. As a sesquiterpene alcohol, this compound's relatively lipophilic nature and molecular weight are key determinants of its ability to cross the primary barrier of the skin, the stratum corneum.

The choice of topical formulation plays a pivotal role in modulating the skin permeation of active ingredients like this compound.[6][7][8][9] Different vehicles, such as ointments, creams, gels, and lotions, can influence the release rate of the active compound and its partitioning into the skin. For instance, occlusive formulations like ointments can enhance skin hydration, which may, in turn, increase the permeability of the stratum corneum. Conversely, the components of a formulation, including solvents, surfactants, and other excipients, can act as penetration enhancers, reversibly altering the barrier function of the skin to facilitate deeper penetration of the active ingredient.[10][11][12]

A Roadmap for Discovery: Experimental Protocol for Assessing Skin Permeation

To address the current knowledge gap, a standardized in vitro skin permeation study is essential. The following protocol, utilizing Franz diffusion cells, provides a robust methodology for comparing the permeation of this compound from various topical formulations.

Table 1: Key Parameters for In Vitro Skin Permeation Study of this compound
ParameterSpecificationRationale
Skin Model Excised human or porcine skin (full-thickness or epidermal membranes)Provides a biologically relevant barrier for permeation assessment. Porcine skin is a common and ethically acceptable alternative to human skin due to its similar anatomical and physiological characteristics.
Diffusion Cell Franz-type diffusion cells (static or flow-through)A well-established and reliable system for in vitro skin permeation testing, allowing for the controlled application of the formulation and sampling of the receptor fluid.[13]
Receptor Medium Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 0.5-2% polysorbate 80 or 30-50% ethanol)Maintains sink conditions, ensuring that the concentration of this compound in the receptor compartment does not limit its permeation rate. The addition of a solubilizing agent is necessary due to the lipophilic nature of this compound.
Formulations A standardized concentration of this compound in different topical bases (e.g., ointment, cream, gel, lotion)Allows for a direct comparison of the influence of the vehicle on this compound permeation.
Dose Application Finite dose (e.g., 5-10 mg/cm²)Mimics the typical application of a topical product by a consumer.
Temperature 32 ± 1 °CSimulates the physiological temperature of the skin surface.
Sampling Time Points Pre-defined intervals over 24-48 hours (e.g., 0, 2, 4, 6, 8, 12, 24, 48 hours)Enables the determination of the permeation profile and calculation of key parameters like flux and permeability coefficient.
Analytical Method Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)Provides accurate and sensitive quantification of this compound in the receptor fluid and skin layers.
Data Analysis Calculation of cumulative amount permeated, steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL)These parameters provide a quantitative measure of the skin permeation of this compound from each formulation.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro skin permeation study.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_output Output prep_skin Skin Membrane Preparation (e.g., Human/Porcine Skin) prep_cell Franz Diffusion Cell Setup prep_skin->prep_cell prep_formulation Topical Formulation Preparation (with this compound) application Formulation Application (Finite Dose) prep_formulation->application prep_cell->application incubation Incubation (32°C) application->incubation sampling Receptor Fluid Sampling (at defined time points) incubation->sampling quantification This compound Quantification (HPLC/GC-MS) sampling->quantification data_analysis Data Analysis (Flux, Kp, etc.) quantification->data_analysis comparison Comparison of Formulations data_analysis->comparison

Caption: Experimental workflow for assessing this compound skin permeation.

Future Directions and the Need for Research

The absence of specific data on this compound's skin permeation highlights a significant opportunity for research in the fields of dermatology, cosmetology, and pharmaceutical sciences. Future studies should focus on systematically evaluating the permeation of this compound from a range of well-defined topical formulations. Such research would not only contribute to a better understanding of the transdermal delivery of this promising natural compound but also provide a scientific basis for the development of more effective and targeted topical products. By following standardized protocols, researchers can generate the much-needed quantitative data to guide formulation development and unlock the full potential of this compound for skin health and therapeutic applications.

References

Unveiling the Nuances of Vetiver: A Comparative Olfactory Analysis of Vetivenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the distinct scent profiles of Vetivenol-related isomers reveals that subtle changes in stereochemistry can dramatically impact their olfactory character and intensity, with (+)-2-epi-ziza-6(13)en-3-one emerging as the key contributor to the characteristic transparent woody-ambery aroma of vetiver oil.

This guide provides a comprehensive comparison of the olfactory profiles of this compound-related isomers, offering researchers, scientists, and drug development professionals a detailed look into the structure-odor relationships of these important fragrance molecules. The data presented is compiled from peer-reviewed studies employing advanced analytical techniques, including Gas Chromatography-Olfactometry (GC-O), to quantify and describe the subtle yet significant differences between these compounds.

Comparative Olfactory Profiles

The olfactory characteristics of four stereoisomers of (1R)‐configured ziza‐6(13)‐en‐3‐one, a ketone closely related to the alcohol this compound, have been systematically evaluated to understand their contribution to the overall scent of vetiver. The results, summarized in the table below, highlight the profound impact of stereochemistry on both the perceived scent and the odor detection threshold.

IsomerChemical NameOlfactory Profile DescriptionOdor Threshold (ng/L in air)
9 ziza-6(13)-en-3-oneClean, fresh, transparent woody-ambery vetiver character.0.13
10 2-epi-ziza-6(13)-en-3-oneA much more pronounced and typical vetiver character with an accentuated dry and distinctly transparent woody–ambery note.[1]0.029 (29 pg/L)
24 Isomer of ziza-6(13)-en-3-oneNot specifiedNot specified
25 Isomer of ziza-6(13)-en-3-oneNot specifiedNot specified
ent-9, ent-10, ent-24, ent-25 Enantiomeric antipodesOdorlessNot applicable

It is noteworthy that the enantiomeric antipodes of these compounds were found to be odorless, underscoring the high degree of stereospecificity in the olfactory receptors that detect these molecules.[1] The exceptionally low odor threshold of (+)-2-epi-ziza-6(13)en-3-one (29 picograms per liter of air) establishes it as the principal odorant responsible for the characteristic and highly valued scent of vetiver oil.[1]

Experimental Protocols

The quantitative and qualitative olfactory data presented in this guide were primarily obtained through Gas Chromatography-Olfactometry (GC-O). This technique is essential for correlating specific chemical compounds in a complex mixture with their perceived odors.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate volatile compounds and assess the odor of each compound as it elutes from the gas chromatograph.

Methodology:

  • Sample Preparation: The essential oil or a solution of the synthesized isomer is prepared in a suitable solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the compounds based on their volatility and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other portion is directed to a heated sniffing port.

  • Olfactory Assessment: A trained panelist or "sniffer" places their nose at the sniffing port and records the perceived odor characteristics (e.g., woody, earthy, sweet) and the retention time for each odor event.

  • Odor Threshold Determination: To determine the odor threshold, solutions of the pure compound at decreasing concentrations are injected into the GC. The panelist indicates when they can detect the substance at the sniffing port. The lowest concentration at which the odor is perceptible by a statistically significant number of panelists is defined as the detection odor threshold.[1]

Visualizing the Process and Pathway

To better illustrate the methodologies and biological processes involved in the study of these olfactory profiles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition Sample Vetiver Oil or Synthesized Isomer GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter Detector FID / MS Detector Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort ChemData Chemical Data (Retention Time, Mass Spectra) Detector->ChemData OdorData Olfactory Data (Odor Description, Intensity) SniffingPort->OdorData olfactory_pathway cluster_receptor Olfactory Receptor Neuron cluster_channel Signal Transduction Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

References

Validating the Safety and Toxicity Profile of Vetivenol for Cosmetic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of Vetivenol and its alternatives for cosmetic applications. The information is intended to assist researchers and professionals in making informed decisions regarding ingredient selection. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicological endpoints are provided.

Executive Summary

This compound, a sesquiterpenoid alcohol derived from vetiver oil, is a valuable ingredient in the cosmetic industry, prized for its characteristic woody and earthy aroma, as well as its fixative properties. This guide evaluates the safety and toxicity of this compound in comparison to other commonly used fragrance ingredients with similar olfactory profiles and functionalities, including Iso E Super, Cedarwood Oil, Sandalwood Oil, and Patchouli Oil. The toxicological endpoints assessed include acute oral and dermal toxicity, skin sensitization, phototoxicity, and genotoxicity.

Overall, this compound demonstrates a favorable safety profile for cosmetic applications, characterized by low acute toxicity and a lack of phototoxic or genotoxic potential. While it may cause skin sensitization in some individuals, its potential is comparable to or less than some widely used alternatives. The selection of an appropriate ingredient will depend on the specific formulation, desired scent profile, and target consumer population.

Quantitative Toxicological Data Comparison

The following table summarizes the available quantitative toxicity data for this compound and its alternatives.

SubstanceAcute Oral Toxicity (LD50, rat)Acute Dermal Toxicity (LD50, rabbit)Skin Sensitization (LLNA, EC3)
This compound (Vetiver Oil) >5000 mg/kg[1][2]>5000 mg/kg[1][2]Not available. Vetiver oil may cause an allergic skin reaction.[3]
Iso E Super >5000 mg/kg[4][5]>5000 mg/kg[4][6][7]Not available. May cause an allergic skin reaction.[5][8]
Cedarwood Oil >5000 mg/kg[9][10][11][12][13]>5000 mg/kg[9][10][11][14]Not sensitizing in LLNA.[9]
Sandalwood Oil 5580 mg/kg[15]>5000 mg/kg[15][16][17]5.5% (Australian Sandalwood Oil)
Patchouli Oil >5000 mg/kg[18][19][20][21]>5000 mg/kg[18][19][21]Not available. May cause sensitization by skin contact.[21]

Note: Data for this compound is often reported as Vetiver Oil, which is the source material. LD50 values represent the dose required to be lethal to 50% of the test population. EC3 values from the Local Lymph Node Assay (LLNA) represent the concentration of a substance required to induce a threefold increase in lymphocyte proliferation and is a measure of skin sensitization potential. A lower EC3 value indicates a stronger sensitizer (B1316253).

Phototoxicity and Genotoxicity Profile

Based on available studies, Vetiver oil and its constituents, including this compound, have not been shown to be phototoxic or genotoxic.

  • Phototoxicity: In an in vitro 3T3 NRU phototoxicity test, vetiver oil and its components, including vetiverol, showed no phototoxic potential.[22]

  • Genotoxicity: In an in vitro micronucleus assay, vetiver oil and its constituents did not induce a significant genotoxic response.[22]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Toxicity (OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

Principle: A single dose of the test substance is applied to the skin of experimental animals, typically rabbits or rats. The animals are observed for a defined period for signs of toxicity and mortality.

Procedure:

  • Animal Selection: Healthy young adult rabbits or rats are used.

  • Dose Application: The test substance is applied uniformly over a shaved area of the back, approximately 10% of the body surface area. The application site is then covered with a porous gauze dressing.

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This in vitro test is used to identify the phototoxic potential of a substance.

Principle: The test compares the cytotoxicity of a substance in the presence and absence of exposure to a non-cytotoxic dose of simulated solar light.

Procedure:

  • Cell Culture: Balb/c 3T3 cells are seeded in 96-well plates and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the test substance for a short period.

  • Irradiation: One set of plates is exposed to a controlled dose of UVA radiation, while a duplicate set is kept in the dark.

  • Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red. The concentrations at which the substance reduces cell viability by 50% (IC50) are calculated for both the irradiated and non-irradiated conditions.

  • Data Analysis: A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5 is indicative of phototoxic potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to detect gene mutations induced by chemical substances.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

Procedure:

  • Bacterial Strains: At least five different strains are used to detect various types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium and incubated for 48-72 hours.

  • Scoring: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This in vitro method is used to support the discrimination between skin sensitizers and non-sensitizers.

Principle: This assay measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - nuclear factor erythroid 2-related factor 2 - antioxidant response element) pathway in human keratinocytes. Skin sensitizers are known to induce this pathway.

Procedure:

  • Cell Line: A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of an ARE element is used.

  • Exposure: The cells are exposed to various concentrations of the test substance for a defined period.

  • Luminescence Measurement: The induction of the luciferase gene is quantified by measuring the light output after the addition of a suitable substrate.

  • Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the safety assessment of cosmetic ingredients.

Skin_Sensitization_AOP cluster_0 Key Events in Skin Sensitization MIE Molecular Initiating Event: Covalent binding of hapten to skin proteins KE1 Keratinocyte Activation: Release of pro-inflammatory mediators MIE->KE1 Haptenation KE2 Dendritic Cell Activation and Maturation KE1->KE2 Signaling KE3 T-cell Proliferation and Differentiation in Lymph Node KE2->KE3 Migration & Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Elicitation Phase

Adverse Outcome Pathway for Skin Sensitization.

OECD_432_Workflow cluster_workflow OECD 432 Phototoxicity Test Workflow cluster_exposure Exposure start Seed 3T3 cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with test substance (8 concentrations, duplicate plates) incubation1->treatment incubation2 Incubate for 1 hour treatment->incubation2 plate_irr Plate 1: Expose to UVA light (5 J/cm²) incubation2->plate_irr plate_dark Plate 2: Keep in dark incubation2->plate_dark media_change Replace treatment medium with culture medium plate_irr->media_change plate_dark->media_change incubation3 Incubate for 24 hours media_change->incubation3 nru_assay Perform Neutral Red Uptake (NRU) assay incubation3->nru_assay data_analysis Calculate IC50 values and Photo-Irritation-Factor (PIF) nru_assay->data_analysis end Determine Phototoxic Potential data_analysis->end

Experimental Workflow for OECD 432 Phototoxicity Test.

References

A comparative study of the bioactivity of Vetivenol from different geographical origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the bioactive potential of Vetivenol, a key sesquiterpenoid alcohol derived from the roots of the Vetiveria zizanioides plant, reveals that its therapeutic efficacy is significantly influenced by its geographical origin. This comparative guide synthesizes available data on the chemical composition and bioactivity of this compound from various global regions, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a prominent constituent of vetiver essential oil, has long been recognized for its anti-inflammatory, antioxidant, and antimicrobial properties. However, the chemical makeup of vetiver oil, and consequently the concentration and potential bioactivity of this compound, varies depending on the plant's origin. This guide provides a comparative overview of this compound's performance based on available scientific literature, alongside detailed experimental protocols for key bioactivity assays and visualizations of associated signaling pathways.

Chemical Composition and Geographical Variations

Vetiver essential oil is a complex mixture of over 150 sesquiterpenoid compounds. The relative abundance of these constituents, including this compound and other key compounds like khusimol, α-vetivone, and β-vetivone, is heavily dependent on the geographical source of the plant. Major vetiver oil-producing regions include Haiti, Indonesia (Java), India, and Réunion.

While direct comparative studies on the bioactivity of isolated this compound from these different regions are limited, the varying chemical profiles of the essential oils suggest that the bioactivity of their individual components, including this compound, will also differ. For instance, Haitian vetiver oil is often characterized by higher levels of vetiverol (a commercial mixture containing this compound), while Javanese oil may have a different chemotypic profile. These variations in the surrounding chemical matrix can influence the overall therapeutic effect.

Comparative Bioactivity of this compound

This section summarizes the known bioactivities of this compound. It is important to note that much of the available data pertains to vetiver essential oil as a whole. However, studies have begun to elucidate the specific contributions of its major components.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals. The antioxidant capacity is a crucial factor in mitigating cellular damage and is implicated in various health conditions.

Table 1: Antioxidant Activity of Vetiver Essential Oil (as an indicator for this compound's potential)

Geographical OriginAntioxidant AssayIC50 / % InhibitionReference
Not SpecifiedDPPH Radical Scavenging~93% inhibition at 10 µL/mL[1]
Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Vetiver Essential Oil Constituents

Bioactive CompoundAssayEffectReference
Sesquiterpene alcohols (incl. This compound)Collagen III SynthesisReduction in fibroblasts[2]
Sesquiterpene alcohols (incl. This compound)T-cell ProliferationLimitation of proliferation[2]
Antimicrobial Activity

This compound has shown efficacy against a range of microbial pathogens. Its mechanism of action often involves the disruption of microbial cell membranes.

Table 3: Antimicrobial Activity of Vetiver Essential Oil

Geographical OriginMicrobial StrainMIC (Minimum Inhibitory Concentration)Reference
Not SpecifiedStaphylococcus aureusNot specified
Not SpecifiedEscherichia coliNot specified

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Reaction mixture: A defined volume of the DPPH solution is mixed with varying concentrations of the test sample (this compound). A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the test sample (this compound) for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (control) cells.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of the test sample (this compound) are prepared in the broth in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well.

  • Controls: Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the test sample that shows no visible growth of the microorganism.

Signaling Pathway Modulation

This compound and other bioactive compounds in vetiver essential oil are known to exert their effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

experimental_workflow cluster_sample Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Vetiver Vetiveria zizanioides (Different Geographical Origins) Distillation Steam Distillation Vetiver->Distillation VetiverOil Vetiver Essential Oil Distillation->VetiverOil Isolation Isolation of this compound VetiverOil->Isolation This compound This compound Isolation->this compound Antioxidant Antioxidant Assays (e.g., DPPH) This compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) This compound->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) This compound->Antimicrobial Data Comparative Data (IC50, MIC values) Antioxidant->Data AntiInflammatory->Data Antimicrobial->Data Pathway Signaling Pathway Analysis Data->Pathway

Fig. 1: Experimental workflow for comparative bioactivity analysis.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 induces transcription of NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs produce This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits

Fig. 2: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

The bioactivity of this compound is a promising area of research for the development of new therapeutic agents. However, the influence of geographical origin on its specific efficacy highlights the need for more direct comparative studies. By standardizing experimental protocols and further investigating the modulation of key signaling pathways, the scientific community can unlock the full potential of this valuable natural compound. Future research should focus on isolating this compound from vetiver oils of diverse geographical origins and conducting head-to-head comparisons of their antioxidant, anti-inflammatory, and antimicrobial activities to establish a clear understanding of how geolocation impacts its therapeutic properties.

References

Safety Operating Guide

Proper Disposal Procedures for Vetivenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of vetivenol, ensuring compliance with standard laboratory safety protocols and environmental regulations. These procedures are intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Pre-Disposal Precautions

This compound, also known as vetiverol, is a complex substance derived from vetiver oil. Before handling and disposal, it is crucial to be aware of its associated hazards.

Key Hazards:

  • Skin Irritation and Sensitization: this compound can cause skin irritation and may lead to an allergic skin reaction.[1][2][3][4]

  • Eye Irritation: It can cause serious eye irritation.[2][3][4]

  • Environmental Hazards: this compound is toxic to aquatic life with long-lasting effects.[2][5] Therefore, it must not be released into the environment.[1][2][6][7][8]

  • Flammability: this compound is a flammable substance and should be kept away from heat, sparks, open flames, and other ignition sources.[5][9]

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Protective gloves (chemically resistant)

  • Eye protection (safety glasses or goggles)

  • Protective clothing (lab coat or apron)

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste.[10][11][12] Under no circumstances should it be disposed of down the drain or in regular trash.[6][10][11][13]

Step 1: Waste Collection

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill, contaminated gloves, or empty containers) in a designated and compatible hazardous waste container.[11][12][14][15]

  • The container must be made of a material that does not react with this compound and must have a secure, leak-proof screw cap.[14][15]

  • Do not mix this compound with incompatible chemicals. Store it away from strong acids, bases, and oxidizing agents.[3][14]

Step 2: Labeling the Waste Container

  • Properly label the hazardous waste container with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".[11][12]

  • The label should also include the date when the waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12][14]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][15]

  • Ensure the SAA is inspected weekly for any signs of leakage.[14]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[10][11][12]

  • Complete and submit a hazardous waste disposal form as required by your institution.[11]

Empty Container Disposal:

  • A container that has held this compound should be treated as hazardous waste.[10]

  • If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[10] After rinsing, deface all chemical labels from the container before disposal.[10]

III. Spill Management

In the event of a this compound spill, follow these procedures:

  • Ensure Proper Ventilation: Work in a well-ventilated area.[1][9]

  • Contain the Spill: Use an inert, non-flammable absorbent material such as sand or earth to contain the spill.[1][7][9]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[7][8]

  • Clean the Area: Wash the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.[4][9]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[10]

IV. Data Presentation

No quantitative data suitable for a comparative table was found in the search results. The available information primarily consists of qualitative hazard classifications.

Hazard ClassificationCategory
Skin IrritationCategory 2 or 3
Skin SensitizationCategory 1
Eye IrritationCategory 2, 2A, or 2B
Aquatic Hazard (Long-term)Category 2 or 3

Note: Categories may vary slightly between different Safety Data Sheets.

V. Experimental Protocols

The search results did not contain any experimental protocols related to the disposal of this compound. The provided procedures are based on established regulatory and safety guidelines for laboratory chemical waste management.

VI. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Vetivenol_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe spill Spill Occurs start->spill collect 2. Collect Waste in a Compatible Container ppe->collect label_waste 3. Label Container as 'Hazardous Waste - this compound' collect->label_waste collect->spill store 4. Store in Satellite Accumulation Area (SAA) label_waste->store request_pickup 5. Request Pickup from EHS/ Waste Management store->request_pickup spill->ppe No contain_spill A. Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill B. Collect Contaminated Material contain_spill->collect_spill collect_spill->collect end End: Proper Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Vetivenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the safe management of Vetivenol, a sesquiterpenoid alcohol used in fragrance and other applications.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Face shield and safety glasses.[1][2]NIOSH (US) or EN 166 (EU)[1][2]
Skin Protection Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique. Dispose of contaminated gloves after use.[1][2][3] Impervious clothing is also recommended.[2][3]N/A
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if a risk assessment shows it is necessary as a backup to engineering controls.[1][2]NIOSH (US) or CEN (EU)[2]

Hazard Identification and First Aid

This compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[3][4][5][6][7][8]

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[1][9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

Handling, Storage, and Disposal

Handling:

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Wash hands before breaks and at the end of the workday.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[6][9]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]

Spill and Disposal:

  • In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place it in a suitable, closed container for disposal.[1]

  • Discharge into the environment must be avoided.[1]

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Dispose of contaminated packaging as unused product.[1]

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

start Start: Acquire this compound assess Assess Risks & Review SDS start->assess ppe Don Personal Protective Equipment (PPE) - Safety Glasses/Face Shield - Gloves - Lab Coat assess->ppe prepare Prepare Work Area - Ensure proper ventilation - Have spill kit ready ppe->prepare handle Handle this compound - Weighing - Transferring - Mixing prepare->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate remove_ppe Doff Personal Protective Equipment (PPE) decontaminate->remove_ppe dispose Dispose of Waste - Contaminated PPE - Unused this compound - Contaminated materials remove_ppe->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.